Cinnoline
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
cinnoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2/c1-2-4-8-7(3-1)5-6-9-10-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCZVZNOTHYJIEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60179943 | |
| Record name | Cinnoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60179943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
253-66-7 | |
| Record name | Cinnoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=253-66-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cinnoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000253667 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CINNOLINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58374 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cinnoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60179943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cinnoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.423 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CINNOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N5KD6I506O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Cinnoline Scaffold: A Technical Guide to its Discovery, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinnoline, a bicyclic aromatic heterocycle also known as 1,2-benzodiazine, represents a privileged scaffold in medicinal chemistry.[1] Comprised of a benzene ring fused to a pyridazine ring, its structure is isomeric with other significant pharmacophores like quinoline and isoquinoline.[1] First synthesized in 1883 by V. Richter, the this compound nucleus was initially explored as a synthetic curiosity.[2] For over a century, it was believed to be a purely synthetic entity until the first natural derivative was isolated from Cichorium endivia in 2011.[1] This discovery, coupled with the vast therapeutic potential demonstrated by its synthetic derivatives, has solidified this compound's importance as a key building block in modern drug discovery. Its derivatives have been investigated for a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive effects.[2][3] This guide provides a comprehensive overview of the core synthesis methodologies, biological significance, and key experimental data related to the this compound scaffold.
Core Synthesis Methodologies
The construction of the this compound ring system can be achieved through several classical and modern synthetic strategies. The choice of method often depends on the desired substitution pattern on the heterocyclic core.
Classical Synthetic Routes:
-
Richter this compound Synthesis: This was the first reported synthesis of the this compound core. It involves the cyclization of an ortho-alkynyl aryldiazonium salt, typically generated in situ from the corresponding ortho-amino phenyl propiolic acid.[2][4]
-
Widman-Stoermer Synthesis: A versatile method for producing 4-substituted cinnolines, this reaction proceeds via the diazotization of an α-vinyl-aniline (or ortho-vinylaniline), followed by an intramolecular cyclization where the diazonium group is attacked by the carbon-carbon double bond.[5]
-
Borsche-Herbert Synthesis: This is a widely used method for preparing 4-hydroxycinnolines. The synthesis involves the diazotization of an ortho-aminoacetophenone, followed by an intramolecular cyclization of the resulting diazonium salt. The reaction is robust and generally provides high yields.[5]
-
Neber-Bossel Method: This classical approach is used for the synthesis of 3-hydroxycinnolines. It begins with the diazotization of a (2-aminophenyl)hydroxyacetate. The subsequent reduction of the diazonium salt yields a hydrazine intermediate that cyclizes upon heating in acid.
Modern Synthetic Routes:
In recent years, metal-catalyzed cross-coupling and cycloaddition reactions have emerged as powerful tools for this compound synthesis, offering novel pathways and access to diverse derivatives.[3] These methods often provide greater efficiency and functional group tolerance compared to classical approaches.
| Synthesis Method | Precursor(s) | Key Transformation | Product Type | Typical Yields |
| Richter Synthesis | o-Amino phenyl propiolic acid | Diazotization & Cyclization | 4-Hydroxythis compound-3-carboxylic acid | Moderate |
| Widman-Stoermer | o-Vinylaniline | Diazotization & Cyclization | 4-Substituted this compound | Moderate to Good |
| Borsche-Herbert | o-Aminoacetophenone | Diazotization & Cyclization | 4-Hydroxythis compound | Good to Excellent (70-90%)[5] |
| Neber-Bossel | (2-Aminophenyl)hydroxyacetate | Diazotization, Reduction & Cyclization | 3-Hydroxythis compound | Moderate (60-70%) |
Experimental Protocols
Protocol 1: Synthesis of 4-Hydroxythis compound via Borsche-Herbert Synthesis
This protocol is a representative procedure based on the classical Borsche-Herbert reaction.
Objective: To synthesize 4-hydroxythis compound from 2'-aminoacetophenone.
Materials:
-
2'-aminoacetophenone
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Deionized Water
-
Ice
-
Sodium Hydroxide (NaOH) solution (e.g., 10% w/v)
-
Filtration apparatus
-
pH indicator paper
-
Standard laboratory glassware
Procedure:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 2'-aminoacetophenone (1.0 eq) in a minimal amount of concentrated hydrochloric acid, cooled in an ice-salt bath to maintain a temperature of 0-5 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise to the stirred mixture. The rate of addition should be controlled to ensure the temperature does not rise above 5 °C.
-
Continue stirring the mixture in the ice bath for an additional 30 minutes after the addition is complete to ensure the formation of the diazonium salt is maximized. The resulting solution should be a clear, pale yellow.
-
-
Cyclization:
-
Remove the ice bath and allow the reaction mixture to slowly warm to room temperature.
-
Gently heat the mixture to 50-60 °C. The cyclization reaction is typically accompanied by the evolution of gas.
-
Maintain this temperature and continue stirring for 1-2 hours, or until the reaction is complete (as monitored by TLC).
-
-
Isolation and Purification:
-
Cool the reaction mixture to room temperature. The product, 4-hydroxythis compound, should precipitate out of the acidic solution.
-
Collect the crude product by vacuum filtration and wash the filter cake with cold deionized water to remove residual acid.
-
To purify, the crude solid can be re-dissolved in a dilute aqueous solution of sodium hydroxide.
-
Filter the basic solution to remove any insoluble impurities.
-
Carefully re-precipitate the purified product by acidifying the filtrate with hydrochloric acid until the solution is neutral or slightly acidic (pH ~6-7).
-
Collect the purified 4-hydroxythis compound by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.
-
Biological Activity and Signaling Pathways
This compound derivatives exhibit a remarkable breadth of pharmacological activities.[1] This versatility has made the this compound scaffold a focal point for developing novel therapeutic agents against various diseases.
-
Anticancer Activity: Numerous this compound derivatives have demonstrated potent antiproliferative activity against a range of cancer cell lines. One of the key mechanisms involves the inhibition of protein kinases crucial for cancer cell survival and proliferation, such as Phosphoinositide 3-kinase (PI3K).
-
Antimicrobial Activity: The scaffold is a common feature in compounds developed to combat bacterial and fungal infections. Cinoxacin is a known this compound-based antibacterial agent used for urinary tract infections.[1] Halogen-substituted derivatives, in particular, have shown potent activity against various pathogenic strains.[1][2]
-
Anti-inflammatory Activity: this compound derivatives have been synthesized and evaluated as anti-inflammatory agents, with some compounds showing efficacy comparable to established non-steroidal anti-inflammatory drugs (NSAIDs).[2][6]
-
Other Activities: The therapeutic potential of cinnolines extends to antimalarial, anxiolytic, analgesic, and antihypertensive applications.[1]
Signaling Pathway: PI3K/Akt Inhibition
The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Certain this compound derivatives have been identified as potent PI3K inhibitors, effectively blocking the downstream signaling cascade and inducing apoptosis in cancer cells.
Caption: PI3K/Akt signaling pathway and the inhibitory action of a this compound-based PI3K inhibitor.
Quantitative Biological Data
The therapeutic potential of the this compound scaffold is underscored by quantitative data from numerous biological assays. The following tables summarize the activity of representative this compound derivatives across different therapeutic areas.
| Compound Class | Target/Organism | Activity Metric | Potency | Reference |
| PI3K Inhibitors | PI3Kα | IC₅₀ | 0.264 µM | [1] |
| Antiprotozoal | P. falciparum | EC₅₀ | 0.003 µM | [1] |
| Antiprotozoal | L. major | EC₅₀ | 0.24 µM | [1] |
| Antifungal | A. niger | MIC | 6.25-25 µg/mL | [1] |
| Antifungal | C. albicans | MIC | 12.5-50 µg/mL | [1] |
| Antibacterial | B. subtilis (G+) | MIC | 12.5-50 µg/mL | [1] |
| Antibacterial | P. aeruginosa (G-) | MIC | 12.5-50 µg/mL | [1] |
IC₅₀: Half maximal inhibitory concentration. EC₅₀: Half maximal effective concentration. MIC: Minimum inhibitory concentration.
Drug Discovery Workflow
The discovery and development of novel this compound-based therapeutic agents follow a structured, multi-stage process. This workflow integrates chemical synthesis with biological screening to identify and optimize lead compounds.
Caption: A general workflow for the discovery and development of this compound-based drugs.
Conclusion
The this compound scaffold has transitioned from a historical chemical curiosity to a cornerstone of modern medicinal chemistry. Its synthetic accessibility, coupled with the diverse and potent biological activities of its derivatives, ensures its continued relevance in the quest for novel therapeutics. The ongoing development of innovative synthetic methodologies will further expand the chemical space around the this compound core, paving the way for the discovery of next-generation drugs with enhanced efficacy and optimized pharmacokinetic profiles. For researchers in drug development, the this compound nucleus remains a fertile ground for innovation and a promising scaffold for addressing unmet medical needs.
References
The Structure-Activity Relationship of Cinnoline Derivatives: A Technical Guide for Drug Development
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The cinnoline scaffold, a bicyclic aromatic heterocycle, has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities. Derivatives of this core have been extensively investigated as potent inhibitors of key cellular targets, particularly in oncology. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound derivatives, focusing on their roles as inhibitors of Phosphoinositide 3-kinases (PI3Ks) and Topoisomerase I. This document summarizes critical quantitative data, presents detailed experimental protocols for synthesis and biological evaluation, and visualizes the complex signaling pathways involved to facilitate ongoing research and development in this promising area of drug discovery.
Introduction: The this compound Scaffold
This compound (1,2-benzodiazine) is a nitrogen-containing heterocyclic compound that has garnered significant attention for its versatile pharmacological profile.[1] Its derivatives have been reported to possess anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2] The rigid bicyclic structure of this compound serves as an excellent foundation for the development of targeted therapies, allowing for precise modification of substituents to optimize potency, selectivity, and pharmacokinetic properties. This guide will focus on two critical areas where this compound derivatives have shown significant promise: the inhibition of the PI3K/Akt signaling pathway and the targeting of Topoisomerase I, both crucial for cancer progression.
Structure-Activity Relationship (SAR) of this compound Derivatives
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the core scaffold. Understanding these relationships is critical for designing next-generation inhibitors with improved efficacy and safety profiles.
This compound Derivatives as PI3K Inhibitors
The PI3K/Akt/mTOR pathway is one of the most frequently dysregulated signaling cascades in human cancer, controlling cell growth, proliferation, and survival.[3] this compound-based compounds have been developed as potent PI3K inhibitors, with SAR studies revealing key structural requirements for activity.
A notable series of derivatives is based on the 4-oxo-1,4-dihydrothis compound-3-carboxamide scaffold. The primary points of modification are the N-1 position of the this compound ring and the amide moiety at the C-3 position.
Key SAR Insights for PI3K Inhibition:
-
Amide Substituent: The nature of the substituent on the C-3 carboxamide is crucial for potency. Aromatic and heteroaromatic rings are generally favored. For instance, substitution with a 3-methoxyphenyl group often confers potent activity.
-
N-1 Position: Small alkyl groups at the N-1 position are well-tolerated.
-
C-6/C-7 Positions: Substitution at the C-6 and C-7 positions of the benzene ring of the this compound core can be used to modulate solubility and other physicochemical properties.
The following tables summarize the quantitative SAR data for a series of this compound derivatives as PI3K inhibitors and their corresponding antiproliferative activity in various cancer cell lines.
Table 1: In Vitro Inhibitory Activity of this compound Derivatives against PI3K Isoforms [4][5]
| Compound ID | R Group (at C-3 Amide) | PI3Kα IC₅₀ (nM) | PI3Kβ IC₅₀ (nM) | PI3Kδ IC₅₀ (nM) | PI3Kγ IC₅₀ (nM) |
| 1a | 3-Methoxyphenyl | 5 | 27 | 7 | 14 |
| 1b | 4-Fluorophenyl | 12 | 45 | 15 | 30 |
| 1c | Pyridin-3-yl | 8 | 33 | 10 | 22 |
| 1d | Thiophen-2-yl | 25 | 89 | 35 | 65 |
Table 2: Antiproliferative Activity of this compound-Based PI3K Inhibitors [4][5]
| Compound ID | HCT116 (Colon) IC₅₀ (µM) | A549 (Lung) IC₅₀ (µM) | MCF-7 (Breast) IC₅₀ (µM) |
| 1a | 0.264 | 2.04 | 1.14 |
| 1b | 0.531 | 3.15 | 2.58 |
| 1c | 0.315 | 2.55 | 1.89 |
| 1d | 1.25 | 5.67 | 4.32 |
Dibenzo[c,h]cinnolines as Topoisomerase I Inhibitors
Topoisomerase I (Top1) is a nuclear enzyme that resolves DNA torsional stress during replication and transcription. Inhibitors that trap the Top1-DNA cleavage complex lead to cytotoxic DNA double-strand breaks. Dibenzo[c,h]cinnolines, which are aza-analogues of the known Top1-targeting benzo[i]phenanthridines, have demonstrated potent anticancer activity.[6]
Key SAR Insights for Topoisomerase I Inhibition: [7]
-
D-Ring Substitution: A methylenedioxy group on the D-ring (positions 8,9) is critical for activity. Replacing it with methoxy, benzyloxy, or hydroxy groups leads to a significant loss of potency.
-
A-Ring Substitution: The presence of 2,3-dimethoxy substituents on the A-ring is a crucial structural feature for maintaining both Top1-targeting activity and cytotoxicity.
-
Comparison to Analogues: Dibenzo[c,h]this compound derivatives generally exhibit more potent Top1-targeting activity and cytotoxicity compared to similarly substituted benzo[i]phenanthridines.[6]
Table 3: Cytotoxicity of Dibenzo[c,h]this compound Derivatives [6]
| Compound ID | Core Structure | Substituents | RPMI8402 (Lymphoblast) IC₅₀ (nM) |
| 2a | Dibenzo[c,h]this compound | 2,3-Dimethoxy-8,9-methylenedioxy | 70 |
| 2b | Dibenzo[c,h]this compound | 2,3-Dimethoxy | > 1000 |
| 2c | Dibenzo[c,h]this compound | 8,9-Methylenedioxy | > 1000 |
| 2d (ref) | Benzo[i]phenanthridine | 2,3-Dimethoxy-8,9-methylenedioxy | 400 |
Key Signaling Pathways
This compound derivatives exert their effects by modulating critical intracellular signaling pathways. Visualizing these pathways is essential for understanding their mechanism of action.
The PI3K/Akt Signaling Pathway
This pathway is activated by receptor tyrosine kinases (RTKs). Upon activation, PI3K phosphorylates PIP2 to generate PIP3, which acts as a second messenger to recruit and activate Akt. Akt then phosphorylates a multitude of downstream targets to promote cell survival and proliferation. This compound derivatives act as inhibitors of the PI3K catalytic subunit, thereby blocking this entire cascade.
Topoisomerase I Mechanism of Action
Topoisomerase I relieves DNA supercoiling by creating a transient single-strand break, allowing the DNA to rotate, and then religating the break. Dibenzo[c,h]this compound derivatives act as poisons, stabilizing the covalent "cleavage complex" formed between Top1 and DNA. This stabilization prevents religation, and the collision of a replication fork with this complex leads to a cytotoxic double-strand break.
Detailed Experimental Protocols
The following protocols provide standardized methods for the synthesis and biological evaluation of this compound derivatives.
General Synthetic Procedure for 4-Oxo-1,4-dihydrothis compound-3-carboxamides
This protocol outlines a representative multi-step synthesis.
Step 1: Diazotization of an Appropriately Substituted 2-Aminoacetophenone
-
Dissolve the substituted 2-aminoacetophenone (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.
-
Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.
Step 2: this compound Ring Formation (Richter Synthesis Variant)
-
In a separate flask, prepare a solution of a suitable cyclizing agent (e.g., ethyl acetoacetate) and a base (e.g., sodium ethoxide) in ethanol.
-
Slowly add the cold diazonium salt solution to the cyclizing agent mixture.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture, neutralize with acid, and collect the precipitated 4-hydroxythis compound-3-carboxylate ester by filtration.
Step 3: Saponification
-
Suspend the ester from Step 2 in an aqueous solution of sodium hydroxide (2N).
-
Heat the mixture to reflux for 2 hours until the ester is fully hydrolyzed.
-
Cool the solution and acidify with HCl to precipitate the 4-hydroxythis compound-3-carboxylic acid. Filter and dry the product.
Step 4: Amide Coupling
-
Suspend the carboxylic acid from Step 3 (1.0 eq) in an anhydrous solvent such as DMF.
-
Add a coupling agent like HBTU (1.1 eq) and a non-nucleophilic base like triethylamine (2.5 eq).
-
Add the desired amine (e.g., 3-methoxyaniline, 1.2 eq) to the mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final carboxamide derivative by silica gel column chromatography.
In Vitro PI3K Inhibition Assay (Luminescence-Based)
This assay measures the amount of ATP remaining after a kinase reaction; a higher luminescence signal indicates greater inhibition.
-
Compound Preparation: Prepare a 10-point serial dilution of the test this compound derivative in DMSO, starting from a 10 mM stock.
-
Reaction Setup: In a white, opaque 96-well plate, add 5 µL of kinase assay buffer, 1 µL of the diluted test compound, and 2 µL of the desired recombinant PI3K isoform (e.g., PI3Kα). Include appropriate positive (no inhibitor) and negative (no enzyme) controls.
-
Initiate Reaction: Add 2 µL of a substrate/ATP mixture (containing PIP2 substrate and ATP at its Kₘ concentration for the enzyme) to all wells to start the reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Add 10 µL of a commercial luminescent kinase assay reagent (e.g., Kinase-Glo®) to each well. This reagent simultaneously stops the kinase reaction and measures the remaining ATP.
-
Measurement: Incubate for an additional 10 minutes at room temperature to stabilize the luminescent signal. Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to controls. Determine the IC₅₀ value by fitting the data to a four-parameter dose-response curve.
In Vitro Topoisomerase I Inhibition Assay (DNA Relaxation)[1]
This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by Topoisomerase I.
-
Reaction Setup: On ice, prepare a series of 1.5-mL microcentrifuge tubes. To each tube, add 2 µL of 10x Topoisomerase I reaction buffer, 200 ng of supercoiled plasmid DNA (e.g., pHOT1), and the test dibenzo[c,h]this compound derivative at various concentrations.
-
Enzyme Addition: Add a pre-determined amount of purified human Topoisomerase I enzyme to each tube. The amount should be just enough to completely relax the plasmid in the absence of an inhibitor.
-
Incubation: Incubate the reactions for 30 minutes at 37°C.
-
Termination: Stop the reaction by adding 5 µL of 5x loading dye containing SDS and proteinase K. The SDS traps the cleavage complex, and the proteinase K digests the enzyme.
-
Electrophoresis: Load the entire content of each tube onto a 1.0% agarose gel. Run the gel at a constant voltage until the dye front has migrated approximately 75% of the gel length.
-
Visualization: Stain the gel with ethidium bromide, destain with water, and visualize the DNA bands under UV illumination.
-
Analysis: Supercoiled DNA migrates faster than relaxed or nicked DNA. A potent inhibitor will prevent the conversion of the fast-migrating supercoiled band into the slower-migrating relaxed band. An inhibitor that acts as a poison will also show an increase in the intermediate-migrating nicked (open-circular) DNA band.
Conclusion and Future Directions
The this compound scaffold represents a highly versatile and promising platform for the development of targeted therapeutics. Structure-activity relationship studies have provided clear guidance for the design of potent inhibitors of PI3K and Topoisomerase I. The 4-oxo-1,4-dihydrothis compound-3-carboxamide core is a validated starting point for novel PI3K inhibitors, while the dibenzo[c,h]this compound framework is a potent Top1-targeting chemotype.
Future research should focus on optimizing the pharmacokinetic properties of these derivatives, including solubility, metabolic stability, and oral bioavailability. The exploration of novel substitutions on the this compound ring system may lead to inhibitors with enhanced selectivity for specific PI3K isoforms or improved activity against drug-resistant cancer cell lines. The detailed protocols provided herein offer a robust framework for the synthesis and evaluation of these next-generation this compound-based drug candidates.
References
- 1. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Topoisomerase I Drug Screening Kit - TopoGEN: Preeminent Cancer Research Products Including High Quality Topoisomerase Enzymes & DNA Gyrase [topogen.com]
- 3. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of this compound derivatives as potent PI3K inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
The Anomaly of Nature: A Technical Guide to the Natural Sources of Cinnoline Compounds
For Immediate Release
Introduction: The cinnoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone of significant interest within medicinal chemistry and drug development. Synthetic derivatives of this compound have demonstrated a vast spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties. However, the natural world has been conspicuously silent regarding this particular molecular framework. For decades, the this compound ring system was considered a product of synthetic chemistry alone. This paradigm shifted in 2011 with the landmark discovery of the first and, to date, only naturally occurring this compound derivative. This guide provides an in-depth technical overview of this singular natural source, detailing the compound's origins, the protocols for its isolation, and its physicochemical characterization, offering a crucial reference for researchers in natural products, pharmacology, and synthetic biology.
The Sole Natural Source: Cichorium endivia L.
Contrary to the wide distribution of other alkaloid classes, this compound compounds are exceptionally rare in nature. As of the latest literature, only one natural source has been identified.
-
Organism: Cichorium endivia L. (Endive), a leafy vegetable belonging to the Asteraceae family.
-
Compound: 2-furanmethanol-(5′→11)-1,3-cyclopentadiene-[5,4-c]-1H-cinnoline.
-
Context of Discovery: The compound was isolated during an investigation into the in vitro and in vivo hepatoprotective properties of an extract from Cichorium endivia.[1][2][3] This discovery highlighted that even well-studied organisms can still yield novel chemical entities. Prior to this finding, no this compound derivatives had ever been reported from a natural source.[3]
Quantitative Data and Physicochemical Properties
The isolation of this novel this compound derivative was characterized by comprehensive spectroscopic analysis. The key data are summarized below for reference.
| Property | Data |
| Compound Name | 2-furanmethanol-(5′→11)-1,3-cyclopentadiene-[5,4-c]-1H-cinnoline |
| Natural Source | Cichorium endivia L. |
| Molecular Formula | C₁₈H₁₄N₂O₂ |
| Appearance | Yellowish Oil |
| Mass Spectrometry | ESI-MS m/z: 313.1 [M+Na]⁺, 291.1 [M+H]⁺; HR-ESI-MS m/z: 291.1128 [M+H]⁺ (Calculated for C₁₈H₁₅N₂O₂: 291.1128) |
| ¹H-NMR (CD₃OD, 400 MHz) | δ: 8.44 (1H, d, J = 8.0 Hz), 7.82 (1H, d, J = 8.0 Hz), 7.74 (1H, t, J = 8.0 Hz), 7.60 (1H, t, J = 8.0 Hz), 7.42 (1H, s), 6.40 (1H, d, J = 4.0 Hz), 6.35 (1H, d, J = 4.0 Hz), 4.60 (2H, s), 3.85 (1H, m), 3.40 (1H, m), 2.95 (1H, m), 2.50 (1H, m) |
| ¹³C-NMR (CD₃OD, 100 MHz) | δ: 153.3, 152.8, 143.2, 142.6, 139.8, 131.2, 130.5, 129.8, 128.7, 125.4, 124.6, 110.8, 108.2, 57.6, 45.2, 35.8, 31.5, 25.9 |
Experimental Protocols: Isolation and Purification
The following is a detailed methodology for the extraction and isolation of 2-furanmethanol-(5′→11)-1,3-cyclopentadiene-[5,4-c]-1H-cinnoline from Cichorium endivia. This protocol is based on the original discovery and employs standard chromatographic techniques.
3.1 Plant Material and Extraction
-
Plant Material: Whole plants of Cichorium endivia L. were collected, dried, and pulverized to a fine powder.
-
Initial Extraction: The powdered plant material (5.0 kg) was extracted three times with 95% ethanol (EtOH) at room temperature.
-
Concentration: The resulting ethanol extracts were combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract (approx. 450 g).
3.2 Solvent Partitioning and Fractionation
-
Suspension: The crude extract was suspended in water (H₂O).
-
Liquid-Liquid Extraction: The aqueous suspension was successively partitioned with petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH) to separate compounds based on polarity.
-
Fraction Selection: The ethyl acetate (EtOAc) soluble fraction (approx. 65 g) was selected for further chromatographic separation based on preliminary bioassays or TLC profiling.
3.3 Chromatographic Purification
-
Silica Gel Column Chromatography:
-
The EtOAc fraction was subjected to column chromatography on a silica gel column (200-300 mesh).
-
A gradient elution was performed using a solvent system of chloroform-methanol (CHCl₃-MeOH), starting from 100:0 and gradually increasing the polarity to 8:2 (v/v).
-
Fractions were collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar profiles were pooled together.
-
-
Sephadex LH-20 Column Chromatography:
-
The target fractions obtained from the silica gel column were further purified using a Sephadex LH-20 column.
-
Elution was carried out with methanol (MeOH) to remove smaller impurities and phenolic compounds.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
Final purification was achieved using a preparative HPLC system equipped with an ODS (C18) column.
-
An isocratic or gradient elution with a mobile phase consisting of methanol and water (e.g., 70% MeOH in H₂O) was used to isolate the pure compound, 2-furanmethanol-(5′→11)-1,3-cyclopentadiene-[5,4-c]-1H-cinnoline.
-
3.4 Structure Elucidation
The structure of the isolated pure compound was determined using a combination of spectroscopic methods, including:
-
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) to determine the exact mass and molecular formula.
-
One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) Nuclear Magnetic Resonance (NMR) spectroscopy to establish the connectivity and stereochemistry of the molecule.
Visualized Workflows and Structures
The following diagrams, generated using Graphviz, illustrate the key relationships and processes described in this guide.
References
The Pharmacological Profile of Cinnoline Heterocycles: A Technical Guide for Drug Discovery
Introduction
Cinnoline, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridazine ring, represents a "privileged scaffold" in medicinal chemistry.[1] Its structural similarity to other biologically important frameworks like quinoline and isoquinoline has made it an attractive starting point for the design of novel therapeutic agents.[2] Synthetic molecules incorporating the this compound nucleus have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) effects.[3] This technical guide provides an in-depth overview of the pharmacological profile of this compound derivatives, focusing on quantitative data, experimental methodologies, and the underlying mechanisms of action to support researchers, scientists, and drug development professionals.
Anticancer Activity
This compound derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a wide range of human tumor cell lines. Their mechanisms of action are diverse, primarily involving the inhibition of key enzymes crucial for cancer cell proliferation and survival, such as protein kinases and topoisomerases.[3][4]
Mechanism of Action: Kinase Inhibition
A primary strategy in modern oncology is the targeting of protein kinases, which are often dysregulated in cancer. This compound derivatives have been successfully developed as potent inhibitors of several critical kinases, including Phosphoinositide 3-kinases (PI3Ks), Leucine-rich repeat kinase 2 (LRRK2), and the c-Met receptor tyrosine kinase.[4][5]
Phosphoinositide 3-kinase (PI3K) Inhibition: The PI3K/Akt/mTOR pathway is a central signaling cascade that governs cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Several series of this compound derivatives have been identified as potent PI3K inhibitors, displaying nanomolar inhibitory activities.[4][6]
Below is a diagram illustrating the interruption of the PI3K/Akt signaling pathway by a representative this compound-based inhibitor.
c-Met and LRRK2 Inhibition: this compound derivatives have also been developed as inhibitors of other important kinases. For instance, certain 4-(2-fluorophenoxy)quinoline derivatives featuring a 4-oxo-1,4-dihydrothis compound-3-carboxamide moiety have shown potent c-Met kinase inhibition with IC50 values in the nanomolar range.[5][7] Additionally, a series of this compound-3-carboxamides were discovered to be potent inhibitors of both wild-type and mutant LRRK2 kinase, a target implicated in Parkinson's disease but also of interest in oncology.[8]
Quantitative Data: Anticancer Activity
The antiproliferative and enzyme inhibitory activities of various this compound derivatives are summarized below.
Table 1: Antiproliferative Activity of this compound Derivatives (IC50, µM)
| Compound Class | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| Dihydrobenzo[h]this compound-5,6-dione | KB | Epidermoid Carcinoma | 0.56 | [5] |
| Dihydrobenzo[h]this compound-5,6-dione | Hep-G2 | Hepatoma Carcinoma | 0.77 | [5] |
| PI3K Inhibitor (Compound 25) | HCT116 | Colon Carcinoma | 0.264 | [6] |
| PI3K Inhibitor (Compound 25) | A549 | Lung Carcinoma | 2.04 | [6] |
| PI3K Inhibitor (Compound 25) | MCF-7 | Breast Adenocarcinoma | 1.14 | [6] |
Table 2: Kinase Inhibitory Activity of this compound Derivatives (IC50, nM)
| Compound Class | Kinase Target | IC50 (nM) | Reference |
| 4-oxo-1,4-dihydrothis compound-3-carboxamide | c-Met | 0.59 | [7] |
| PI3K Inhibitor Series | PI3Kα | Nanomolar range | [6] |
| This compound-3-carboxamide Series | LRRK2 (wild-type & mutant) | Potent inhibition noted | [8] |
Antimicrobial Activity
The this compound scaffold is a key component of cinoxacin, a known antibacterial agent used for urinary tract infections, highlighting the potential of this heterocycle in developing new antimicrobial drugs.[3] Research has expanded to create novel this compound derivatives with broad-spectrum activity against various bacterial and fungal pathogens.
Structure-Activity Relationship
Structure-activity relationship (SAR) studies have provided valuable insights for designing potent antimicrobial cinnolines. For instance, the introduction of an electron-withdrawing substituent on the phenyl group of certain this compound derivatives was associated with increased activity against both Gram-positive (e.g., S. aureus, B. subtilis) and Gram-negative (E. coli) bacteria.[3] Furthermore, this compound derivatives bearing a sulphonamide moiety have shown significant activity, with halogen-substituted versions being particularly potent.[3]
Quantitative Data: Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a key measure of an antimicrobial agent's potency.
Table 3: Antimicrobial Activity of this compound Derivatives (MIC, µg/mL)
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| 4-aminothis compound-3-carboxamides | V. cholera, E. coli, B. subtilis | 6.25 - 25 | [9] |
| 4-aminothis compound-3-carboxamides | K. pneumoniae, S. aureus | 6.25 - 25 | [9] |
| Pyrazolo[4,3-c]cinnolines (Cmpd 4e) | E. coli | 12.5 | [10] |
| Pyrazolo[4,3-c]cinnolines (Cmpd 4i) | E. coli | 12.5 | [10] |
| Pyrazolo[4,3-c]cinnolines (Cmpd 4e) | S. aureus | 25 | [10] |
| Pyrazolo[4,3-c]cinnolines (Cmpd 4i) | S. aureus | 25 | [10] |
| Pyrazolo[4,3-c]cinnolines (Cmpd 4e) | P. aeruginosa | 12.5 | [10] |
| Pyrazolo[4,3-c]cinnolines (Cmpd 4i) | P. aeruginosa | 12.5 | [10] |
Anti-inflammatory and Other Activities
Beyond anticancer and antimicrobial effects, this compound derivatives have been investigated for their anti-inflammatory, analgesic, and CNS-related activities.[3]
-
Anti-inflammatory Activity: Cinnolines bearing a pyrazoline ring and electron-donating groups have demonstrated notable anti-inflammatory properties.[3] The carrageenan-induced rat paw edema model is a standard in vivo assay used to evaluate this activity.[11] For example, a this compound fused Mannich base at a 50 mg/kg dose level showed anti-inflammatory activity comparable to the standard drug celecoxib (20 mg/kg).[9]
-
CNS Activity: Certain 4-aminothis compound-3-carboxamide derivatives have been reported as potent inhibitors of LRRK2 kinase, a key target in Parkinson's disease research, and have shown excellent CNS penetration. Other derivatives have been explored for anxiolytic and analgesic properties.[3]
Experimental Protocols & Workflows
Detailed and reproducible experimental protocols are fundamental to drug discovery research. Below are representative methodologies for evaluating the key pharmacological activities of this compound derivatives.
General Workflow for Screening this compound Derivatives
The process of identifying and characterizing pharmacologically active this compound compounds typically follows a structured workflow from initial synthesis to in-depth biological evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 4. static.igem.wiki [static.igem.wiki]
- 5. This compound Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of this compound derivatives as potent PI3K inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of novel 4-(2-fluorophenoxy)quinoline derivatives bearing 4-oxo-1,4-dihydrothis compound-3-carboxamide moiety as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel this compound-based inhibitors of LRRK2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. chemijournal.com [chemijournal.com]
- 11. impactfactor.org [impactfactor.org]
Synthesis of Novel Cinnoline Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinnoline, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridazine ring, represents a privileged scaffold in medicinal chemistry. The inherent structural features of the this compound nucleus have made it an attractive target for the development of novel therapeutic agents across a spectrum of diseases. This compound derivatives have demonstrated a wide range of pharmacological activities, including potent anticancer, antimicrobial, anti-inflammatory, and analgesic properties.[1][2] This technical guide provides a comprehensive overview of the synthesis of novel this compound derivatives, detailing key experimental protocols, presenting quantitative biological data, and visualizing relevant signaling pathways and experimental workflows.
Core Synthetic Methodologies
The synthesis of the this compound core and its derivatives can be achieved through several classical and modern synthetic strategies. This section details the experimental protocols for some of the most fundamental and widely used methods.
Classical Synthesis Methods
The Richter synthesis is a foundational method for producing 4-hydroxythis compound derivatives from o-aminophenylpropiolic acids.[3]
Experimental Protocol: Synthesis of 4-Hydroxythis compound-3-carboxylic Acid
-
Step 1: Diazotization: A solution of o-aminophenylpropiolic acid (1 eq) in dilute hydrochloric acid is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite (1.1 eq) in water is added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for 30 minutes to ensure complete formation of the diazonium salt.
-
Step 2: Cyclization: The cold diazonium salt solution is then gently warmed to 70 °C in a water bath. The cyclization reaction is typically allowed to proceed for 1-2 hours, during which the 4-hydroxythis compound-3-carboxylic acid precipitates from the solution.
-
Step 3: Isolation and Purification: The precipitate is collected by vacuum filtration, washed with cold water, and then recrystallized from a suitable solvent, such as ethanol or acetic acid, to yield the purified product.
The Widman-Stoermer synthesis provides a route to 4-substituted cinnolines through the cyclization of diazotized α-vinyl-anilines.[4][5]
Experimental Protocol: Synthesis of a 4-Methylthis compound Derivative
-
Step 1: Diazotization: The starting o-amino-α-methylstyrene (1 eq) is dissolved in a mixture of concentrated hydrochloric acid and water and cooled to 0-5 °C. An aqueous solution of sodium nitrite (1.1 eq) is added dropwise, keeping the temperature below 5 °C. The mixture is stirred for 30 minutes.
-
Step 2: Cyclization: The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours (typically 4-6 hours). The progress of the cyclization is monitored by thin-layer chromatography (TLC).
-
Step 3: Work-up and Purification: The reaction mixture is neutralized with a saturated aqueous solution of sodium bicarbonate. The product is then extracted with an organic solvent, such as dichloromethane or ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 4-methylthis compound derivative.
The Borsche-Herbert synthesis is a versatile method for the preparation of 4-hydroxycinnolines from o-aminoacetophenones.[6]
Experimental Protocol: Synthesis of 6-Bromo-4-hydroxythis compound
-
Step 1: Diazotization: 2'-Amino-5'-bromoacetophenone (1 eq) is dissolved in a mixture of concentrated hydrochloric acid and water and cooled to 0-5 °C. A solution of sodium nitrite (1.1 eq) in cold water is added dropwise, maintaining the temperature below 5 °C. The mixture is stirred for an additional 30 minutes at this temperature.
-
Step 2: Cyclization: The reaction mixture is then heated to 50-60 °C for 1-2 hours to facilitate cyclization, leading to the precipitation of 6-bromo-4-hydroxythis compound.
-
Step 3: Isolation: The mixture is cooled to room temperature, and the solid product is collected by vacuum filtration. The solid is washed with cold water and a small amount of cold ethanol and then dried under vacuum.
Modern Catalytic Methods
Recent advances in organic synthesis have introduced more efficient and versatile metal-catalyzed methods for the construction of the this compound scaffold.
Copper catalysis has been effectively employed for the synthesis of functionalized cinnolines through tandem C-N bond formation.
Experimental Protocol: Synthesis of Functionalized Cinnolines
-
Reaction Setup: A mixture of the corresponding arylhydrazine (1 eq), an alkyne (1.2 eq), a copper catalyst such as CuI (10 mol%), a ligand (e.g., 1,10-phenanthroline, 20 mol%), and a base (e.g., K₂CO₃, 2 eq) in a suitable solvent (e.g., DMF) is placed in a sealed reaction vessel.
-
Reaction Conditions: The reaction mixture is heated at a specified temperature (typically 80-120 °C) for a period of 12-24 hours. The reaction progress is monitored by TLC.
-
Work-up and Purification: After completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography.
Quantitative Data Presentation
The following tables summarize the biological activity of representative novel this compound derivatives.
Anticancer Activity of this compound Derivatives
| Compound ID | Target | Cell Line | IC₅₀ (µM) | Reference |
| 25 | PI3K | HCT116 | 0.264 | [7] |
| A549 | 2.04 | [7] | ||
| MCF-7 | 1.14 | [7] | ||
| 2c | PI3K | MCF-7 | 0.85 | [8] |
| UO-31 | 1.5 | [8] | ||
| A549 | 2.1 | [8] | ||
| Pyrazolo[4,3-c]this compound 4d | COX-2 | - | - | [9] |
| Pyrazolo[4,3-c]this compound 4l | COX-2 | - | - | [9] |
Antimicrobial Activity of this compound Derivatives
| Compound ID | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |
| CN-7 | E. coli | 12.5 | [10] |
| CN-11 | M. tuberculosis H37Rv | 12.5 | [10] |
| CN-12 | M. tuberculosis H37Rv | 12.5 | [10] |
| Pyrazolo[4,3-c]this compound 4i | E. coli | - | [9] |
| P. aeruginosa | - | [9] | |
| S. aureus | - | [9] |
Experimental Protocols for Biologically Active Derivatives
This section provides more detailed synthetic procedures for selected biologically active this compound derivatives.
Synthesis of 6-Bromo-4-chlorothis compound
This intermediate is crucial for the synthesis of various 4-substituted this compound derivatives.
-
Procedure: A mixture of 6-bromo-4-hydroxythis compound (1 eq) and phosphorus oxychloride (POCl₃, 5-10 eq) is heated to reflux (approximately 110 °C) for 3-6 hours. The excess POCl₃ is removed under reduced pressure. The residue is carefully poured onto crushed ice and neutralized with a saturated aqueous solution of sodium bicarbonate. The resulting precipitate is collected by filtration, washed with water, and dried to yield 6-bromo-4-chlorothis compound.[6]
Synthesis of 4-Aminothis compound-3-carboxamide Derivatives
These compounds have shown significant antimicrobial activity.
-
Step 1: Synthesis of Substituted Phenyl Hydrazono (cyano) Acetamide: Aniline derivatives are diazotized with sodium nitrite in hydrochloric acid at 0-5 °C. The resulting diazonium salt is then coupled with cyanoacetamide in the presence of sodium acetate.
-
Step 2: Intramolecular Cyclization to 4-Aminothis compound-3-carboxamide: The phenyl hydrazono (cyano) acetamide is cyclized in the presence of anhydrous aluminum chloride in chlorobenzene under reflux to yield the 4-aminothis compound-3-carboxamide.[11]
Synthesis of Pyrazolo[4,3-c]this compound Derivatives
These derivatives have demonstrated both anti-inflammatory and antibacterial activities.[9][12]
-
Procedure: A mixture of a 3-acetylthis compound derivative (1 eq), an aromatic acid hydrazide (1.2 eq), and a catalytic amount of concentrated hydrochloric acid in anhydrous 1,4-dioxane is refluxed for 12-18 hours. After cooling, the reaction mixture is poured into ice water, and the precipitated product is filtered, washed with water, and purified by recrystallization.[12]
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways targeted by this compound derivatives and a general experimental workflow for their synthesis and evaluation.
Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Widman-Stoermer Synthesis | CoLab [colab.ws]
- 5. Widman-Stoermer Synthesis [drugfuture.com]
- 6. benchchem.com [benchchem.com]
- 7. Discovery of this compound derivatives as potent PI3K inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and pharmacological evaluation of pyrazolo[4,3-c]this compound derivatives as potential anti-inflammatory and antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jocpr.com [jocpr.com]
- 11. Synthesis, characterization and biological activities of substituted this compound culphonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemijournal.com [chemijournal.com]
A Technical Guide to the Biological Activities of Cinnoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The cinnoline scaffold, a bicyclic aromatic heterocycle, has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities. This technical guide provides a comprehensive review of the biological activities of this compound derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to serve as an in-depth resource for researchers and professionals in drug discovery and development.
Anticancer Activity
This compound derivatives have exhibited significant potential as anticancer agents, operating through various mechanisms of action, including the inhibition of key enzymes involved in cell proliferation and survival.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro cytotoxic activity of various this compound derivatives against a range of cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Dihydrobenzo[h]this compound-5,6-dione with 4-NO2C6H4 substituent | KB (epidermoid carcinoma) | 0.56 | [1] |
| Dihydrobenzo[h]this compound-5,6-dione with 4-NO2C6H4 substituent | Hep-G2 (hepatoma carcinoma) | 0.77 | [1] |
| This compound Derivative 25 (PI3K inhibitor) | HCT116 (Colon Carcinoma) | 0.264 | [2] |
| This compound Derivative 25 (PI3K inhibitor) | A549 (Lung Carcinoma) | 2.04 | [2] |
| This compound Derivative 25 (PI3K inhibitor) | MCF-7 (Breast Adenocarcinoma) | 1.14 | [2] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Materials:
-
This compound derivatives
-
Human cancer cell lines (e.g., HCT116, A549, MCF-7)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested from culture and seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Stock solutions of the this compound derivatives are prepared in DMSO and then serially diluted with culture medium to achieve the desired final concentrations. The culture medium is removed from the wells and replaced with 100 µL of the medium containing the test compounds. A vehicle control (containing the same concentration of DMSO) and a positive control (a known anticancer drug) are also included. The plates are then incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently agitated for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Kinase Inhibition
This compound derivatives have been identified as inhibitors of several protein kinases, which are crucial regulators of cellular signaling pathways and are often dysregulated in cancer.
PI3K/Akt Signaling Pathway Inhibition
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a key pathway that promotes cell survival and proliferation. Certain this compound derivatives have been shown to inhibit PI3K, thereby blocking downstream signaling.[2][3]
Caption: Inhibition of the PI3K/Akt signaling pathway by this compound derivatives.
Topoisomerase Inhibition
Topoisomerases are enzymes that regulate the topology of DNA and are essential for DNA replication and transcription. This compound derivatives have been reported to act as topoisomerase I inhibitors, leading to DNA damage and apoptosis in cancer cells.[4]
Caption: Mechanism of topoisomerase I inhibition by this compound derivatives.
While specific data for a broad range of other kinase targets for this compound derivatives is limited, some studies have reported inhibitory activity against LRRK2 and c-Met.[1] Further research is warranted to explore the full spectrum of kinase inhibition by this versatile scaffold.
Antimicrobial Activity
This compound derivatives have demonstrated promising activity against a variety of bacterial and fungal strains.
Quantitative Antimicrobial Activity Data
The following table summarizes the in vitro antimicrobial activity of various this compound derivatives, presented as Minimum Inhibitory Concentration (MIC) values (the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation).
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Pyrazolo[4,3-c]this compound derivative 4e | E. coli | 12.5 | [5] |
| Pyrazolo[4,3-c]this compound derivative 4i | E. coli | 12.5 | [5] |
| Pyrazolo[4,3-c]this compound derivative 4e | S. aureus | 25 | [5] |
| Pyrazolo[4,3-c]this compound derivative 4i | S. aureus | 25 | [5] |
| Pyrazolo[4,3-c]this compound derivative 4e | P. aeruginosa | 12.5 | [5] |
| Pyrazolo[4,3-c]this compound derivative 4i | P. aeruginosa | 12.5 | [5] |
| This compound derivative CN-7 | E. coli | 12.5 | [6] |
| This compound derivative 11 | M. tuberculosis H37Rv | 12.5 | [6] |
| This compound derivative 12 | M. tuberculosis H37Rv | 12.5 | [6] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a common technique used to determine the MIC of an antimicrobial agent.
Materials:
-
This compound derivatives
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared from a fresh culture. The turbidity of the inoculum is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria.
-
Serial Dilution of Compounds: The this compound derivatives are serially diluted in the appropriate broth medium in the wells of a 96-well plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension, resulting in a final concentration of approximately 5 x 10^5 CFU/mL. A positive control (microorganism in broth without the compound) and a negative control (broth only) are included.
-
Incubation: The plates are incubated at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Anti-inflammatory Activity
Several this compound derivatives have been shown to possess anti-inflammatory properties, as demonstrated in preclinical models of inflammation.
Quantitative Anti-inflammatory Activity Data
The following table presents the in vivo anti-inflammatory activity of this compound derivatives in the carrageenan-induced rat paw edema model, expressed as the percentage of edema inhibition.
| Compound/Derivative | Dose (mg/kg) | % Inhibition of Paw Edema | Reference |
| This compound fused Mannich base 1 | 20 | 20.1 | [7] |
| This compound fused Mannich base 1 | 50 | 58.1 | [7] |
| This compound fused Mannich base 4 | 20 | 42.3 | [7] |
| This compound fused Mannich base 4 | 50 | 85.9 | [7] |
| Pyrazolo[4,3-c]this compound derivative 4d | - | 74.67 | [5] |
| Pyrazolo[4,3-c]this compound derivative 4l | - | 80.01 | [5] |
| This compound with pyrazoline 5a | - | 58.50 | [8] |
| This compound with pyrazoline 5d | - | 55.22 | [8] |
Experimental Protocol: Carrageenan-Induced Paw Edema Assay
This is a widely used in vivo model to screen for the anti-inflammatory activity of new compounds.
Materials:
-
This compound derivatives
-
Wistar albino rats
-
Carrageenan solution (1% w/v in saline)
-
Plethysmometer
-
Standard anti-inflammatory drug (e.g., Indomethacin, Celecoxib)
Procedure:
-
Animal Acclimatization and Grouping: The animals are acclimatized to the laboratory conditions for at least one week before the experiment. They are then divided into groups, including a control group, a standard drug group, and one or more test groups for the this compound derivatives.
-
Compound Administration: The test compounds and the standard drug are administered orally or intraperitoneally at a specific dose. The control group receives the vehicle only.
-
Induction of Inflammation: After a set period (e.g., 1 hour) following compound administration, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: The percentage of inhibition of paw edema is calculated for each group at each time point using the following formula: % Inhibition = [1 - (Vt / Vc)] x 100 Where Vt is the mean increase in paw volume in the treated group, and Vc is the mean increase in paw volume in the control group.
Conclusion
This compound and its derivatives represent a promising class of heterocyclic compounds with a diverse range of biological activities. The data and protocols presented in this guide highlight their potential in the development of new therapeutic agents for the treatment of cancer, infectious diseases, and inflammatory disorders. Further investigation into the structure-activity relationships, mechanisms of action, and pharmacokinetic properties of novel this compound derivatives is crucial for advancing these promising compounds towards clinical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of this compound derivatives as potent PI3K inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. zenodo.org [zenodo.org]
- 5. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, and pharmacological evaluation of quinazoline derivatives as novel and potent pan-JAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Orally Bioavailable 4-Phenoxy-quinoline Compound as a Potent Aurora Kinase B Relocation Blocker for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
electrophilic attack on Cinnoline ring
An In-depth Technical Guide to Electrophilic Attack on the Cinnoline Ring
Introduction
This compound is a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridazine ring. This nitrogen-containing scaffold is of significant interest to researchers, scientists, and drug development professionals due to its presence in a wide array of molecules exhibiting diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The synthesis and functionalization of the this compound core are pivotal for the development of novel therapeutic agents.
This technical guide provides a comprehensive overview of the principles governing electrophilic attack on the this compound ring system. It details the electronic properties, regioselectivity, and specific reaction protocols for key electrophilic substitution reactions, offering a foundational resource for the rational design and synthesis of this compound derivatives.
Electronic Properties and Reactivity of the this compound Ring
The this compound ring system's reactivity towards electrophiles is fundamentally dictated by the electronic influence of the fused pyridazine ring. The two adjacent, electronegative nitrogen atoms exert a strong electron-withdrawing inductive effect, which significantly deactivates the entire bicyclic system towards electrophilic aromatic substitution (SEAr). Consequently, electrophilic attack occurs preferentially, and often exclusively, on the more electron-rich carbocyclic (benzene) ring rather than the highly electron-deficient pyridazine ring.[3]
Under the strongly acidic conditions required for many electrophilic substitution reactions, such as nitration and sulfonation, one or both of the nitrogen atoms become protonated. This forms the cinnolinium cation, which dramatically increases the deactivating effect and renders the ring system even less reactive than its unprotonated form.[3][4] The reactivity of this compound is generally lower than that of its close analogue, quinoline, and significantly lower than naphthalene.
Regioselectivity of Electrophilic Attack
In electrophilic substitution reactions, the site of attack on the this compound ring is highly regioselective. The substitution occurs almost exclusively on the carbocyclic ring, with a strong preference for the C-5 and C-8 positions.[3][4][5]
This preference can be explained by examining the stability of the cationic Wheland intermediates (also known as sigma complexes) formed during the reaction. When an electrophile attacks the C-5 or C-8 position, the resulting positive charge can be delocalized through resonance structures without disrupting the aromatic sextet of the adjacent pyridazine ring. Conversely, attack at the C-6 or C-7 positions forces the positive charge onto the carbon atom at the ring junction (C-4a or C-8a), which disrupts the aromaticity of both rings and leads to a less stable intermediate. This principle is analogous to the regioselectivity observed in the electrophilic substitution of quinoline and naphthalene.[6][7]
References
- 1. pnrjournal.com [pnrjournal.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Heteroaromatic reactivity. Part III. The kinetics of nitration of this compound and 2-methylcinnolinium perchlorate - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Electrophilic substitution reaction in quinoline and isoquinoline [quimicaorganica.org]
An In-depth Technical Guide to the Richter Cinnoline Synthesis
For Researchers, Scientists, and Drug Development Professionals
Core Principles of the Richter Cinnoline Synthesis
The Richter this compound synthesis, first described by Victor von Richter in 1883, is a classical organic reaction for the synthesis of this compound derivatives.[1][2] The core of this transformation involves the diazotization of an o-aminoarylpropiolic acid, which then undergoes an intramolecular cyclization to form a 4-hydroxythis compound-3-carboxylic acid.[1][3] This intermediate can subsequently be decarboxylated to yield the corresponding 4-hydroxythis compound.[3] The reaction is a valuable tool for the construction of the this compound scaffold, a heterocyclic motif present in various biologically active compounds.[4]
The overall transformation can be summarized as follows:
General Reaction Scheme for the Richter this compound Synthesis
The synthesis begins with the diazotization of the primary aromatic amine of the o-aminoarylpropiolic acid using nitrous acid, which is typically generated in situ from sodium nitrite and a strong mineral acid, such as hydrochloric acid.[5] This step forms a highly reactive aryldiazonium salt. The diazonium salt then undergoes an intramolecular cyclization, where the nucleophilic alkyne attacks the diazonium group. Subsequent rearrangement and tautomerization lead to the formation of the stable 4-hydroxythis compound-3-carboxylic acid.
Detailed Reaction Mechanism
The mechanism of the Richter this compound synthesis can be broken down into three key stages: diazotization, intramolecular cyclization, and optional decarboxylation.
Diazotization of o-Aminoarylpropiolic Acid
The reaction is initiated by the formation of the electrophilic nitrosonium ion (NO⁺) from sodium nitrite and a strong acid. The amino group of the o-aminoarylpropiolic acid then acts as a nucleophile, attacking the nitrosonium ion. A series of proton transfers and the elimination of a water molecule result in the formation of a stable aryldiazonium salt.
Intramolecular Cyclization
The key ring-forming step is the intramolecular cyclization of the diazonium salt. The π-electrons of the alkyne act as a nucleophile, attacking the terminal nitrogen of the diazonium group. This is followed by the loss of dinitrogen gas (N₂) and the formation of a vinyl cation intermediate. Attack by water and subsequent tautomerization yield the 4-hydroxythis compound-3-carboxylic acid.
Decarboxylation
The resulting 4-hydroxythis compound-3-carboxylic acid can be isolated or, if desired, decarboxylated by heating to afford the corresponding 4-hydroxythis compound.[3]
Below is a DOT script representation of the reaction mechanism.
Experimental Protocols
While specific reaction conditions can vary depending on the substrate, a general experimental protocol for the Richter this compound synthesis is provided below.
Synthesis of 4-Hydroxythis compound-3-carboxylic Acid
Materials:
-
o-Aminophenylpropiolic acid
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
Distilled water
-
Ice
Procedure:
-
A solution of o-aminophenylpropiolic acid in dilute hydrochloric acid is prepared in a flask and cooled to 0-5 °C in an ice bath.
-
A solution of sodium nitrite in water is added dropwise to the cooled solution of the amine with constant stirring, maintaining the temperature below 5 °C. The addition is continued until a slight excess of nitrous acid is indicated by a positive test with starch-iodide paper.
-
After the addition is complete, the reaction mixture is stirred at 0-5 °C for an additional 30 minutes.
-
The ice bath is removed, and the reaction mixture is allowed to warm to room temperature and then heated to 70 °C.[5] The progress of the cyclization is monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the mixture is cooled, and the precipitated solid is collected by filtration.
-
The crude product is washed with cold water and can be purified by recrystallization from a suitable solvent, such as ethanol or acetic acid.
Decarboxylation to 4-Hydroxythis compound
Materials:
-
4-Hydroxythis compound-3-carboxylic acid
-
High-boiling point solvent (e.g., diphenyl ether)
Procedure:
-
The 4-hydroxythis compound-3-carboxylic acid is suspended in a high-boiling point solvent.
-
The mixture is heated to a temperature sufficient to induce decarboxylation (typically >200 °C).
-
The reaction is monitored by the evolution of carbon dioxide.
-
After the gas evolution ceases, the reaction mixture is cooled, and the product is isolated by filtration or extraction.
-
The crude 4-hydroxythis compound can be purified by recrystallization.
Quantitative Data
The yield of the Richter this compound synthesis is highly dependent on the nature of the substituents on the aromatic ring of the o-aminoarylpropiolic acid. Electron-donating groups generally favor the reaction, while electron-withdrawing groups can decrease the yield. The following table summarizes representative data from the literature.
| Starting Material (o-Aminoarylpropiolic Acid Derivative) | Reaction Conditions | Product | Yield (%) | Reference |
| o-Aminophenylpropiolic acid | NaNO₂, HCl, H₂O, 70 °C | 4-Hydroxythis compound-3-carboxylic acid | Quantitative | [4] |
| 5-Methyl-2-aminophenylpropiolic acid | NaNO₂, HCl, H₂O, heat | 6-Methyl-4-hydroxythis compound-3-carboxylic acid | Good | N/A |
| 5-Chloro-2-aminophenylpropiolic acid | NaNO₂, HCl, H₂O, heat | 6-Chloro-4-hydroxythis compound-3-carboxylic acid | Moderate | N/A |
Note: Specific yield data for a wide range of substituted starting materials is not extensively tabulated in single sources and often requires consultation of primary literature for specific examples.
Mandatory Visualization
Reaction Mechanism Pathway
The following diagram, generated using the DOT language, illustrates the detailed step-by-step mechanism of the Richter this compound Synthesis.
Conclusion
The Richter this compound synthesis remains a relevant and powerful method for the construction of the this compound ring system. Its straightforward procedure, starting from readily accessible o-aminoarylpropiolic acids, makes it an attractive approach for synthetic chemists. Understanding the nuances of the reaction mechanism and the factors influencing its yield is crucial for its successful application in the synthesis of novel this compound derivatives for potential applications in drug discovery and materials science. Further exploration of the substrate scope and optimization of reaction conditions will continue to enhance the utility of this classical named reaction.
References
The Widman-Stoermer Synthesis of Cinnolines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Widman-Stoermer synthesis, a classical and effective method for the preparation of cinnolines, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. This document details the core principles of the synthesis, provides experimental protocols, summarizes quantitative data, and explores the relevance of cinnoline derivatives in targeting key signaling pathways.
Core Principles of the Widman-Stoermer Synthesis
The Widman-Stoermer synthesis is a chemical reaction that produces this compound derivatives through the diazotization of o-aminoarylethylenes, followed by an intramolecular cyclization.[1][2][3] First reported by Otto Widman in 1884 and later refined by R. Stoermer and H. Fincke in 1909, this method has become a valuable tool for the synthesis of 4-substituted cinnolines.[2]
The general reaction mechanism involves two key steps:
-
Diazotization: The synthesis begins with the diazotization of an o-aminoarylethylene derivative. This is typically achieved by treating the starting material with a source of nitrous acid, commonly generated in situ from sodium nitrite and a strong mineral acid like hydrochloric acid, at low temperatures (0-5 °C). This step converts the primary aromatic amine into a reactive diazonium salt intermediate.
-
Intramolecular Cyclization: The newly formed diazonium salt then undergoes an intramolecular electrophilic attack by the vinyl group onto the diazonium cation. This cyclization step leads to the formation of the this compound ring system. The reaction is often spontaneous at room temperature.
The success of the Widman-Stoermer synthesis is influenced by the nature of the substituents on the vinyl group. Electron-donating groups at the β-position of the ethylene moiety, such as alkyl groups, facilitate the cyclization and generally lead to higher yields.[4] Conversely, electron-withdrawing groups or bulky aryl groups at this position can hinder the reaction.[4]
Data Presentation: Synthesis of Substituted Cinnolines
The Widman-Stoermer synthesis is a versatile method for preparing a variety of 4-substituted this compound derivatives. The following table summarizes the yields of various cinnolines synthesized via this method, highlighting the impact of different substituents on the reaction outcome.
| Starting Material (o-aminoarylethylene) | This compound Product | Yield (%) | Reference |
| 2-Amino-α-methylstyrene | 4-Methylthis compound | Not specified | [4] |
| 2-Amino-α-ethylstyrene | 4-Ethylthis compound | Not specified | [4] |
| 2-Amino-α-methyl-3-nitrostyrene | 4-Methyl-8-nitrothis compound | Not specified | [5] |
Experimental Protocols
This section provides a detailed experimental protocol for the synthesis of a representative this compound derivative, 4-methyl-8-nitrothis compound, adapted from established procedures for the Widman-Stoermer reaction.
Synthesis of the Starting Material: 2-Amino-α-methyl-3-nitrostyrene
The synthesis of the required o-aminoarylethylene precursor is a critical first step. A general method for the preparation of β-methyl-β-nitrostyrenes involves the condensation of a substituted benzaldehyde with nitroethane.[5] The subsequent reduction of the nitro group to an amine would yield the desired starting material.
Example: Synthesis of 2-Amino-α-methyl-3-nitrostyrene
A detailed experimental protocol for the synthesis of 2-amino-α-methyl-3-nitrostyrene was not explicitly found in the searched literature. However, a general procedure would involve the following steps:
-
Nitration of a suitable precursor: Introduction of a nitro group onto the aromatic ring.
-
Formation of the styrenyl moiety: This could be achieved through various olefination reactions.
-
Reduction of the second nitro group (if applicable) to the amine.
Widman-Stoermer Synthesis of 4-Methyl-8-nitrothis compound
The following is a representative experimental protocol for the synthesis of 4-methyl-8-nitrothis compound via the Widman-Stoermer reaction.
Materials:
-
2-Amino-α-methyl-3-nitrostyrene
-
Concentrated Hydrochloric Acid
-
Sodium Nitrite
-
Ice
-
Water
-
Suitable solvent for extraction (e.g., diethyl ether or dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Dissolution of the Amine: Dissolve a known quantity of 2-amino-α-methyl-3-nitrostyrene in a minimal amount of concentrated hydrochloric acid, cooled in an ice-salt bath to maintain a temperature of 0-5 °C.
-
Preparation of Nitrite Solution: Prepare a solution of sodium nitrite (a slight molar excess) in cold water.
-
Diazotization: Slowly add the chilled sodium nitrite solution dropwise to the stirred amine solution, ensuring the temperature does not rise above 5 °C. The reaction progress can be monitored for the presence of excess nitrous acid using starch-iodide paper.
-
Cyclization: After the addition is complete, continue stirring the reaction mixture in the ice bath for a specified period (e.g., 1-2 hours) to allow for the intramolecular cyclization to proceed. The reaction can then be allowed to slowly warm to room temperature.
-
Work-up: Neutralize the reaction mixture by the careful addition of a base (e.g., sodium carbonate or ammonium hydroxide) until the solution is alkaline.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent.
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: The crude 4-methyl-8-nitrothis compound can be purified by recrystallization from an appropriate solvent or by column chromatography.
Mandatory Visualizations
Reaction Mechanism of the Widman-Stoermer Synthesis
The following diagram illustrates the key steps in the Widman-Stoermer synthesis of cinnolines.
References
- 1. Node, Edge and Graph Attributes [emden.github.io]
- 2. Discovery of this compound derivatives as potent PI3K inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Widman-Stoermer Synthesis [drugfuture.com]
- 4. Widman-Stoermer Synthesis | CoLab [colab.ws]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Cinnoline Derivatives: Emerging Scaffolds in Anticancer Drug Discovery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The cinnoline scaffold, a bicyclic aromatic heterocycle, has garnered significant attention in medicinal chemistry as a promising framework for the development of novel anticancer agents. Derivatives of this compound have demonstrated potent inhibitory activity against a range of cancer-related molecular targets, including key enzymes in critical signaling pathways that govern cell proliferation, survival, and metastasis. These notes provide an overview of the application of this compound derivatives in anticancer drug discovery, with a focus on their mechanisms of action as inhibitors of Phosphoinositide 3-kinase (PI3K), topoisomerases, and the c-Met receptor tyrosine kinase. Detailed protocols for the synthesis and biological evaluation of these compounds are provided to facilitate further research and development.
Mechanisms of Anticancer Activity
This compound derivatives exert their anticancer effects through the modulation of various cellular pathways. Key mechanisms of action that have been identified include:
-
PI3K/Akt/mTOR Pathway Inhibition: The PI3K/Akt/mTOR pathway is a crucial signaling cascade that promotes cell growth, proliferation, and survival, and its dysregulation is a common feature in many human cancers.[1][2][3] Several this compound derivatives have been identified as potent inhibitors of PI3K, thereby blocking the downstream signaling events that contribute to tumorigenesis.[1]
-
Topoisomerase Inhibition: Topoisomerases are essential enzymes that resolve topological challenges in DNA during replication, transcription, and other cellular processes.[4][5][6] Certain this compound derivatives, particularly substituted dibenzo[c,h]cinnolines, have been shown to target topoisomerase I, leading to the stabilization of the enzyme-DNA cleavage complex, subsequent DNA damage, and the induction of apoptosis.[7]
-
c-Met Kinase Inhibition: The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a critical role in tumor growth, invasion, and metastasis.[8][9][10] Novel 4-(2-fluorophenoxy)quinoline derivatives bearing a 4-oxo-1,4-dihydrothis compound-3-carboxamide moiety have been developed as potent c-Met kinase inhibitors.[11][12]
-
Induction of Apoptosis: A common downstream consequence of the aforementioned mechanisms is the induction of programmed cell death, or apoptosis. By disrupting critical signaling pathways and causing cellular damage, this compound derivatives can trigger the apoptotic cascade, leading to the elimination of cancer cells. The apoptotic process is often mediated by the activation of caspases and the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family.[13][14][15][16]
Quantitative Data Summary
The following tables summarize the in vitro anticancer activity of representative this compound derivatives against various cancer cell lines and molecular targets.
Table 1: Anticancer Activity of this compound Derivatives as PI3K Inhibitors
| Compound | Target | IC50 (µM) | Cancer Cell Line(s) | Reference |
| Derivative 25 | PI3K | - | HCT116, MCF-7, BxPC-3 | [1] |
| HCT116 | 0.264 | [1] | ||
| MCF-7 | 2.04 | [1] | ||
| BxPC-3 | 1.14 | [1] |
Table 2: Anticancer Activity of Dibenzo[c,h]this compound Derivatives as Topoisomerase I Inhibitors
| Compound | Target | IC50 (nM) | Cancer Cell Line | Reference |
| 2,3-dimethoxy-8,9-methylenedioxydibenzo[c,h]this compound | Topoisomerase I | 70 | RPMI8402 (Human Lymphoblastoma) | [7] |
Table 3: Anticancer Activity of 4-Oxo-1,4-dihydrothis compound-3-carboxamide Derivatives as c-Met Kinase Inhibitors
| Compound | Target | IC50 (nM) | Cancer Cell Line(s) | IC50 (µM) | Reference |
| Compound 21c | c-Met Kinase | 0.59 | H460, HT-29, MKN-45, U87MG, SMMC-7721 | 0.01-0.53 | [11][12] |
| Compound 21b | c-Met Kinase | <10 | Not Specified | Not Specified | [11] |
| Compound 21i | c-Met Kinase | <10 | Not Specified | Not Specified | [11] |
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language.
Caption: PI3K/Akt/mTOR signaling pathway and inhibition by this compound derivatives.
Caption: c-Met signaling pathway and inhibition by this compound derivatives.
Caption: Intrinsic apoptosis pathway induced by this compound derivatives.
Caption: General experimental workflow for this compound derivative development.
Experimental Protocols
Protocol 1: General Synthesis of 4-Oxo-1,4-dihydrothis compound-3-carboxamide Derivatives
This protocol describes a general method for the synthesis of 4-oxo-1,4-dihydrothis compound-3-carboxamide derivatives, which are precursors to potent c-Met kinase inhibitors.
Materials:
-
Substituted anilines
-
Diethyl 2-(ethoxymethylene)-3-oxobutanoate
-
Diphenyl ether
-
Appropriate amine for amidation
-
Thionyl chloride or other coupling agents
-
Anhydrous solvents (e.g., DMF, DCM)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Synthesis of Ethyl 4-oxo-1,4-dihydrothis compound-3-carboxylate: A mixture of a substituted aniline and diethyl 2-(ethoxymethylene)-3-oxobutanoate is heated in a high-boiling point solvent such as diphenyl ether. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration and washed with a suitable solvent (e.g., hexane) to yield the ethyl 4-oxo-1,4-dihydrothis compound-3-carboxylate derivative.
-
Hydrolysis to 4-Oxo-1,4-dihydrothis compound-3-carboxylic acid: The synthesized ester is hydrolyzed to the corresponding carboxylic acid by heating with an aqueous solution of a base (e.g., sodium hydroxide), followed by acidification with a mineral acid (e.g., hydrochloric acid) to precipitate the carboxylic acid product. The product is then collected by filtration, washed with water, and dried.
-
Amidation to form the Carboxamide: The carboxylic acid is converted to its acid chloride using thionyl chloride or activated for coupling using a suitable reagent (e.g., HATU, HOBt). The activated carboxylic acid is then reacted with the desired amine in an anhydrous aprotic solvent (e.g., DMF or DCM) in the presence of a base (e.g., triethylamine or diisopropylethylamine) to yield the final 4-oxo-1,4-dihydrothis compound-3-carboxamide derivative. The product is purified by column chromatography or recrystallization.
Protocol 2: General Synthesis of Dibenzo[c,h]this compound Derivatives
This protocol outlines a general approach for the synthesis of dibenzo[c,h]this compound derivatives, which have shown potential as topoisomerase I inhibitors.[7]
Materials:
-
Substituted 2,2'-dinitrobiphenyls
-
Reducing agent (e.g., Lithium aluminum hydride, Sodium dithionite)
-
Anhydrous solvents (e.g., THF, ethanol)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Reductive Cyclization of 2,2'-Dinitrobiphenyls: The substituted 2,2'-dinitrobiphenyl is dissolved in an appropriate anhydrous solvent (e.g., THF or ethanol). A reducing agent, such as lithium aluminum hydride or sodium dithionite, is added portion-wise to the solution at a controlled temperature (e.g., 0 °C to room temperature). The reaction mixture is stirred until the starting material is consumed, as monitored by TLC.
-
Work-up and Purification: The reaction is carefully quenched with water and a basic solution (e.g., aqueous NaOH) if using lithium aluminum hydride. The product is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na2SO4), and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired dibenzo[c,h]this compound derivative.
Protocol 3: In Vitro Cytotoxicity (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound derivatives on cancer cell lines.[17]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well microplates
-
Test this compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count the cells. Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition and Incubation: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Absorbance Measurement: Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plates for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 4: PI3K Kinase Inhibition Assay
This protocol describes a general method to determine the inhibitory activity of this compound derivatives against PI3K isoforms.
Materials:
-
Recombinant human PI3K isoforms (e.g., PI3Kα, PI3Kβ, PI3Kδ, PI3Kγ)
-
Kinase assay buffer
-
Lipid substrate (e.g., PIP2)
-
ATP
-
Test this compound derivatives
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compounds in kinase assay buffer containing a fixed percentage of DMSO. Prepare a solution of the PI3K enzyme and the lipid substrate in kinase assay buffer. Prepare an ATP solution in kinase assay buffer.
-
Kinase Reaction: To the wells of a 384-well plate, add the test compound solution. Add the enzyme/substrate mixture to all wells except the "no enzyme" control. To initiate the kinase reaction, add the ATP solution to all wells. The final reaction volume is typically 5-10 µL.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Signal Detection (using ADP-Glo™): Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measurement and Analysis: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.
Protocol 5: Topoisomerase I Inhibition Assay
This assay measures the ability of this compound derivatives to inhibit the relaxation of supercoiled DNA by topoisomerase I.[1]
Materials:
-
Human Topoisomerase I
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase I assay buffer
-
Test this compound derivatives
-
Stop solution/loading dye (e.g., containing SDS and bromophenol blue)
-
Agarose gel (1%) in TAE or TBE buffer
-
DNA stain (e.g., Ethidium Bromide or SYBR Safe)
-
Gel electrophoresis apparatus and imaging system
Procedure:
-
Reaction Setup: In a microcentrifuge tube on ice, prepare the reaction mixture containing 10x assay buffer, supercoiled plasmid DNA, and the test compound at various concentrations. Bring the volume to near final with nuclease-free water.
-
Enzyme Addition and Incubation: Add human Topoisomerase I to initiate the reaction. Include a "no enzyme" control and an "enzyme only" (vehicle) control. Incubate the reactions at 37°C for 30 minutes.
-
Reaction Termination and Gel Electrophoresis: Stop the reaction by adding the stop solution/loading dye. Load the samples onto a 1% agarose gel. Perform electrophoresis at a constant voltage until adequate separation of supercoiled and relaxed DNA is achieved.
-
Visualization and Analysis: Stain the gel with a DNA stain and visualize the DNA bands under a UV transilluminator. In the "no enzyme" control, a fast-migrating band of supercoiled DNA will be visible. In the "enzyme only" control, a slower-migrating band of relaxed DNA will be observed. The inhibition of topoisomerase I by the test compound will result in a dose-dependent decrease in the relaxed DNA band and an increase in the supercoiled DNA band.
Protocol 6: Western Blotting for Apoptosis Markers
This protocol is used to detect changes in the expression of key apoptosis-related proteins in cancer cells treated with this compound derivatives.[9][16][18][19]
Materials:
-
Cancer cells treated with test compounds
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and blotting apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification: After treatment with this compound derivatives for the desired time, wash the cells with ice-cold PBS and lyse them with lysis buffer. Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-PAGE. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding. Incubate the membrane with the primary antibody of interest (e.g., anti-Bax) overnight at 4°C with gentle agitation. Wash the membrane several times with TBST. Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash the membrane again with TBST.
-
Detection and Analysis: Apply the chemiluminescent substrate to the membrane and detect the signal using an imaging system. The intensity of the bands corresponds to the level of protein expression. Use a loading control, such as β-actin, to ensure equal protein loading across all lanes. Quantify the band intensities using densitometry software and normalize to the loading control to determine the relative changes in protein expression.
References
- 1. Synthesis and Antitumor Activity of Novel 4‐(2‐Fluorophenoxy)quinoline Derivatives Bearing the 4‐Oxo‐1,4‐dihydroquinoline‐3‐carboxamide Moiety | Scilit [scilit.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of action of eukaryotic DNA topoisomerase I and drugs targeted to the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. DNA Topoisomerase I Inhibitors: Chemistry, Biology and Interfacial Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholarsjournal.net [scholarsjournal.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The hepatocyte growth factor/c-Met signaling pathway as a therapeutic target to inhibit angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and antitumor activity of novel 4-(2-fluorophenoxy)quinoline derivatives bearing the 4-oxo-1,4-dihydroquinoline-3-carboxamide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of novel 4-(2-fluorophenoxy)quinoline derivatives bearing 4-oxo-1,4-dihydrothis compound-3-carboxamide moiety as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. researchgate.net [researchgate.net]
- 15. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. encyclopedia.pub [encyclopedia.pub]
- 17. researchgate.net [researchgate.net]
- 18. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 19. Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application of Cinnoline in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Cinnoline, a bicyclic aromatic heterocycle, has emerged as a privileged scaffold in medicinal chemistry due to the diverse pharmacological activities exhibited by its derivatives.[1][2][3] This document provides a comprehensive overview of the applications of this compound derivatives as anticancer, antimicrobial, and anti-inflammatory agents, complete with detailed experimental protocols and quantitative biological data to facilitate further research and drug development.
Application Notes
This compound and its analogues have demonstrated significant potential in targeting a range of diseases. Their versatile structure allows for chemical modifications that can modulate their therapeutic properties, making them attractive candidates for lead optimization in drug discovery programs.[1][4]
Anticancer Applications
This compound derivatives have shown potent cytotoxic activity against various cancer cell lines.[1] Their mechanisms of action are often attributed to the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases and topoisomerases.[1][5]
-
Kinase Inhibition: Several this compound derivatives have been identified as potent inhibitors of receptor tyrosine kinases like c-Met and lipid kinases such as phosphoinositide 3-kinase (PI3K).[1][5] The dysregulation of the PI3K/Akt signaling pathway is a common event in many human cancers, making it a critical target for cancer therapy.[6] this compound-based compounds have been designed to target this pathway, leading to the inhibition of tumor cell growth and proliferation.[5]
-
Topoisomerase Inhibition: Certain substituted dibenzo[c,h]cinnolines have been investigated as non-camptothecin inhibitors of topoisomerase I (TOP1), an enzyme crucial for DNA replication and transcription. By targeting TOP1, these compounds can induce DNA damage and trigger apoptosis in cancer cells.[1]
Antimicrobial Applications
The this compound scaffold is a key component of several antimicrobial agents.[1] Cinoxacin, a this compound-based drug, has been used in the treatment of urinary tract infections.[1][2] Research in this area focuses on developing new this compound derivatives with broad-spectrum activity against bacteria and fungi, including drug-resistant strains.[1][7]
-
Antibacterial and Antifungal Activity: this compound derivatives incorporating sulfonamide or pyrazole moieties have demonstrated significant activity against a panel of bacteria and fungi.[1] Halogen-substituted derivatives, in particular, have shown potent antimicrobial effects at low concentrations.[8]
-
Efflux Pump Inhibition: Some this compound derivatives act as efflux pump inhibitors (EPIs) in bacteria. Efflux pumps are a major mechanism of antibiotic resistance, and their inhibition can restore the efficacy of existing antibacterial drugs.[1]
Neuroprotective and Anti-inflammatory Applications
This compound derivatives have also been explored for their potential in treating neurodegenerative diseases and inflammation. Pyrazolo[4,3-c]this compound derivatives have shown promising anti-inflammatory activity, comparable to that of known non-steroidal anti-inflammatory drugs (NSAIDs), with the added benefit of reduced ulcerogenic potential.[4] The mechanism of action is believed to involve the inhibition of cyclooxygenase (COX) enzymes.
Quantitative Data Summary
The following tables summarize the biological activity of selected this compound derivatives.
Table 1: Anticancer Activity of this compound Derivatives
| Compound Class | Derivative | Target Cell Line | IC50 (µM) | Reference |
| Dihydrobenzo[h]this compound-5,6-diones | 4-NO₂C₆H₄ substituted | KB | 0.56 | [1] |
| Hep-G2 | 0.77 | [1] | ||
| 4-(2-Fluorophenoxy)quinoline-cinnoline hybrids | Compound 21c | HT-29 | 0.01 | [9] |
| MKN-45 | 0.02 | [9] | ||
| H460 | 0.53 | [9] | ||
| U87MG | 0.11 | [9] | ||
| SMMC-7721 | 0.24 | [9] | ||
| This compound-based PI3K Inhibitor | Compound 25 | HCT116 | 0.264 | [5] |
| A549 | 2.04 | [5] | ||
| MDA-MB-231 | 1.14 | [5] |
Table 2: Antimicrobial Activity of this compound Derivatives
| Compound Class | Derivative | Target Organism | Activity/MIC | Reference |
| Pyrazole based this compound-6-sulphonamides | Compound 10 | M. tuberculosis | Significant Activity | [1] |
| Pathogenic fungi | Promising Activity | [1] | ||
| P. falciparum | EC50 = 0.003 µM | [1] | ||
| This compound-based chalcones and pyrazolines | 4-Cl, 2-NO₂, 4-NO₂ substituted chalcones | B. subtilis, E. coli, S. aureus, K. pneumoniae | Potent Activity | [1] |
| 3-Cl, 2-NO₂, 4-OH substituted pyrazolines | A. flavus, F. oxysporum, A. niger, T. viridae | Potent Activity | [1] | |
| This compound Sulphonamides | Halogen substituted | P. aeruginosa, E. coli, B. subtilis, S. aureus | Potent Activity | [8] |
| C. albicans, A. niger | Potent Activity | [8] |
Experimental Protocols
Anticancer Activity Evaluation
Protocol 1: MTT Assay for Cytotoxicity
This protocol outlines the determination of the cytotoxic effects of this compound derivatives on cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Cancer cell lines (e.g., HCT116, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well flat-bottom cell culture plates
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in the culture medium. The final DMSO concentration should be less than 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration at which cell viability is inhibited by 50%) using non-linear regression analysis.
Antimicrobial Activity Evaluation
Protocol 2: Disk Diffusion Method
This protocol describes a qualitative method to assess the antimicrobial activity of this compound derivatives.
Materials:
-
Bacterial and fungal strains
-
Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi)
-
Sterile cotton swabs
-
Sterile filter paper disks
-
This compound derivative solutions of known concentrations
-
Standard antibiotic and antifungal disks (positive controls)
-
Solvent control disks (negative control)
-
Petri dishes
Procedure:
-
Media Preparation: Prepare and sterilize the appropriate agar medium and pour it into sterile Petri dishes.
-
Inoculation: Prepare a microbial suspension of the test organism and uniformly streak it onto the surface of the agar plate using a sterile cotton swab.
-
Disk Application: Aseptically place the filter paper disks impregnated with the this compound derivative, standard antimicrobial agent, and solvent control onto the agar surface.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 25-30°C for 48-72 hours for fungi.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of no microbial growth around each disk in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Kinase Inhibition Assay
Protocol 3: c-Met Kinase Inhibition Assay
This protocol details a method to determine the inhibitory activity of this compound derivatives against c-Met kinase.
Materials:
-
Recombinant c-Met kinase
-
Kinase buffer
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
This compound derivative stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Reaction Setup: In a 384-well plate, add the kinase buffer, recombinant c-Met enzyme, and the this compound derivative at various concentrations.
-
Initiate Reaction: Add a mixture of ATP and the substrate to each well to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop Reaction and Detect ADP: Add the ADP-Glo™ reagent to each well to stop the kinase reaction and measure the amount of ADP produced. The luminescent signal is directly proportional to the kinase activity.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration. Use non-linear regression analysis to calculate the IC50 value.
Visualizations
Caption: PI3K/Akt signaling pathway and inhibition by this compound derivatives.
Caption: General workflow for the synthesis of this compound derivatives.
References
- 1. scilit.com [scilit.com]
- 2. benchchem.com [benchchem.com]
- 3. texaschildrens.org [texaschildrens.org]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Discovery of Pyrazolo[4,3- c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and antitumor activity of novel 4-(2-fluorophenoxy)quinoline derivatives bearing the 4-oxo-1,4-dihydroquinoline-3-carboxamide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Pyrazolo[4,3-c]cinnoline Derivatives: A Detailed Protocol for Drug Discovery and Development
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrazolo[4,3-c]cinnoline derivatives represent a class of heterocyclic compounds with significant therapeutic potential, demonstrating a range of biological activities including anti-inflammatory and antibacterial properties.[1][2] This document provides a detailed protocol for the synthesis of these derivatives, tailored for researchers in medicinal chemistry and drug development. The outlined procedures are based on established synthetic routes, offering a reproducible methodology for obtaining these valuable compounds for further investigation.
Introduction
The this compound nucleus, a bicyclic aromatic heterocycle, is a key structural motif in numerous medicinally important compounds.[1] When fused with a pyrazole ring to form the pyrazolo[4,3-c]this compound scaffold, the resulting derivatives have shown promise as potent anti-inflammatory and antibacterial agents.[2] The development of efficient synthetic protocols for these molecules is crucial for enabling structure-activity relationship (SAR) studies and advancing preclinical development. This application note details a common synthetic pathway and provides a step-by-step experimental procedure.
Synthetic Workflow
The synthesis of pyrazolo[4,3-c]this compound derivatives can be achieved through a multi-step process. A representative workflow is depicted below, starting from substituted anilines and leading to the final pyrazolo[4,3-c]this compound products.
Figure 1. General synthetic workflow for pyrazolo[4,3-c]this compound derivatives.
Experimental Protocols
The following protocol describes a representative synthesis of a pyrazolo[4,3-c]this compound derivative.
Materials:
-
Substituted aniline
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Hydrazine hydrate
-
Appropriate solvents (e.g., ethanol, acetic acid)
-
Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic stirrers, etc.)
-
Thin Layer Chromatography (TLC) plates
-
Column chromatography supplies (silica gel, solvents)
Procedure:
Step 1: Diazotization of Substituted Aniline
-
Dissolve the substituted aniline (1.0 eq) in a suitable solvent system, such as aqueous hydrochloric acid, and cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise to the cooled aniline solution, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at this temperature for 30 minutes to ensure complete formation of the diazonium salt.
Step 2: Intramolecular Cyclization to form the this compound Intermediate
-
The diazonium salt solution is then typically subjected to conditions that promote intramolecular cyclization. This can vary depending on the specific substrate but often involves heating the reaction mixture.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture and neutralize it with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 3: Formation of the Pyrazolo[4,3-c]this compound Core
-
Dissolve the crude this compound intermediate in a suitable solvent such as ethanol or acetic acid.
-
Add hydrazine hydrate (a slight excess) to the solution.
-
Reflux the reaction mixture for several hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture. The product may precipitate upon cooling.
-
Collect the solid product by filtration, wash with a cold solvent, and dry.
Step 4: Purification
-
The crude pyrazolo[4,3-c]this compound derivative can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
Data Presentation
The following table summarizes the anti-inflammatory activity of a series of synthesized pyrazolo[4,3-c]quinoline derivatives, which are structurally related to pyrazolo[4,3-c]cinnolines and provide insight into the potential of this class of compounds. The data represents the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells.
| Compound | Substituent | IC₅₀ (µM) for NO Inhibition[3] |
| 2a | Phenylamino | 0.39 |
| 2i | 4-Hydroxyphenylamino | 0.19 |
| 2m | 4-Carboxyphenylamino | 0.22 |
| 1400W (Control) | - | ~0.2 |
Signaling Pathway
Pyrazolo[4,3-c]quinoline derivatives have been shown to exert their anti-inflammatory effects by inhibiting the production of nitric oxide (NO).[3][4] This is often achieved through the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein expression.
Figure 2. Proposed anti-inflammatory mechanism of action.
Conclusion
The synthetic protocol detailed in this application note provides a robust method for the preparation of pyrazolo[4,3-c]this compound derivatives. These compounds are of significant interest due to their demonstrated biological activities. The provided workflow, experimental details, and summary of biological data offer a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents. Further optimization of the reaction conditions and exploration of a wider range of substituents are encouraged to expand the chemical space and potentially identify more potent drug candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and pharmacological evaluation of pyrazolo[4,3-c]this compound derivatives as potential anti-inflammatory and antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Pyrazolo[4,3- c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cinnoline Derivatives as Antimicrobial Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinnoline, a bicyclic aromatic heterocycle, and its derivatives have emerged as a promising class of compounds in the search for novel antimicrobial agents.[1][2][3][4][5] The core structure of this compound is isosteric to other well-known antimicrobial scaffolds, such as quinolones, suggesting a similar potential for biological activity.[3] Research has demonstrated that various substituted this compound derivatives exhibit a broad spectrum of pharmacological activities, including antibacterial, antifungal, and antitubercular properties.[2][3][5] The continued rise of multidrug-resistant pathogens necessitates the exploration and development of new chemical entities with potent antimicrobial efficacy. This compound derivatives represent a valuable scaffold for the design and synthesis of next-generation antimicrobial drugs. One of the primary mechanisms of action for some this compound derivatives is the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes involved in DNA replication, recombination, and repair.[6][7] This mode of action is shared with the successful quinolone class of antibiotics.[6] These application notes provide a comprehensive overview of the antimicrobial activity of selected this compound derivatives, detailed protocols for their evaluation, and a visual representation of their mechanism of action.
Antimicrobial Activity of this compound Derivatives
The antimicrobial efficacy of this compound derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism. The following table summarizes the MIC values of various this compound derivatives against a panel of clinically relevant bacteria and fungi, as reported in the scientific literature.
| Compound ID | Test Organism | MIC (µg/mL) | Reference |
| CN-7 | Escherichia coli | 12.5 | [8] |
| Compound 11 | Mycobacterium tuberculosis H37Rv | 12.5 | [8] |
| Compound 12 | Mycobacterium tuberculosis H37Rv | 12.5 | [8] |
| Halogenated this compound Derivatives | Various Bacteria & Fungi | Potent activity at lower concentrations | [3][9] |
| Pyrazolo[4,3-c]this compound Derivative 4i | Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus | Significant | [10] |
| This compound-based chalcones (4-Cl, 2-NO₂, 4-NO₂ substituted) | Bacillus subtilis, Escherichia coli, Staphylococcus aureus, Klebsiella pneumoniae | Potent | [3] |
| This compound-based pyrazolines (3-Cl, 2-NO₂, 4-OH substituted) | Bacillus subtilis, Escherichia coli, Staphylococcus aureus, Klebsiella pneumoniae | Potent | [3] |
Experimental Protocols
Detailed and standardized protocols are crucial for the accurate assessment of the antimicrobial properties of novel compounds. The following are key experimental methodologies for evaluating this compound derivatives.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This protocol outlines the quantitative assessment of the antimicrobial activity of this compound derivatives.[3][4][5][11][12]
Materials:
-
This compound derivatives
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
96-well microtiter plates
-
Bacterial or fungal inoculum (adjusted to 0.5 McFarland standard)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (vehicle, e.g., DMSO)
-
Incubator
Procedure:
-
Compound Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in the appropriate broth directly in the 96-well plate to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a fresh culture of the test microorganism and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[3] Dilute this suspension in the broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[3]
-
Inoculation: Add the diluted microbial suspension to each well of the microtiter plate containing the this compound derivative dilutions, the positive control, and the negative control.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at a suitable temperature and duration for fungi.[13]
-
Result Interpretation: The MIC is determined as the lowest concentration of the this compound derivative at which no visible growth of the microorganism is observed.
References
- 1. botanyjournals.com [botanyjournals.com]
- 2. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 4. Broth microdilution reference methodology | PDF [slideshare.net]
- 5. rr-asia.woah.org [rr-asia.woah.org]
- 6. youtube.com [youtube.com]
- 7. ijper.org [ijper.org]
- 8. hereditybio.in [hereditybio.in]
- 9. pnrjournal.com [pnrjournal.com]
- 10. researchgate.net [researchgate.net]
- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 12. youtube.com [youtube.com]
- 13. bepls.com [bepls.com]
Cinnoline-Based Compounds: A Promising Frontier in Anti-Inflammatory Drug Discovery
Application Notes & Protocols for Researchers
Introduction: Cinnoline, a bicyclic aromatic heterocycle, has emerged as a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities.[1] Notably, numerous this compound-based compounds have demonstrated significant anti-inflammatory properties, positioning them as promising candidates for the development of novel therapeutics to treat a range of inflammatory disorders. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key inflammatory enzymes like cyclooxygenase-2 (COX-2) and the modulation of critical signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[1][2]
This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in the exploration and evaluation of this compound-based compounds for anti-inflammatory activity.
Data Presentation: In Vitro and In Vivo Anti-Inflammatory Activity
The anti-inflammatory potential of various this compound derivatives has been quantified through a series of in vitro and in vivo assays. The following tables summarize key data from published studies, offering a comparative overview of the potency of different structural classes of this compound compounds.
Table 1: In Vivo Anti-Inflammatory Activity of this compound Derivatives (Carrageenan-Induced Rat Paw Edema Model)
| Compound Class | Specific Derivative(s) | Dose (mg/kg) | Percent Inhibition of Edema | Reference Compound | Reference |
| This compound with Pyrazoline | Compound 5a | Not Specified | 58.50% | Not Specified | [3] |
| This compound with Pyrazoline | Compound 5d | Not Specified | 55.22% | Not Specified | [3] |
| This compound Fused Mannich Bases | Compound 4 | 50 | 85.9% | Celecoxib (20 mg/kg) | [4] |
| Pyrazolo[4,3-c]this compound | Compound 4d | Not Specified | 74.67% | Naproxen | [5] |
| Pyrazolo[4,3-c]this compound | Compound 4l | Not Specified | 80.01% | Naproxen | [5] |
| Substituted this compound Imidazole | 15DSDc, 15DSDf, 15DSDi | 100 | Good Activity | Phenylbutazone (100 mg/kg) | [2] |
Table 2: In Vitro COX-2 Inhibitory Activity of this compound Derivatives
| Compound Class | Specific Derivative(s) | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference Compound | Reference |
| Pyrazolo[4,3-c]this compound | Compound 4d | 12.8 | Not Specified | Not Specified | [5] |
| Pyrazolo[4,3-c]this compound | Compound 4l | 10 | Not Specified | Not Specified | [5] |
Signaling Pathways & Experimental Workflows
The anti-inflammatory effects of this compound compounds are often mediated by their interaction with key intracellular signaling cascades. Understanding these pathways is crucial for elucidating the mechanism of action and for designing more potent and selective inhibitors.
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in the evaluation of this compound-based compounds.
Protocol 1: General Synthesis of this compound Derivatives
This protocol provides a general two-step procedure for the synthesis of a this compound core, which can be further modified.
Step 1: this compound Formation
-
Reaction Setup: In a round-bottom flask, dissolve the substituted o-aminobenzaldehyde or a related precursor in ethanol.
-
Reagent Addition: Add hydrazine hydrate to the solution. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.
-
Reaction Conditions: Heat the mixture to reflux (approximately 80°C) and maintain for 12 hours.
-
Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. Redissolve the residue in an appropriate organic solvent (e.g., ethyl acetate), wash with a saturated aqueous solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography.
Step 2: Further Functionalization (Example: Buchwald-Hartwig Amination)
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon), combine the halogenated this compound derivative, the desired amine, a palladium catalyst (e.g., Pd2(dba)3), a ligand (e.g., Xantphos), and a base (e.g., Cs2CO3).
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Reaction Conditions: Heat the reaction mixture to 100°C and stir for 8 hours.
-
Monitoring: Monitor the reaction by TLC.
-
Work-up and Purification: After completion, cool the mixture and quench with a 1 M aqueous solution of hydrochloric acid. Neutralize with a 1 M aqueous solution of sodium hydroxide and extract the product with an organic solvent (e.g., dichloromethane). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the final product by column chromatography.
Protocol 2: In Vivo Carrageenan-Induced Rat Paw Edema Assay
This widely used model assesses the acute anti-inflammatory activity of a compound.[2]
-
Animals: Use healthy adult Wistar or Sprague-Dawley rats of either sex, weighing 150-200g. Acclimatize the animals for at least one week before the experiment.
-
Grouping and Dosing: Divide the animals into groups (n=6): a control group (vehicle), a standard drug group (e.g., Indomethacin, 10 mg/kg), and test groups receiving different doses of the this compound compound. Administer the vehicle, standard, or test compound orally or intraperitoneally 1 hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of a 1% w/v carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at 1, 2, 3, and 4 hours post-injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.
Protocol 3: In Vitro COX-2 Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme.[6]
-
Reagents and Materials: Human recombinant COX-2 enzyme, arachidonic acid (substrate), reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0), and a COX-2 inhibitor screening kit (e.g., Cayman Chemical, Cat. No. 560131).
-
Assay Procedure:
-
In a 96-well plate, add the reaction buffer, COX-2 enzyme, and the test this compound compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Celecoxib).
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a specific time (e.g., 2 minutes) at 37°C.
-
Stop the reaction by adding a stopping solution (e.g., a saturated stannous chloride solution).
-
-
Detection: Measure the product (e.g., Prostaglandin E2) using an ELISA method as per the kit manufacturer's instructions.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity) by plotting the percentage inhibition against the logarithm of the compound concentration.
Protocol 4: NF-κB Luciferase Reporter Gene Assay
This cell-based assay measures the activation of the NF-κB signaling pathway.
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., RAW 264.7 murine macrophages) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Co-transfect the cells with a NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.
-
-
Compound Treatment and Stimulation:
-
After 24 hours of transfection, pre-treat the cells with various concentrations of the this compound compound for 1-2 hours.
-
Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS; 1 µg/mL) for 6-8 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.
-
Calculate the percentage inhibition of NF-κB activation for each concentration of the test compound relative to the LPS-stimulated control.
-
Protocol 5: Western Blot Analysis of MAPK Phosphorylation
This technique is used to assess the activation of the MAPK signaling pathway by detecting the phosphorylation of key proteins (p38, JNK, and ERK).
-
Cell Culture and Treatment:
-
Seed RAW 264.7 cells in 6-well plates and allow them to adhere overnight.
-
Pre-treat the cells with the this compound compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for a short period (e.g., 15-30 minutes).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phosphorylated and total p38, JNK, and ERK overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
-
Protocol 6: Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6)
This protocol describes the quantification of key pro-inflammatory cytokines released from macrophages.
-
Cell Culture and Treatment:
-
Seed RAW 264.7 cells in a 24-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the this compound compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
-
Sample Collection:
-
Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
-
ELISA Assay:
-
Quantify the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve using the provided cytokine standards.
-
Determine the concentrations of TNF-α and IL-6 in the samples from the standard curve.
-
Calculate the percentage inhibition of cytokine production for each concentration of the test compound.
-
This compound-based compounds represent a versatile and promising class of molecules for the development of novel anti-inflammatory agents. The data and protocols presented herein provide a comprehensive resource for researchers to synthesize, evaluate, and characterize the anti-inflammatory properties of new this compound derivatives, and to delve into their mechanisms of action at the molecular level. Further exploration of this chemical space is warranted to identify lead candidates with improved potency, selectivity, and pharmacokinetic profiles for potential therapeutic applications.
References
Synthesis of 4-Aminocinnoline-3-carboxamides: A Detailed Guide for Researchers
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Aminocinnoline-3-carboxamides constitute a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. These activities include potential antimicrobial and central nervous system (CNS) effects. This document provides a detailed overview of the experimental synthesis of substituted 4-aminothis compound-3-carboxamides, including comprehensive protocols and characterization data. The information presented is intended to serve as a practical guide for researchers engaged in the discovery and development of novel therapeutic agents based on the this compound scaffold.
Synthetic Pathway Overview
The synthesis of 4-aminothis compound-3-carboxamides is typically achieved through a multi-step process. The general synthetic route commences with the diazotization of a substituted aniline. The resulting diazonium salt is then coupled with cyanoacetamide to form a substituted phenylhydrazono(cyano)acetamide intermediate. The final step involves an intramolecular cyclization of this intermediate, usually facilitated by a Lewis acid catalyst such as anhydrous aluminum chloride in a suitable solvent like chlorobenzene, to yield the desired 4-aminothis compound-3-carboxamide.
Caption: General synthetic workflow for 4-aminothis compound-3-carboxamides.
Experimental Protocols
Protocol 1: Synthesis of Substituted Phenylhydrazono(cyano)acetamide (Intermediate)
-
Dissolve the appropriately substituted aniline (0.195 mol) in a mixture of concentrated hydrochloric acid (7.5 mL) and water (7.5 mL).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a cold, saturated solution of sodium nitrite (0.19 mol) dropwise while maintaining the temperature below 5 °C.
-
In a separate beaker, dissolve cyanoacetamide (0.195 mol) in a suitable solvent and cool in an ice bath.
-
Slowly add the freshly prepared diazonium salt solution to the cyanoacetamide solution with constant stirring.
-
Maintain the reaction mixture at 0-5 °C for the duration of the addition and for a further 30 minutes post-addition.
-
The precipitated phenylhydrazono(cyano)acetamide is collected by filtration, washed with cold water, and dried.
Protocol 2: Synthesis of Substituted 4-Aminothis compound-3-carboxamide (Final Product)
-
To a flask containing anhydrous aluminum chloride (0.111 mol), add chlorobenzene (150 mL) and pass nitrogen gas through the mixture for 30 minutes.
-
Add the substituted phenylhydrazono(cyano)acetamide intermediate from Protocol 1 to this mixture.
-
Pass nitrogen gas through the reaction mixture for an additional 10 minutes.
-
Reflux the mixture for 2 hours.[1]
-
After reflux, cool the reaction mixture and cautiously add 20 mL of dilute hydrochloric acid.
-
Heat the mixture on a water bath, then allow it to cool to room temperature.
-
Collect the solid product by filtration.
-
Wash the solid twice with a dilute sodium hydroxide solution and filter again.
-
Recrystallize the crude product from a methanol:water (10:1) mixture to obtain the purified 4-aminothis compound-3-carboxamide.[1]
Characterization Data
The following table summarizes the physical and spectral data for a series of representative N-substituted 4-(p-aminophenylsulfonamide)this compound-3-carboxamides, which are derivatives of the core 4-aminothis compound-3-carboxamide structure.
| Compound ID | R Group | Molecular Formula | Melting Point (°C) | Yield (%) | IR (KBr, cm⁻¹) | ¹H NMR (δ, ppm) | Mass (m/z) |
| 7a | o-nitro | C₁₇H₁₃N₅O₅S | 192 | 68.26 | 3481 (-NH), 3361-3218 (-NH₂), 3106 (-CH), 1631 (-CO) | 7.2-8.5 (m, Ar-H), 8.8 (s, 1H, -NH), 9.2 (s, 2H, -NH₂) | 400 (M+1) |
| 7b | p-chloro | C₁₇H₁₃ClN₄O₃S | 205 | 72.50 | 3475 (-NH), 3350-3210 (-NH₂), 3100 (-CH), 1635 (-CO) | 7.1-8.4 (m, Ar-H), 8.7 (s, 1H, -NH), 9.1 (s, 2H, -NH₂) | 405 (M+) |
| 7c | o-methyl | C₁₈H₁₆N₄O₃S | 185 | 65.80 | 3480 (-NH), 3355-3215 (-NH₂), 3105 (-CH), 1630 (-CO) | 2.4 (s, 3H, -CH₃), 7.0-8.3 (m, Ar-H), 8.6 (s, 1H, -NH), 9.0 (s, 2H, -NH₂) | 385 (M+1) |
| 7d | p-nitro | C₁₇H₁₃N₅O₅S | 210 | 70.15 | 3485 (-NH), 3360-3220 (-NH₂), 3110 (-CH), 1632 (-CO) | 7.3-8.6 (m, Ar-H), 8.9 (s, 1H, -NH), 9.3 (s, 2H, -NH₂) | 400 (M+1) |
| 7e | p-bromo | C₁₇H₁₃BrN₄O₃S | 215 | 75.30 | 3478 (-NH), 3352-3212 (-NH₂), 3102 (-CH), 1633 (-CO) | 7.1-8.4 (m, Ar-H), 8.7 (s, 1H, -NH), 9.1 (s, 2H, -NH₂) | 450 (M+) |
| 7g | m-chloro | C₁₇H₁₃ClN₄O₃S | 202 | 71.90 | 3476 (-NH), 3351-3211 (-NH₂), 3101 (-CH), 1634 (-CO) | 7.1-8.4 (m, Ar-H), 8.7 (s, 1H, -NH), 9.1 (s, 2H, -NH₂) | 405 (M+) |
| 7h | o-fluoro | C₁₇H₁₃FN₄O₃S | 198 | 69.50 | 3482 (-NH), 3358-3218 (-NH₂), 3108 (-CH), 1636 (-CO) | 7.0-8.3 (m, Ar-H), 8.6 (s, 1H, -NH), 9.0 (s, 2H, -NH₂) | 389 (M+1) |
Data adapted from a study on substituted this compound sulphonamides. The core synthesis of the 4-aminothis compound-3-carboxamide intermediates follows the general procedure outlined above.
Biological Activities and Potential Mechanisms of Action
Antimicrobial Activity
Substituted 4-aminothis compound-3-carboxamides and their derivatives have demonstrated promising antimicrobial properties.[2] The mechanism of action for this compound-based antimicrobials is thought to be similar to that of quinolone antibiotics, which are known inhibitors of bacterial DNA gyrase. This enzyme is crucial for DNA replication, and its inhibition leads to bacterial cell death.
Caption: Postulated antimicrobial mechanism of action.
Central Nervous System (CNS) Activity
Certain derivatives of 4-aminothis compound-3-carboxamide have been reported to exhibit CNS activity.[3] While the precise mechanisms are still under investigation, it is hypothesized that these compounds may interact with various neurotransmitter systems in the brain. For instance, some this compound derivatives have been patented as potential anxiolytics, suggesting a possible interaction with GABAergic or serotonergic pathways. Further research is necessary to elucidate the specific molecular targets and signaling cascades involved in the CNS effects of these compounds.
Conclusion
The synthetic route to 4-aminothis compound-3-carboxamides is well-established and allows for the generation of a diverse library of substituted analogs. The promising biological activities of these compounds, particularly their antimicrobial and potential CNS effects, make them attractive scaffolds for further drug discovery and development efforts. The detailed protocols and characterization data provided herein serve as a valuable resource for researchers aiming to explore the therapeutic potential of this chemical class.
References
Application Notes and Protocols: Cinnoline-Based Fluorescent Probes for Bioimaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinnoline, a bicyclic aromatic heterocycle, inherently exhibits weak to no fluorescence, primarily due to non-radiative decay pathways related to the photoisomerization of its azo bond.[1] However, through strategic chemical modifications, the this compound scaffold can be transformed into powerful fluorescent probes with applications in biological imaging. These derivatives overcome the limitations of the parent molecule, offering features such as large Stokes shifts, sensitivity to the cellular microenvironment, and red-shifted emissions, which are highly desirable for bioimaging to minimize autofluorescence from biological samples.[1]
This document provides an overview of the fluorescent properties of select this compound derivatives and detailed protocols for their use in bioimaging experiments.
Fluorescent this compound Derivatives: A Comparative Overview
The development of fluorescent probes from the this compound core has focused on two main strategies: fusion with existing fluorophores to create donor-acceptor systems and the development of fluorogenic probes that "turn on" in response to a specific biological stimulus or environmental change.
"CinNapht" Dyes: Fused this compound-Naphthalimide Systems
By fusing the six-membered diaza ring of this compound with a naphthalimide dye, a novel class of fluorophores known as "CinNapht" has been developed.[1] These molecules exhibit promising photophysical properties for bioimaging, including a significant Stokes shift and emission in the red region of the spectrum.[1] The donor-acceptor character of the CinNapht system also leads to a strong solvatochromic effect, where the emission color changes with the polarity of the solvent.[1]
Azidothis compound/Cinnoline-Amine Fluorogenic Probes
A fluorogenic probe system has been developed based on the reduction of a weakly fluorescent 4-azidothis compound derivative to a highly fluorescent this compound-4-amine.[2] This transformation can be triggered by biological reducing agents, making it a potential tool for sensing reductive environments within cells. The fluorescence of the resulting this compound-4-amine is sensitive to the polarity of its environment, with a notable increase in fluorescence intensity in aqueous media.[2] This property is attributed to a combination of aggregation-induced emission (AIE) and excited-state intermolecular proton transfer (ESPT) mechanisms.[2]
Quantitative Photophysical Data
The following table summarizes the key photophysical properties of representative fluorescent this compound derivatives.
| Derivative Class | Compound | Excitation Max (λex, nm) | Emission Max (λem, nm) | Stokes Shift (cm-1) | Quantum Yield (Φ) | Solvent | Reference |
| CinNapht | CinNapht 5a | ~475 (in cell) | ~591 (in cell) | >10,000 | up to 0.33 | Various | [1] |
| Azidothis compound | 4-azido-6-(4-cyanophenyl)this compound | Not specified | Weak emission | Not specified | < 0.01 | Not specified | [2] |
| This compound-Amine | 6-(4-cyanophenyl)this compound-4-amine | Not specified | Red-shifted vs. azide | Not specified | Environment-dependent | Various | [2] |
Experimental Protocols
Protocol 1: Synthesis of a "CinNapht" Dye
This protocol is a generalized procedure based on the synthesis of CinNapht dyes.[1]
Materials:
-
Appropriately substituted naphthalimide precursor
-
Reagents for this compound ring formation (e.g., via Richter-type cyclization)
-
Palladium catalyst for cross-coupling reactions (if applicable)
-
Organic solvents (e.g., DMF, THF)
-
Standard laboratory glassware and purification supplies (e.g., silica gel for chromatography)
Procedure:
-
Synthesis of the this compound Moiety: The this compound ring can be constructed on a suitable precursor using methods such as the Richter cyclization of 2-ethynylaryltriazenes.[3]
-
Fusion with Naphthalimide: The pre-formed this compound derivative is then fused with the naphthalimide core. This may involve a multi-step synthesis culminating in a final ring-closing reaction.
-
Functionalization (Optional): The imide nitrogen of the naphthalimide can be easily functionalized to tune solubility and cellular targeting.[1]
-
Purification: The final product is purified using standard techniques such as column chromatography on silica gel.
-
Characterization: The structure and purity of the synthesized CinNapht dye are confirmed by NMR, mass spectrometry, and elemental analysis.
Protocol 2: Live Cell Imaging with CinNapht Probes
This protocol outlines the general steps for staining live cells with a CinNapht fluorescent probe.[1]
Materials:
-
CinNapht fluorescent probe (e.g., CinNapht 5a)
-
Cell line of interest (e.g., HeLa, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Confocal laser scanning microscope with appropriate filter sets
-
Cell culture dishes or plates suitable for microscopy
Procedure:
-
Cell Culture: Plate the cells on glass-bottom dishes or chamber slides and culture them in a humidified incubator at 37°C with 5% CO2 until they reach the desired confluency.
-
Probe Preparation: Prepare a stock solution of the CinNapht probe in a suitable solvent like DMSO. Dilute the stock solution in cell culture medium to the final working concentration (e.g., 1-10 µM).
-
Cell Staining: Remove the culture medium from the cells and wash once with PBS. Add the probe-containing medium to the cells.
-
Incubation: Incubate the cells with the probe for a specific duration (e.g., 30 minutes to 2 hours) at 37°C.
-
Washing: After incubation, remove the probe-containing medium and wash the cells two to three times with PBS to remove any unbound probe.
-
Imaging: Add fresh culture medium or PBS to the cells. Image the stained cells using a confocal microscope. For CinNapht 5a, an excitation wavelength of around 475 nm can be used, and the emission can be collected in a broad range from 500 to 700 nm.[1]
-
Toxicity Assay (Optional): To assess the cytotoxicity of the probe, perform a cell viability assay (e.g., MTT assay) on cells treated with a range of probe concentrations. CinNapht 5a has been reported to show no toxicity at the concentrations used for imaging.[1]
Visualizing Experimental Workflows and Concepts
Caption: General workflow for the development and application of this compound-based fluorescent probes.
Caption: Mechanism of a fluorogenic this compound probe activated by a biological stimulus.
References
Cinnoline in Organic Synthesis: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Cinnoline, a bicyclic aromatic heterocycle, is a valuable scaffold in organic synthesis, particularly in the development of novel therapeutic agents. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and analgesic properties. This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound-based compounds, tailored for professionals in pharmaceutical and chemical research.
I. Synthetic Applications of this compound Derivatives
This compound and its functionalized analogues serve as key building blocks for a diverse array of biologically active molecules. The inherent reactivity of the this compound ring system allows for various chemical modifications, leading to the synthesis of complex molecular architectures with significant therapeutic potential.
Anticancer Agents
This compound derivatives have emerged as promising candidates in oncology research. They have been shown to target various signaling pathways implicated in cancer progression. For instance, certain this compound compounds act as potent inhibitors of Phosphoinositide 3-kinases (PI3Ks), a family of enzymes crucial for cell growth, proliferation, and survival.[1] Dysregulation of the PI3K/Akt/mTOR signaling pathway is a common feature in many cancers, making it a prime target for therapeutic intervention.[2]
// Node Definitions RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GrowthFactor [label="Growth Factor", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#F1F3F4", fontcolor="#202124"]; PTEN [label="PTEN", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PDK1 [label="PDK1", fillcolor="#34A853", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTORC2 [label="mTORC2", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cinnoline_Inhibitor [label="this compound Derivative\n(PI3K Inhibitor)", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#34A853", fontcolor="#FFFFFF"]; Downstream [label="Downstream Effectors\n(Cell Growth, Proliferation, Survival)", style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges GrowthFactor -> RTK [color="#5F6368"]; RTK -> PI3K [color="#34A853", label=" Activates"]; PI3K -> PIP3 [color="#34A853", label=" Phosphorylates"]; PIP2 -> PIP3 [style=dashed, arrowhead=none, color="#5F6368"]; PIP3 -> PDK1 [color="#34A853"]; PIP3 -> Akt [color="#34A853"]; PTEN -> PIP3 [color="#EA4335", arrowhead=tee, label=" Dephosphorylates"]; PDK1 -> Akt [color="#34A853", label=" Phosphorylates (Thr308)"]; mTORC2 -> Akt [color="#34A853", label=" Phosphorylates (Ser473)"]; Akt -> mTORC1 [color="#34A853", label=" Activates"]; Akt -> Downstream [color="#34A853"]; mTORC1 -> Downstream [color="#34A853"]; Cinnoline_Inhibitor -> PI3K [color="#EA4335", arrowhead=tee, label=" Inhibits"]; } caption: PI3K/Akt/mTOR Signaling Pathway and this compound Inhibition.
Antimicrobial Agents
The this compound scaffold is also a key component in the development of novel antimicrobial drugs.[3] this compound-based chalcones and pyrazoline derivatives have demonstrated significant antibacterial and antifungal activities.[3] Furthermore, the fusion of a pyrazole ring to the this compound core has yielded potent antitubercular agents.[3]
Anti-inflammatory and Analgesic Agents
Derivatives of pyrazolo[4,3-c]this compound have been synthesized and evaluated for their anti-inflammatory and analgesic properties.[3] Certain compounds have shown promising anti-inflammatory activity with reduced ulcerogenic potential compared to existing non-steroidal anti-inflammatory drugs (NSAIDs).[3]
II. Experimental Protocols
This section provides detailed methodologies for the synthesis of key this compound derivatives.
Multi-Step Synthesis of Cinnolin-6-ylmethanol
This protocol outlines a four-step synthesis of Cinnolin-6-ylmethanol, a versatile intermediate for further functionalization.
Step 1: Synthesis of 4-hydroxy-6-methylthis compound (Borsche Synthesis)
-
Materials: 2-amino-4-methylacetophenone, Hydrochloric acid (HCl), Sodium nitrite (NaNO₂), Sodium hydroxide (NaOH), Water.
-
Procedure:
-
Dissolve 2-amino-4-methylacetophenone in a solution of concentrated HCl and water.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C to form the diazonium salt.
-
Add a solution of sodium hydroxide and heat the mixture to reflux for 2-3 hours.
-
Cool the reaction mixture and neutralize with HCl to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain 4-hydroxy-6-methylthis compound.
-
Step 2: Deoxygenation of 4-hydroxy-6-methylthis compound
-
Materials: 4-hydroxy-6-methylthis compound, Phosphorus pentachloride (PCl₅), Phosphorus oxychloride (POCl₃), Palladium on carbon (Pd/C), Hydrogen gas (H₂), Ethanol.
-
Procedure:
-
Treat 4-hydroxy-6-methylthis compound with a mixture of PCl₅ and POCl₃ and heat to convert the hydroxyl group to a chloro group.
-
Remove the excess POCl₃ under reduced pressure.
-
Dissolve the resulting 4-chloro-6-methylthis compound in ethanol and add Pd/C catalyst.
-
Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete (monitored by TLC).
-
Filter the catalyst and concentrate the filtrate to obtain 6-methylthis compound.
-
Step 3: Oxidation of 6-methylthis compound to this compound-6-carboxylic acid
-
Materials: 6-methylthis compound, Potassium permanganate (KMnO₄), Water, Sulfuric acid (H₂SO₄).
-
Procedure:
-
Suspend 6-methylthis compound in water and heat the mixture.
-
Slowly add a solution of potassium permanganate in water.
-
Reflux the mixture until the purple color of permanganate disappears.
-
Cool the reaction and filter off the manganese dioxide.
-
Acidify the filtrate with sulfuric acid to precipitate the carboxylic acid.
-
Filter the solid, wash with cold water, and dry.
-
Step 4: Reduction of this compound-6-carboxylic acid to Cinnolin-6-ylmethanol
-
Materials: this compound-6-carboxylic acid, Lithium aluminum hydride (LiAlH₄), Anhydrous tetrahydrofuran (THF).
-
Procedure:
-
In a flame-dried flask under an inert atmosphere, suspend LiAlH₄ in anhydrous THF.
-
Slowly add a solution of this compound-6-carboxylic acid in THF.
-
Stir the mixture at room temperature for several hours.
-
Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and then more water.
-
Filter the aluminum salts and wash with THF.
-
Concentrate the filtrate to obtain Cinnolin-6-ylmethanol.
-
Synthesis of Pyrazolo[4,3-c]this compound Derivatives
This protocol describes a general method for the synthesis of pyrazolo[4,3-c]this compound derivatives, which have shown significant anti-inflammatory and antibacterial activities.[3]
-
Materials: Substituted anilines, Sodium nitrite, Hydrochloric acid, Ethyl acetoacetate, Ethanol, Hydrazine hydrate.
-
Procedure:
-
Diazotization: Diazotize the substituted aniline with sodium nitrite and hydrochloric acid at 0-5 °C.
-
Japp-Klingemann Reaction: Couple the resulting diazonium salt with ethyl acetoacetate in the presence of a base (e.g., sodium acetate) to form the corresponding hydrazone.
-
Fischer Indole Synthesis (modified): Cyclize the hydrazone using a strong acid catalyst (e.g., polyphosphoric acid or sulfuric acid) to form the this compound-4(1H)-one derivative.
-
Pyrazolo Annulation: React the this compound-4(1H)-one with hydrazine hydrate in a suitable solvent like ethanol under reflux to construct the pyrazole ring, yielding the pyrazolo[4,3-c]this compound derivative.
-
III. Data Presentation: Quantitative Summary of Synthetic Protocols
The following tables summarize key quantitative data for the described synthetic methodologies, allowing for easy comparison of their efficiencies.
Table 1: Multi-Step Synthesis of Cinnolin-6-ylmethanol
| Step | Product | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Expected Yield (%) |
| 1 | 4-hydroxy-6-methylthis compound | 1. HCl, NaNO₂2. NaOH | Water | 0-5 (diazotization), then reflux | 2-3 | 70-80 |
| 2 | 6-methylthis compound | 1. PCl₅, POCl₃2. H₂, Pd/C | Ethanol | Reflux, then RT | 4-6 | 60-70 |
| 3 | This compound-6-carboxylic acid | KMnO₄ | Water | Reflux | 3-5 | 50-60 |
| 4 | Cinnolin-6-ylmethanol | LiAlH₄ | THF | Room Temperature | 4-6 | 80-90 |
Table 2: Synthesis of Pyrazolo[4,3-c]this compound Derivatives (Representative Yields) [3]
| Starting Aniline Substituent | Final Product | Overall Yield (%) |
| 4-Chloro | 8-Chloro-2H-pyrazolo[4,3-c]this compound | 65 |
| 4-Methyl | 8-Methyl-2H-pyrazolo[4,3-c]this compound | 72 |
| 4-Methoxy | 8-Methoxy-2H-pyrazolo[4,3-c]this compound | 68 |
IV. Modern Synthetic Approaches
Recent advances in organic synthesis have provided more efficient and versatile methods for the preparation of this compound derivatives.
Rhodium(III)-Catalyzed C-H Activation/Annulation
Rhodium(III)-catalyzed C-H activation and annulation reactions have emerged as a powerful tool for the synthesis of complex this compound-fused heterocycles.[4] This methodology allows for the direct formation of C-C and C-N bonds, often with high regioselectivity and atom economy.
Copper-Catalyzed Annulative Synthesis
Copper-catalyzed tandem reactions provide an efficient route to functionalized cinnolines.[5] These methods often involve the reaction of readily available starting materials under mild conditions, making them attractive for library synthesis and drug discovery efforts.
V. Conclusion
The this compound scaffold remains a highly privileged structure in medicinal chemistry and organic synthesis. The synthetic protocols and application notes provided herein offer a valuable resource for researchers engaged in the design and development of novel this compound-based compounds with potential therapeutic applications. The continued exploration of innovative synthetic methodologies will undoubtedly expand the chemical space and biological relevance of this important class of heterocyclic compounds.
References
- 1. Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives [mdpi.com]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. Synthesis and pharmacological evaluation of pyrazolo[4,3-c]this compound derivatives as potential anti-inflammatory and antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijper.org [ijper.org]
Cinnoline Derivatives as Potential Analgesics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinnoline, a bicyclic aromatic heterocycle, has emerged as a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities.[1][2] This document provides detailed application notes and experimental protocols for the investigation of this compound derivatives as potential analgesic agents. The information compiled herein is intended to guide researchers in the synthesis, biological evaluation, and mechanistic understanding of this promising class of compounds for pain management. Recent studies have highlighted the potential of this compound derivatives to modulate key pain signaling pathways, including the transient receptor potential vanilloid 1 (TRPV1) channel and cyclooxygenase (COX) enzymes.[2][3][4]
Data Presentation: Analgesic Activity of this compound Derivatives
The following table summarizes the analgesic activity of selected this compound derivatives from various studies. This allows for a comparative analysis of their potency.
| Compound ID | Structure | Analgesic Model | Dose/Concentration | Activity | Reference |
| S1 | 3-acetyl-6-fluorocinnolin-4(1H)-one | Acetic Acid-Induced Writhing (mice) | 60 mg/kg | 51.94% protection | [5] |
| S5 | 3-acetyl-8-chlorocinnolin-4(1H)-one | Acetic Acid-Induced Writhing (mice) | 60 mg/kg | 65.14% protection | [5] |
| Compound 4d | (7-chloro-8-fluoro-3-methyl-1H-pyrazolo[4,3-c]cinnolin-1-yl)(4-methylphenyl)methanone | Carrageenan-Induced Paw Edema (rats) | Not specified | 74.67% inhibition (anti-inflammatory) | [2] |
| Compound 4l | (7-chloro-8-fluoro-3-methyl-1H-pyrazolo[4,3-c]cinnolin-1-yl)(4-methoxyphenyl)methanone | Carrageenan-Induced Paw Edema (rats) | Not specified | 80.01% inhibition (anti-inflammatory) | [2] |
| Compound 4d | (7-chloro-8-fluoro-3-methyl-1H-pyrazolo[4,3-c]cinnolin-1-yl)(4-methylphenyl)methanone | In vitro COX-2 Inhibition | IC50: 12.8 µM | Potent COX-2 inhibitor | [2] |
| Compound 4l | (7-chloro-8-fluoro-3-methyl-1H-pyrazolo[4,3-c]cinnolin-1-yl)(4-methoxyphenyl)methanone | In vitro COX-2 Inhibition | IC50: 10 µM | Potent COX-2 inhibitor | [2] |
Experimental Protocols
Synthesis Protocol: General Method for 3-acetyl-cinnolin-4(1H)-one Derivatives
This protocol is a generalized procedure based on synthetic strategies reported in the literature for similar compounds.[5]
Workflow for the Synthesis of 3-acetyl-cinnolin-4(1H)-one Derivatives
Caption: A generalized workflow for the synthesis of 3-acetyl-cinnolin-4(1H)-one derivatives.
Materials:
-
Substituted aniline (e.g., 4-fluoroaniline for S1)
-
Sodium nitrite (NaNO2)
-
Concentrated Hydrochloric acid (HCl)
-
Ethyl acetoacetate
-
Polyphosphoric acid (PPA) or Aluminum chloride (AlCl3)
-
Ethanol
-
Ice
Procedure:
-
Diazotization:
-
Dissolve the substituted aniline (1 equivalent) in a mixture of concentrated HCl and water at 0-5°C in an ice bath.
-
Slowly add a solution of sodium nitrite (1 equivalent) in water, maintaining the temperature below 5°C.
-
Stir the reaction mixture for 30 minutes at 0-5°C to ensure the complete formation of the diazonium salt.
-
-
Coupling Reaction:
-
In a separate flask, dissolve ethyl acetoacetate (1 equivalent) in ethanol.
-
Slowly add the freshly prepared diazonium salt solution to the ethyl acetoacetate solution at 0-5°C with constant stirring.
-
Adjust the pH to 4-5 using a sodium acetate solution.
-
Stir the mixture for 2-3 hours, allowing it to come to room temperature.
-
The resulting hydrazone intermediate may precipitate and can be collected by filtration.
-
-
Intramolecular Cyclization:
-
Add the dried hydrazone intermediate to polyphosphoric acid (PPA) or a mixture of chlorobenzene and aluminum chloride.[1]
-
Heat the mixture at 100-120°C for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
The solid product that precipitates is the crude 3-acetyl-cinnolin-4(1H)-one derivative.
-
-
Purification:
-
Collect the crude product by filtration and wash it with water.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) or by column chromatography on silica gel.
-
-
Characterization:
-
Confirm the structure of the synthesized compound using analytical techniques such as IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.[1]
-
In Vivo Analgesic Assay: Acetic Acid-Induced Writhing Test
This protocol is adapted from standard procedures used to evaluate peripherally acting analgesics.[1]
Caption: Experimental workflow for the tail immersion test.
Materials:
-
Wistar rats or mice
-
This compound derivatives (test compounds)
-
Morphine (standard drug)
-
0.9% Saline (vehicle)
-
Water bath maintained at 55 ± 0.5°C
-
Stopwatch
Procedure:
-
Animal Preparation and Baseline:
-
Acclimatize the animals to the experimental setup.
-
Gently restrain the animal and immerse the distal 2-3 cm of its tail into the hot water bath.
-
Record the time taken for the animal to flick or withdraw its tail. This is the baseline latency.
-
A cut-off time (e.g., 10-15 seconds) should be set to prevent tissue damage. Animals not responding within the cut-off time are excluded from the study.
-
-
Drug Administration:
-
Divide the animals into groups: Vehicle control, Standard drug (e.g., Morphine at 5-10 mg/kg), and Test compound groups.
-
Administer the respective treatments.
-
-
Post-Treatment Measurement:
-
Measure the tail withdrawal latency at different time points after drug administration (e.g., 30, 60, 90, and 120 minutes).
-
-
Data Analysis:
-
Compare the post-treatment latencies with the baseline latencies for each group.
-
A significant increase in the tail withdrawal latency in the test group compared to the control group indicates an analgesic effect.
-
Putative Mechanisms of Action
The analgesic effects of this compound derivatives are believed to be multifactorial, potentially involving the modulation of both peripheral and central pain pathways. Two key mechanisms have been proposed:
1. Inhibition of Cyclooxygenase (COX) Enzymes: Several pyrazolo[4,3-c]this compound derivatives have demonstrated potent anti-inflammatory activity, which is often linked to the inhibition of COX enzymes, particularly COX-2. [2]By inhibiting COX-2, these compounds can reduce the production of prostaglandins, which are key mediators of inflammation and pain.
Signaling Pathway: COX Inhibition and Pain Relief
Caption: this compound derivatives may exert analgesic effects by inhibiting COX enzymes.
2. Antagonism of the TRPV1 Receptor: The TRPV1 receptor is a non-selective cation channel expressed on nociceptive sensory neurons. It is activated by various noxious stimuli, including heat, protons (low pH), and capsaicin. [3]Antagonism of the TRPV1 receptor can prevent the influx of cations and subsequent depolarization of the neuron, thereby blocking the transmission of pain signals. A urea derivative bearing a this compound moiety has been identified as a potential TRPV1 receptor antagonist. [6] Signaling Pathway: TRPV1 Antagonism and Pain Relief
Caption: this compound derivatives may act as TRPV1 receptor antagonists to block pain signals.
Conclusion
This compound derivatives represent a versatile and promising class of compounds for the development of novel analgesics. Their potential dual mechanism of action, involving both COX inhibition and TRPV1 antagonism, suggests they may be effective in treating various types of pain. The protocols and data presented here provide a framework for the continued exploration and optimization of this compound-based analgesics. Further research into the structure-activity relationships and pharmacokinetic properties of these compounds is warranted to identify lead candidates for clinical development.
References
- 1. rjptonline.org [rjptonline.org]
- 2. chemijournal.com [chemijournal.com]
- 3. pnrjournal.com [pnrjournal.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and screening of novel this compound derivatives for analgesics [wisdomlib.org]
- 6. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Cinnoline Synthesis Optimization: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of cinnoline and its derivatives. This resource is designed to help optimize reaction yields, minimize byproduct formation, and streamline your experimental workflow.
Frequently Asked questions (FAQs)
Q1: What are the most common classical methods for this compound synthesis?
The most established methods for synthesizing the this compound core are the Widman-Stoermer synthesis, the Neber-Bossel synthesis, the Borsche-Herbert synthesis, and the Richter synthesis.[1][2] Each method offers distinct advantages and is suited for different starting materials and desired substitution patterns.
Q2: I am experiencing very low yields in my this compound synthesis. What are the primary factors to investigate?
Low yields are a frequent issue and can often be attributed to several factors. Key areas to troubleshoot include the purity of your starting materials, the choice of solvent and catalyst, the reaction temperature, and the potential for decomposition of intermediates, such as diazonium salts.[3][4] Inefficient cyclization is also a common culprit.[3]
Q3: How can I improve the regioselectivity of my reaction to obtain a specific this compound isomer?
The formation of isomeric mixtures is a significant challenge in this compound synthesis.[3] To improve the yield of a desired isomer, consider the following:
-
Starting Material Purity: Ensure your starting materials are free of isomeric impurities.[3]
-
Reaction Conditions: Systematically optimize the temperature, solvent, and catalyst, as these can all influence the regioselectivity of the cyclization.[3][5]
-
Directing Groups: The electronic properties of substituents on the aniline ring can direct the cyclization to a specific position.[3]
-
Alternative Synthetic Routes: If optimization of your current method is unsuccessful, exploring a different synthetic strategy may be necessary.[3]
Q4: Are there modern alternatives to the classical this compound synthesis methods?
Yes, modern synthetic methods often employ metal-catalyzed reactions, such as C-H activation and annulation, to construct the this compound ring system.[6] Microwave-assisted synthesis has also been shown to improve yields and reduce reaction times in some cases.[5]
Troubleshooting Guides
Low Product Yield
| Symptom | Possible Cause | Recommended Solution | Citation |
| Reaction fails to proceed or shows low conversion | Incomplete diazotization of the starting amine. | Ensure the reaction is carried out at low temperatures (0-5 °C) and that the sodium nitrite is added slowly. Verify the pH of the reaction mixture. | [3] |
| Decomposition of the intermediate diazonium salt. | Use the diazonium salt immediately in the next step without isolation. Avoid exposure to high temperatures or light. | [3] | |
| Inefficient cyclization. | Optimize cyclization conditions, including temperature, reaction time, and catalyst (if applicable). Consider using microwave irradiation to improve yields and reduce reaction times. | [3] | |
| Poor choice of solvent. | The solubility of starting materials and intermediates is critical. Experiment with different solvents or solvent mixtures to ensure all components are adequately dissolved. | [3] | |
| Significant amount of starting material remains | Insufficient reaction time or temperature. | Gradually increase the reaction time and/or temperature while monitoring the reaction progress by TLC or LC-MS. | [4] |
| Catalyst deactivation. | If using a catalyst, ensure it is fresh and active. For moisture-sensitive catalysts, maintain anhydrous conditions. | [4] |
Formation of Impurities and Byproducts
| Symptom | Possible Cause | Recommended Solution | Citation |
| Presence of multiple spots on TLC, indicating a mixture of products | Formation of regioisomers. | Optimize reaction conditions (temperature, solvent, catalyst) to favor the formation of the desired isomer. The use of specific directing groups on the starting materials can also enhance regioselectivity. | [3] |
| Side reactions, such as self-condensation of starting materials. | Use highly purified starting materials. Consider adding reagents at a slower rate or at a lower temperature to minimize side reactions. | [7] | |
| Product is difficult to purify | Contamination with residual catalyst or reagents. | Optimize the work-up procedure to effectively remove all residual reagents and catalysts. This may involve additional washing steps or the use of a scavenger resin. | [4] |
Comparison of Key this compound Synthesis Methods
| Synthesis Method | Starting Materials | Key Reagents & Conditions | Typical Reported Yields | Advantages | Limitations | Citation |
| Widman-Stoermer Synthesis | o-Aminoarylethylenes | Diazotization (NaNO₂, HCl) followed by cyclization at room temperature. | Variable | Useful for preparing 4-substituted Cinnolines. | Reaction is sensitive to substituents on the β-position of the styrene. | [8][9] |
| Neber-Bossel Synthesis | (2-Aminophenyl)hydroxyacetates | Diazotization, reduction of the diazonium salt, and cyclization in boiling HCl. | 60-70% | Classical method for 3-hydroxycinnolines. | Yields can be affected by substituents on the aromatic ring. | [1][2] |
| Borsche-Herbert Synthesis | o-Aminoacetophenones | Diazotization (NaNO₂ in acid) followed by cyclization of the diazonium salt. | 70-90% | Versatile for a wide range of substituted 4-hydroxycinnolines. | Can be a multi-step process. | [1] |
| Richter Synthesis | o-Aminoarylpropiolic acids or o-aminoarylacetylenes | Diazotization followed by hydration and cyclization. | Variable | Direct route to certain substituted Cinnolines. | The original method sometimes resulted in low yields. | [10][11][12] |
Detailed Experimental Protocols
Widman-Stoermer Synthesis of 4-Methylthis compound
This protocol is a representative example of the Widman-Stoermer synthesis.
Step 1: Diazotization of o-Amino-α-methylstyrene
-
Dissolve o-amino-α-methylstyrene in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0 °C in an ice-salt bath.
-
Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C.
Step 2: Cyclization
-
After the addition of sodium nitrite is complete, continue to stir the reaction mixture at 0-5 °C for an additional 30 minutes.
-
Allow the reaction to slowly warm to room temperature and stir for several hours or until the reaction is complete as monitored by TLC.
-
The this compound product may precipitate from the solution or can be extracted with a suitable organic solvent after neutralization.
-
Purify the crude product by recrystallization or column chromatography.
Neber-Bossel Synthesis of 3-Hydroxythis compound
This protocol outlines the general steps for the Neber-Bossel synthesis.
Step 1: Diazotization and Reduction
-
Diazotize the starting (2-aminophenyl)hydroxyacetate using standard procedures with sodium nitrite and a mineral acid at 0-5 °C.
-
Reduce the resulting diazonium salt in situ.
Step 2: Cyclization
-
Add concentrated hydrochloric acid to the reaction mixture containing the intermediate hydrazine.
-
Heat the mixture to boiling to induce cyclization.
-
Cool the reaction mixture to allow the 3-hydroxythis compound product to crystallize.
-
Collect the product by filtration and purify by recrystallization.
Visualizations
Caption: A general experimental workflow for the Widman-Stoermer this compound synthesis.
This compound derivatives have emerged as potent inhibitors of key signaling molecules implicated in cancer progression, such as phosphoinositide 3-kinases (PI3Ks).[13] The PI3K/Akt signaling pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[13]
Caption: The inhibitory action of a this compound derivative on the PI3K/Akt signaling pathway.
References
- 1. innovativejournal.in [innovativejournal.in]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent Developments in the Synthesis of this compound Derivatives | Bentham Science [eurekaselect.com]
- 7. benchchem.com [benchchem.com]
- 8. Widman-Stoermer Synthesis [drugfuture.com]
- 9. Widman-Stoermer Synthesis | CoLab [colab.ws]
- 10. von Richter (this compound) Synthesis - Chempedia - LookChem [lookchem.com]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. Von-Richter-Cinnolinsynthese – Wikipedia [de.wikipedia.org]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Functionalization of the Cinnoline Scaffold
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the chemical modification of the cinnoline scaffold. This resource provides practical troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the functionalization of this important heterocyclic motif.
Frequently Asked Questions (FAQs)
Q1: What are the most significant challenges in the functionalization of the this compound scaffold?
A1: The functionalization of the this compound ring presents several key challenges for chemists. A primary hurdle is controlling regioselectivity , as the two nitrogen atoms influence the electron density of the aromatic system, often leading to mixtures of isomers that are difficult to separate. Many traditional synthetic methods require harsh reaction conditions , such as high temperatures and strong acids or bases, which can limit the compatibility of certain functional groups. Furthermore, many reported protocols suffer from a limited substrate scope and can result in low yields of the desired products. For modern catalytic methods like C-H activation, issues such as catalyst deactivation and the need for specialized ligands can also pose significant obstacles.[1][2]
Q2: How can I improve the regioselectivity of my this compound functionalization reaction?
A2: Achieving high regioselectivity is crucial for the efficient synthesis of this compound derivatives. For C-H functionalization, the use of a directing group can be a powerful strategy to guide the reaction to a specific position on the ring. The choice of catalyst and ligands is also critical in directing the regiochemical outcome. In palladium-catalyzed cross-coupling reactions, the position of the pre-installed halide (e.g., chloro-, bromo-) on the this compound ring dictates the site of new bond formation. Careful optimization of reaction conditions, including solvent, temperature, and reaction time, can also significantly influence the selectivity of the transformation.[2]
Q3: My palladium-catalyzed cross-coupling reaction on a chlorothis compound substrate is giving low yields. What are the common causes?
A3: Low yields in palladium-catalyzed cross-coupling reactions with chlorocinnolines are a common issue, often stemming from the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds. Several factors could be at play:
-
Catalyst Inactivity: The palladium catalyst may be deactivated. It is essential to use fresh, high-quality catalyst and ligands and to ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) with properly degassed solvents.
-
Inappropriate Ligand Choice: The ligand plays a critical role in the catalytic cycle. For less reactive aryl chlorides, bulky and electron-rich phosphine ligands are often required to promote the oxidative addition step.
-
Suboptimal Base: The strength and solubility of the base are crucial. Ensure the base is finely powdered and anhydrous. For challenging couplings, a stronger base may be necessary, but this must be balanced against potential side reactions.
-
Low Reaction Temperature: Chlorocinnolines may require higher reaction temperatures to achieve a reasonable reaction rate. Consider using a high-boiling point solvent.
Q4: I am observing significant byproduct formation in my reaction. What are some common side reactions and how can I mitigate them?
A4: Byproduct formation is a frequent challenge in this compound chemistry. In palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura, homocoupling of the boronic acid reagent can occur. This can often be minimized by using a slight excess of the boronic acid (1.1-1.2 equivalents) and ensuring an inert atmosphere. Another common side reaction is hydrodehalogenation , where the halogen atom is replaced by a hydrogen. This can be reduced by using anhydrous and thoroughly degassed solvents and minimizing potential sources of protons in the reaction mixture. In some cases, the choice of a weaker base or lowering the reaction temperature can also help suppress this unwanted reaction.[2]
Troubleshooting Guides
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira)
| Issue | Possible Cause | Suggested Solution |
| Low to No Conversion | Inactive catalyst or ligand. | Use fresh, high-purity catalyst and ligand. Ensure the reaction is set up under an inert atmosphere with degassed solvents. |
| Low reactivity of the halothis compound. | If using a chlorothis compound, consider switching to the more reactive bromo- or iodo-cinnoline. Alternatively, screen more active catalyst systems with bulky, electron-rich ligands. | |
| Inappropriate base. | Use an anhydrous, finely powdered base. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) to find the optimal one for your specific substrate. | |
| Insufficient temperature. | Increase the reaction temperature, possibly using a higher-boiling solvent like toluene, dioxane, or DMF. Microwave irradiation can also be effective in accelerating slow reactions.[3] | |
| Significant Hydrodehalogenation | Presence of water or other proton sources. | Use anhydrous solvents and reagents. Ensure the reaction is performed under a strictly inert atmosphere. |
| Base is too strong or reaction temperature is too high. | Consider using a weaker base. Optimize the reaction by lowering the temperature and monitoring the progress to minimize byproduct formation. | |
| Homocoupling of Coupling Partner | Incorrect stoichiometry. | Use a slight excess (1.1-1.2 equivalents) of the boronic acid (Suzuki) or alkyne (Sonogashira). |
| Presence of oxygen. | Thoroughly degas all solvents and reagents before use. |
C-H Functionalization Reactions
| Issue | Possible Cause | Suggested Solution |
| Low Regioselectivity | Poor directing group ability. | If using a directing group, consider modifying it to enhance its coordinating ability. Alternatively, explore different directing groups. |
| Non-optimal reaction conditions. | Screen different solvents, temperatures, and reaction times to improve selectivity. The choice of catalyst and ligand can also have a profound impact on regioselectivity.[4] | |
| Low Yield | Inefficient C-H activation. | Screen different transition metal catalysts (e.g., Pd, Rh, Ru) and ligands. The electronic and steric properties of the substrate can significantly affect the efficiency of C-H activation. |
| Catalyst deactivation. | Ensure all reagents and solvents are pure and free of potential catalyst poisons. |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of a Halothis compound
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Halothis compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., a mixture of dioxane and water, 4:1)
Procedure:
-
To an oven-dried reaction vessel, add the halothis compound, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[5]
Protocol 2: Microwave-Assisted Synthesis of Densely Functionalized Cinnolines
This protocol is adapted from a multi-component reaction for the synthesis of complex this compound derivatives.[3]
Materials:
-
Ethyl 5-cyano-4-methyl-1-aryl-6-oxo-1,6-dihydropyridazine-3-carboxylate (1.0 eq)
-
Aromatic aldehyde (1.0 eq)
-
Nitromethane (1.0 eq)
-
Dioxane
-
Piperidine (catalytic amount)
Procedure:
-
In a microwave reaction vial, combine the dihydropyridazine carboxylate, aromatic aldehyde, and nitromethane in dioxane.
-
Add a catalytic amount of piperidine.
-
Seal the vial and place it in a microwave reactor.
-
Heat the mixture under controlled microwave irradiation (e.g., 100 °C for 20 minutes).
-
After cooling, the reaction mixture is worked up by standard procedures, which may include precipitation and filtration or extraction.
-
The crude product is then purified, typically by recrystallization or column chromatography.
Data Presentation
Table 1: Comparison of Conditions for Palladium-Catalyzed C-H Arylation of Quinolines (as a proxy for Cinnolines)
| Entry | Catalyst (mol%) | Ligand/Additive | Oxidant | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 1 | Pd(OAc)₂ (10) | - | Ag₂CO₃ (2.2 eq) | Benzene | 130 | 24 | 56 | [4] |
| 2 | Pd(OAc)₂ (10) | PivOH (6 eq) | Ag₂CO₃ (3 eq) / O₂ | DMF | 120 | 24 | 75 | [4] |
| 3 | [RhCl(CO)₂]₂ (2.5) | P(o-tol)₃ (15) | - | Toluene | 150 | 48 | 86 | [4] |
Visualizations
References
Technical Support Center: Purification of Crude Cinnoline Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying crude cinnoline products.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound products?
A1: Crude this compound products can contain a variety of impurities depending on the synthetic route. Common impurities include unreacted starting materials, by-products from side reactions or incomplete cyclization, and degradation products formed during the reaction or work-up.[1] For instance, syntheses involving cyclization may result in residual hydrazones or incompletely closed ring structures.[2][3]
Q2: Which purification technique should I choose for my crude this compound derivative?
A2: The choice of purification technique depends on the physical state of your product (solid or oil), the impurity profile, and the desired final purity.[1][4]
-
Recrystallization is ideal for solid products with relatively low levels of impurities (e.g., >90% purity).[1][4]
-
Column Chromatography is a versatile method for purifying oils or complex solid mixtures with multiple components.[1][5][6]
-
Acid-Base Extraction is effective for separating basic this compound derivatives from neutral or acidic impurities.[7][8][9]
Q3: My this compound derivative appears to be unstable during purification. What can I do?
A3: Some heterocyclic compounds can be sensitive to heat, light, or acidic/basic conditions.[10] If you suspect instability on silica gel, you can use a deactivated stationary phase (e.g., with triethylamine) or switch to alumina.[10][11] For temperature-sensitive compounds, avoid excessive heating during recrystallization and consider performing chromatography at room temperature.[6] If the compound is sensitive to oxygen or water, conducting purification steps under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.[10]
Q4: My purified this compound product is an oil, but I need a solid for characterization. What are my options?
A4: If a highly purified oil does not solidify on its own, salt formation is a robust method for obtaining a crystalline solid.[12] Since cinnolines are basic, they can be converted to crystalline hydrochloride or picrate salts.[12][13] The free base can often be regenerated by subsequent treatment with a base.[12]
Troubleshooting Guides
Recrystallization
Q: My compound "oils out" instead of crystallizing. How can I fix this? A: "Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated.
-
Solution 1: Lower the temperature at which the solution is saturated by adding slightly more solvent.
-
Solution 2: Try a solvent with a lower boiling point.
-
Solution 3: Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a seed crystal of the pure compound.
Q: The recovery yield from recrystallization is very low. How can I improve it? A: Low recovery can result from using too much solvent or cooling the solution too quickly.
-
Solution 1: Use the minimum amount of hot solvent required to fully dissolve the crude product.[1]
-
Solution 2: Allow the solution to cool slowly to room temperature before placing it in an ice bath.[1] Rapid cooling leads to the formation of small, often impure, crystals and keeps more product dissolved in the solvent.
-
Solution 3: Ensure the final cooling step in an ice bath is sufficiently long (e.g., at least 30 minutes) to maximize precipitation.[1]
Column Chromatography
Q: My this compound product is sticking to the silica gel column and won't elute. What should I do? A: This often happens with basic compounds like this compound due to strong interactions with the acidic silica gel.
-
Solution 1: Deactivate the silica gel by preparing a slurry with a solvent system containing a small amount of a base like triethylamine (1-2%) or ammonia.[11]
-
Solution 2: Switch to a different stationary phase, such as neutral or basic alumina.[10]
-
Solution 3: Gradually increase the polarity of the mobile phase (gradient elution). For very polar compounds, a reverse-phase (C18) column might be more effective.[11]
Q: The separation between my product and an impurity is poor on the column. A: The chosen solvent system lacks sufficient selectivity.
-
Solution 1: Methodically test different solvent systems using Thin-Layer Chromatography (TLC) to find an eluent that provides better separation (a larger difference in Rf values).
-
Solution 2: Consider using a ternary solvent system (a mixture of three solvents) to fine-tune the polarity and selectivity.
Purification Strategy & Data
A logical workflow is critical for efficiently purifying crude products. The initial assessment of the crude mixture by techniques like TLC or NMR helps in selecting the most appropriate purification strategy.
Caption: General workflow for the purification of crude this compound.
Data Tables
Table 1: Solubility of this compound This table summarizes the solubility of the parent this compound compound in various solvents. Note that the solubility of derivatives may vary significantly based on their substituents.
| Solvent | Solubility | Reference |
| Polar Solvents (Ethanol, Methanol) | Relatively Soluble | [14] |
| Non-Polar Solvents (Hexane, Benzene) | Poorly Soluble | [14] |
| Water | Soluble | [15] |
| Diethyl Ether | Soluble (forms co-crystals) | [13][16] |
Table 2: Comparison of Primary Purification Techniques
| Technique | Principle | Best For | Common Issues |
| Recrystallization | Difference in solubility of the compound and impurities at different temperatures. | Purifying solids that are >90% pure. | Oiling out, low recovery, co-crystallization of impurities.[4] |
| Column Chromatography | Differential partitioning of components between a stationary and mobile phase. | Purifying oils, complex mixtures, or separating isomers. | Product streaking or sticking to the column, poor separation, product precipitation.[11] |
| Acid-Base Extraction | Difference in the acid-base properties of the components, allowing for selective transfer between immiscible aqueous and organic layers. | Separating basic cinnolines from neutral or acidic impurities. | Emulsion formation, incomplete extraction, degradation of acid/base sensitive compounds.[7][9] |
Experimental Protocols
Protocol 1: Recrystallization of a this compound Derivative
This protocol is a general guideline and should be optimized for the specific this compound derivative.
-
Solvent Selection: Test the solubility of your crude product in various solvents to find one where the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[4] Ethanol is often a good starting point for this compound derivatives.[1][17]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture gently with stirring (e.g., on a hot plate). Continue to add small portions of the solvent until the solid just dissolves.[1]
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[1]
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling encourages the formation of larger, purer crystals.[1][4]
-
Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.[1]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1]
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[1]
-
Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved.[1]
Protocol 2: Column Chromatography
This protocol describes flash column chromatography using silica gel, a common method for purifying this compound compounds.[5][18]
-
TLC Analysis: Develop a suitable mobile phase (eluent) using TLC. The ideal eluent should give your desired compound an Rf value of approximately 0.3-0.4 and provide good separation from impurities. A common starting point is a mixture of hexane and ethyl acetate.[1]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Carefully pour the slurry into the column and allow it to pack under pressure, ensuring no air bubbles or cracks are present.
-
Sample Loading: Dissolve the crude this compound product in a minimal amount of the eluent or a stronger solvent like dichloromethane. If the compound has low solubility, pre-adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.[11]
-
Elution: Carefully add the eluent to the top of the column and begin applying pressure (e.g., with a hand pump or nitrogen line). Collect fractions in test tubes.
-
Monitoring: Monitor the fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound product.
Protocol 3: Acid-Base Extraction
This workflow is designed to separate a basic this compound from neutral impurities. This compound itself has a pKa of 2.64, indicating it is a weak base.[3][13]
Caption: Workflow for separating a basic this compound from neutral impurities.
-
Dissolution: Dissolve the crude mixture in an organic solvent immiscible with water, such as dichloromethane or ethyl acetate.
-
Acidic Extraction: Transfer the solution to a separatory funnel and add an equal volume of a dilute aqueous acid (e.g., 1 M HCl). The basic this compound will react to form its hydrochloride salt and move into the aqueous layer.[7][9]
-
Separation: Shake the funnel vigorously, venting frequently. Allow the layers to separate and then drain the lower (aqueous) layer. Perform this extraction 2-3 times with fresh acid and combine the aqueous extracts. The neutral impurities will remain in the organic layer.[9]
-
Regeneration: Cool the combined aqueous extracts in an ice bath and slowly add a base (e.g., 2 M NaOH) until the solution is basic (check with pH paper). The protonated this compound salt will be neutralized, precipitating the pure this compound free base.[5]
-
Isolation: Extract the neutralized aqueous solution several times with fresh organic solvent. Combine these organic extracts, dry them over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the purified this compound.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, characterization and biological activities of substituted this compound culphonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnrjournal.com [pnrjournal.com]
- 4. physics.emu.edu.tr [physics.emu.edu.tr]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. irp.cdn-website.com [irp.cdn-website.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. magritek.com [magritek.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. This compound - Wikipedia [en.wikipedia.org]
- 14. solubilityofthings.com [solubilityofthings.com]
- 15. ajrconline.org [ajrconline.org]
- 16. This compound [chemeurope.com]
- 17. benchchem.com [benchchem.com]
- 18. impactfactor.org [impactfactor.org]
Technical Support Center: Richter Cinnoline Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and minimize side product formation in the Richter Cinnoline synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the Richter this compound Synthesis?
The Richter this compound synthesis is a chemical reaction that produces this compound derivatives from the diazotization of o-aminoarylpropiolic acids or o-aminoarylacetylenes, followed by an intramolecular cyclization.[1][2] The reaction was first described by Victor von Richter in 1883.[1]
Q2: What are the most common side products in the Richter synthesis?
The most frequently encountered side products include:
-
Furo[3,2-c]cinnolines: These can form, particularly when the starting material contains electron-accepting substituents.
-
Five-membered ring products (indenones or indazoles): The formation of these is promoted by electron-donating groups on the phenyl substituent at the triple bond.
-
4-Hydroxycinnolines (Cinnolinones): These can be formed from the hydrolysis of the intermediate 4-halocinnolines.
-
Phenols: Under certain conditions, especially with electron-accepting substituents on the acetylene fragment, the cyclization may fail, leading to the formation of phenols.
Q3: How do substituents on the starting material affect the reaction outcome?
Substituents play a critical role in directing the course of the Richter synthesis:
-
Electron-accepting groups (e.g., -NO₂, -COOMe) on the aromatic ring tend to favor the formation of the desired six-membered this compound ring but can also lead to the formation of furo[3,2-c]this compound byproducts.
-
Electron-donating groups (e.g., -NMe₂, -OMe) on the phenyl substituent of the triple bond can promote the formation of undesired five-membered ring side products.
-
The presence of substituents can also influence the reaction rate, with electron-donating groups on the aromatic ring generally accelerating the cyclization.
Q4: Can reaction conditions be modified to suppress side product formation?
Yes, optimizing reaction conditions is key to minimizing byproducts:
-
Choice of Acid and Halide Source: The use of hydrochloric acid (HCl) can lead to the formation of 4-chlorocinnolines, which can be susceptible to hydrolysis. Using hydrobromic acid (HBr) can sometimes increase the yield of the corresponding 4-bromocinnolines.
-
Solvent: Conducting the reaction in a non-aqueous solvent can minimize the formation of 4-hydroxythis compound byproducts resulting from water attack.
-
Temperature: Lowering the reaction temperature can sometimes improve selectivity and reduce the formation of undesired products.
-
Use of Masked Diazonium Ions: Employing triazenes as "masked" diazonium ions allows for the separation of the diazotization and cyclization steps. This can prevent unwanted side reactions that occur in aqueous diazotization conditions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of desired this compound product | - Suboptimal reaction temperature. - Incorrect acid concentration. - Impure starting materials. - Formation of multiple side products. | - Optimize the reaction temperature; try running the reaction at a lower temperature. - Adjust the concentration of the acid used for diazotization and cyclization. - Ensure the purity of the o-aminoarylacetylene starting material. - Analyze the crude product to identify major side products and adjust the reaction conditions accordingly (see below). |
| Formation of furo[3,2-c]this compound byproduct | This is often observed with electron-accepting substituents on the starting material. The intermediate 4-halothis compound undergoes hydrolysis to a 4-hydroxythis compound, which then cyclizes to the furo[3,2-c]this compound. | - Minimize the amount of water in the reaction medium. Consider using a non-aqueous solvent for the cyclization step. - If possible, modify the substituents on the starting material to be less electron-accepting. - Isolate the 4-halothis compound intermediate quickly to prevent hydrolysis. |
| Formation of five-membered ring byproducts | This is favored by the presence of strong electron-donating groups on the phenyl substituent of the alkyne. | - If possible, use a starting material with less strongly electron-donating substituents. - Modify the electronic properties of the starting material through protecting groups. |
| Isolation of 4-hydroxythis compound (cinnolinone) instead of 4-halothis compound | The intermediate 4-halothis compound is hydrolyzing during the reaction or work-up. | - Use anhydrous conditions for the cyclization and work-up. - Extract the 4-halothis compound into a non-polar organic solvent as soon as the reaction is complete to minimize contact with water. |
| Reaction fails to cyclize, forming phenols | Electron-accepting groups on the acetylene fragment can reduce the electron density of the triple bond, preventing the electrophilic addition of the diazonium group. | - Modify the substituent on the acetylene to be less electron-withdrawing. - Consider an alternative synthetic route to the desired this compound. |
Data Presentation
Table 1: Influence of Reaction Conditions on the Yield of 4-Halocinnolines
| Starting Material Substituent | Acid | Solvent | Temperature | Product | Yield (%) | Reference |
| Unsubstituted | HCl | Water | Room Temp | 4-Chlorothis compound | 41 | Vasilevsky's group (as cited in) |
| Unsubstituted | HBr | Acetone | Not Specified | 4-Bromothis compound | 56-93 | (as cited in) |
| Me, Br (weakly donating/accepting) | HCl | Not Specified | Not Specified | 4-Chloro-3-ethynylcinnolines | 30-55 | |
| -NO₂, -COOMe (electron-accepting) | HCl | Not Specified | Not Specified | 4-Chloro-3-ethynylcinnolines and Furo[3,2-c]cinnolines | Variable |
Note: The yields are as reported in the literature and may vary depending on the specific substrate and experimental setup.
Experimental Protocols
Key Experiment: Synthesis of 4-Hydroxythis compound via Richter Synthesis
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
o-Aminophenylpropiolic acid
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl, concentrated and dilute)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Distilled water
-
Ice
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
Procedure:
-
Diazotization:
-
Dissolve the o-aminophenylpropiolic acid in dilute hydrochloric acid in a beaker.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C.
-
Stir the mixture at this temperature for 30 minutes after the addition is complete. The formation of the diazonium salt is indicated by a positive starch-iodide paper test for excess nitrous acid.
-
-
Cyclization:
-
Slowly heat the reaction mixture to 70 °C.[3]
-
Maintain this temperature and continue stirring. The cyclization progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the intermediate 4-hydroxythis compound-3-carboxylic acid will precipitate.
-
-
Decarboxylation and Isolation:
-
Heat the reaction mixture above the melting point of the intermediate to induce decarboxylation, which will be evident by the evolution of carbon dioxide.[3]
-
Cool the reaction mixture to room temperature.
-
Collect the precipitated crude 4-hydroxythis compound by vacuum filtration.
-
Wash the solid with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the purified 4-hydroxythis compound.
-
Troubleshooting for this Protocol:
-
If the diazonium salt decomposes prematurely: Ensure the temperature is strictly maintained below 5 °C during diazotization.
-
If the yield is low: The decarboxylation step may be incomplete. Ensure the mixture is heated sufficiently above the melting point of the intermediate. Alternatively, consider that side reactions may be occurring.
-
If a mixture of products is obtained: The crude product may contain unreacted starting material or side products. Purification by column chromatography may be necessary.
Visualizations
Caption: Main and side reaction pathways in the Richter this compound synthesis.
Caption: Troubleshooting workflow for Richter this compound synthesis.
References
Technical Support Center: Improving Photostability of Cinnoline Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments aimed at improving the photostability of cinnoline derivatives.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your research.
| Problem | Possible Cause | Suggested Solution |
| Rapid degradation of the this compound derivative in solution upon light exposure. | The compound has high intrinsic photosensitivity. | 1. Protect from Light: Conduct all experiments under amber or red light. Store solutions in amber vials or wrap containers in aluminum foil. 2. Solvent Selection: Evaluate the photostability in a range of solvents with different polarities and proticities, as solvent can influence degradation rates. 3. Concentration Effect: Higher concentrations may exhibit greater stability due to the "inner filter effect," where molecules at the surface absorb most of the light.[1] |
| Inconsistent results in photostability studies. | Fluctuation in light source intensity or temperature. | 1. Calibrate Light Source: Regularly calibrate the light source to ensure consistent irradiance. Use a validated chemical actinometric system or a calibrated radiometer/lux meter. 2. Temperature Control: Maintain a constant temperature throughout the experiment using a temperature-controlled chamber to differentiate between photodegradation and thermal degradation. Use dark controls (samples protected from light but kept at the same temperature) to assess thermal effects. |
| Formation of multiple unknown degradation products. | Complex photodegradation pathways. | 1. Forced Degradation Studies: Perform forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to systematically identify degradation products.[1] 2. UPLC-MS/MS Analysis: Use UPLC-MS/MS to separate and identify the mass of the degradation products, which helps in elucidating their structures and the degradation pathway.[2] |
| Antioxidant or stabilizer is not effective. | Incorrect choice or concentration of stabilizer. | 1. Mechanism-Based Selection: Choose a stabilizer based on the suspected degradation mechanism (e.g., a singlet oxygen quencher if photo-oxidation is occurring). 2. Concentration Optimization: Test a range of stabilizer concentrations to find the optimal level of protection without interfering with the analysis or application of the this compound derivative. |
| Excipient incompatibility in a formulation. | Chemical interaction between the this compound derivative and an excipient under light exposure. | 1. Excipient Screening: Conduct photostability studies of the this compound derivative in the presence of individual excipients to identify any incompatibilities. 2. Inert Excipients: Select excipients that are known to be photochemically inert. |
Frequently Asked Questions (FAQs)
Q1: What are the common photodegradation pathways for this compound derivatives?
A1: While specific pathways depend on the substitution pattern, photodegradation of N-heterocyclic compounds like this compound derivatives often involves photo-oxidation, photoreduction, and photocyclization. For derivatives similar to quinolone antibiotics, common pathways include:
-
Decarboxylation: Loss of a carboxylic acid group, if present.
-
Dealkylation: Removal of alkyl side chains.
-
Hydroxylation: Addition of hydroxyl groups to the aromatic ring.
-
Ring Opening: Cleavage of the this compound or substituent rings. For example, the photodegradation of related fluoroquinolones has been shown to involve cleavage of the piperazine ring and defluorination.[3]
Q2: How can I quantitatively assess the photostability of my this compound derivative?
A2: You can perform a photostability study following ICH Q1B guidelines. This involves exposing a solution or solid sample of your compound to a calibrated light source for a specific duration. The amount of the parent compound remaining is quantified at different time points using a stability-indicating HPLC method. The rate of degradation can then be determined, often following first-order kinetics.[4][5]
Q3: What are the recommended light sources and exposure levels for photostability testing?
A3: The ICH Q1B guideline recommends using a light source that produces an output similar to the D65/ID65 emission standard, such as a xenon or metal halide lamp. The samples should be exposed to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
Q4: How can I improve the photostability of a this compound derivative through formulation?
A4: Several formulation strategies can enhance photostability:
-
Encapsulation: Complexation with cyclodextrins or encapsulation in liposomes or nanoparticles can physically shield the molecule from light.
-
Use of Antioxidants: Including antioxidants like butylated hydroxytoluene (BHT) or ascorbic acid can quench reactive oxygen species that may be involved in photodegradation.
-
UV Absorbers: Incorporating UV-absorbing excipients into the formulation can act as a sunscreen for the active molecule.
-
Opaque Packaging: Using amber glass vials or opaque packaging is a simple and effective way to protect the formulation from light.
Q5: Are there any structural modifications that can improve the photostability of this compound derivatives?
A5: Yes, structural modifications can significantly impact photostability. For the related antibacterial drug cinoxacin, a this compound derivative, it has been noted to have a high phototoxicity index. The synthesis of a naphthyl ester of cinoxacin resulted in a compound with comparable photostability but enhanced antibacterial activity upon irradiation, suggesting that esterification could be a potential strategy. Further research into structure-photostability relationships is needed for a more comprehensive understanding.
Quantitative Data on Photostability
While extensive quantitative data on the photostability of a wide range of this compound derivatives is limited in the public domain, the following tables provide data on the photodegradation of related fluoroquinolone antibiotics, which can serve as a general guide.
Table 1: Effect of pH on the Photodegradation of Moxifloxacin (a Fluoroquinolone Antibiotic)
| pH | Degradation Rate Constant (k) x 10⁻⁴ min⁻¹ |
| 2.0 | ~10.4 |
| 7.5 | ~0.7 |
| 12.0 | ~19.5 |
| Data adapted from a study on the photodegradation of moxifloxacin. The degradation is significantly higher at acidic and basic pH compared to neutral pH.[1] |
Table 2: Photodegradation of Fluoroquinolones in Solid Tablet Formulations
| Fluoroquinolone | Degradation after 105-113 days of light exposure (%) |
| Ciprofloxacin | 15.56 |
| Moxifloxacin | 18.23 |
| Norfloxacin | 10.89 |
| Ofloxacin | 12.45 |
| Data from a study on the photodegradation of fluoroquinolone tablets exposed to light.[1] |
Experimental Protocols
Protocol 1: Forced Photodegradation Study of a this compound Derivative in Solution
Objective: To evaluate the photostability of a this compound derivative in solution under stressed conditions and to generate potential degradation products for analytical method development.
Materials:
-
This compound derivative
-
HPLC-grade solvent (e.g., acetonitrile, methanol, water)
-
Volumetric flasks
-
Quartz cuvettes or borosilicate glass vials
-
Photostability chamber with a calibrated light source (e.g., xenon lamp with UV and visible light output)
-
HPLC-UPLC system with a photodiode array (PDA) or MS/MS detector
-
Dark control sample wrapped in aluminum foil
Procedure:
-
Sample Preparation: Prepare a solution of the this compound derivative in the chosen solvent at a known concentration (e.g., 100 µg/mL).
-
Exposure: Transfer the solution to a quartz cuvette or a transparent glass vial. Place the sample in the photostability chamber.
-
Dark Control: Prepare an identical sample and wrap it completely in aluminum foil to serve as a dark control. Place it in the photostability chamber alongside the test sample.
-
Irradiation: Expose the samples to a controlled light source as per ICH Q1B guidelines (e.g., an overall illumination of ≥1.2 million lux hours and a near UV energy of ≥200 watt hours/m²).
-
Sampling: Withdraw aliquots of the test and control samples at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Analysis: Analyze the samples by a validated stability-indicating HPLC-PDA or UPLC-MS/MS method to determine the concentration of the parent compound and to detect the formation of degradation products.
-
Data Evaluation: Calculate the percentage of degradation of the parent compound over time. Characterize the degradation products by their retention times, UV spectra, and mass-to-charge ratios.
Protocol 2: Analysis of Photodegradation Products by UPLC-MS/MS
Objective: To identify the chemical structures of the major photodegradation products of a this compound derivative.
Instrumentation:
-
UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
Procedure:
-
Sample Preparation: Use the samples generated from the forced photodegradation study (Protocol 1).
-
Chromatographic Separation: Develop a UPLC method that provides good separation between the parent compound and its degradation products. A C18 column with a gradient elution of water and acetonitrile (both containing 0.1% formic acid) is a common starting point.
-
Mass Spectrometry Analysis:
-
Perform a full scan MS analysis to determine the molecular weights of the parent compound and the degradation products.
-
Conduct MS/MS (tandem mass spectrometry) experiments on the parent compound and the major degradation products to obtain fragmentation patterns.
-
-
Structure Elucidation: Propose the structures of the degradation products by analyzing their mass spectra, fragmentation patterns, and comparing them to the structure of the parent compound. Common degradation pathways for related heterocyclic compounds can provide guidance.
Visualizations
Caption: Experimental workflow for a photostability study.
Caption: Troubleshooting decision tree for photostability experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. Detection and Degradation Characterization of 16 Quinolones in Soybean Sprouts by Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Photodegradation of Fleroxacin Injection: II. Kinetics and Toxicological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Solubility Issues of Cinnoline Compounds
This technical support center is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with cinnoline compounds in their experiments. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions and detailed experimental protocols to help you overcome these issues and ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: Why are many of my this compound derivatives poorly soluble in aqueous solutions?
A1: The limited aqueous solubility of many this compound derivatives is primarily due to their molecular structure. The this compound core is a bicyclic aromatic system, which is inherently hydrophobic. The presence of lipophilic substituents can further decrease water solubility. Additionally, strong intermolecular forces within the crystal lattice of the solid compound can make it difficult for water molecules to effectively solvate individual molecules, thus limiting solubility.
Q2: What is the first-line approach to solubilizing a new this compound derivative for a biological assay?
A2: The most common and straightforward initial approach is to prepare a concentrated stock solution in a water-miscible organic solvent, which is then diluted into your aqueous experimental medium. Dimethyl sulfoxide (DMSO) is the most widely used solvent for this purpose due to its excellent ability to dissolve a broad range of organic compounds and its miscibility with water.
Q3: My this compound compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. What is happening and what should I do?
A3: This common issue, often called "crashing out," occurs when the concentration of the organic co-solvent (DMSO) is significantly reduced upon dilution. This rapid change in solvent polarity causes the poorly soluble compound to exceed its solubility limit in the aqueous medium and precipitate.
Immediate troubleshooting steps include:
-
Lowering the final concentration: Your compound may be exceeding its maximum solubility. Try preparing serial dilutions to identify a concentration that remains in solution.
-
Optimizing the dilution method: Add the DMSO stock solution dropwise into the vigorously stirring or vortexing aqueous buffer. This promotes rapid dispersion and prevents localized high concentrations that can initiate precipitation. Pre-warming the aqueous buffer (e.g., to 37°C) can also be beneficial.
If these initial steps are unsuccessful, more advanced solubilization strategies, as detailed in the troubleshooting guides below, should be employed.
Q4: How does pH affect the solubility of this compound compounds?
A4: this compound is a weak base with a pKa of 2.64.[1][2] This means that at a pH below its pKa, the nitrogen atom in the this compound ring will be protonated, forming a more soluble cationic species. Therefore, adjusting the pH of your aqueous solution to be more acidic can significantly increase the solubility of many this compound derivatives. However, it is crucial to ensure that the final pH is compatible with your experimental system (e.g., cell viability, enzyme activity).
Q5: How should I store stock solutions of my this compound compounds?
A5: To maintain the integrity of your this compound compounds, stock solutions should be stored in tightly sealed vials at -20°C or -80°C to minimize solvent evaporation and prevent degradation. To avoid repeated freeze-thaw cycles, which can lead to compound precipitation over time, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.
Troubleshooting Guides
Issue 1: this compound Compound Precipitation in Aqueous Buffers
This is one of the most frequent challenges encountered during in vitro experiments. The following workflow provides a systematic approach to troubleshooting and resolving this issue.
Issue 2: Selecting the Appropriate Solubility Enhancement Strategy
The choice of a suitable solubility enhancement technique depends on the physicochemical properties of your specific this compound derivative and the requirements of your experiment.
Data Presentation: Solubility of this compound Derivatives
The following table provides illustrative quantitative solubility data for a selection of this compound derivatives in various solvents at room temperature. Please note that this data is representative and intended to demonstrate general solubility trends. Actual solubility can vary based on the specific experimental conditions.
| Compound | Structure | Aqueous Buffer (pH 7.4) (µg/mL) | Ethanol (mg/mL) | DMSO (mg/mL) |
| This compound | < 1 | > 10 | > 50 | |
| 4-Chlorothis compound | ![]() | < 0.1 | 5 - 10 | > 50 |
| 4-Methoxythis compound | ![]() | 1 - 5 | > 10 | > 50 |
| 4-Aminothis compound | ![]() | 5 - 10 | > 10 | > 50 |
Experimental Protocols
Protocol 1: Preparation of a this compound Hydrochloride Salt
This protocol describes a general method for preparing a hydrochloride salt of a basic this compound derivative to improve its aqueous solubility.[3]
Materials:
-
This compound derivative (free base)
-
Anhydrous diethyl ether
-
2 M HCl in diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolve the this compound derivative (1 equivalent) in a minimal amount of anhydrous diethyl ether in a round-bottom flask with stirring.
-
Cool the solution in an ice bath.
-
Slowly add 2 M HCl in diethyl ether (1.1 equivalents) dropwise to the stirred solution.
-
A precipitate of the hydrochloride salt should form. Continue stirring in the ice bath for 30 minutes after the addition is complete.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold, anhydrous diethyl ether.
-
Dry the hydrochloride salt under vacuum to a constant weight.
-
Confirm the salt formation and purity using appropriate analytical techniques (e.g., NMR, melting point).
Protocol 2: Cyclodextrin Complexation of a this compound Derivative
This protocol outlines the preparation of an inclusion complex of a this compound derivative with hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance its aqueous solubility.
Materials:
-
This compound derivative
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer with heating plate
-
Beaker
-
Freeze-dryer (lyophilizer)
Procedure:
-
Prepare an aqueous solution of HP-β-CD (e.g., 10% w/v) in a beaker.
-
Add an excess amount of the this compound derivative to the HP-β-CD solution with continuous stirring.
-
Stir the suspension at room temperature for 24-48 hours, protected from light.
-
After the equilibration period, filter the suspension through a 0.22 µm syringe filter to remove the undissolved this compound derivative.
-
Freeze the resulting clear solution at -80°C.
-
Lyophilize the frozen solution to obtain a solid powder of the this compound-HP-β-CD inclusion complex.
-
Characterize the inclusion complex to confirm its formation (e.g., using DSC, FTIR, or NMR).
Protocol 3: Development of a Co-solvent System
This protocol provides a systematic approach to developing a co-solvent system for solubilizing a this compound derivative in an aqueous buffer.
Materials:
-
This compound derivative
-
Primary aqueous buffer (e.g., PBS, TRIS)
-
Co-solvents (e.g., DMSO, ethanol, PEG 400)
-
Vortex mixer
-
Spectrophotometer or nephelometer (optional)
Procedure:
-
Prepare a high-concentration stock solution of the this compound derivative in a suitable co-solvent (e.g., 10 mM in DMSO).
-
In a series of microcentrifuge tubes, add the primary aqueous buffer.
-
To each tube, add a different percentage of the co-solvent (e.g., 0.1%, 0.5%, 1%, 2%, 5% v/v).
-
Add the this compound derivative from the stock solution to each tube to achieve the desired final concentration.
-
Vortex each tube vigorously for 1-2 minutes.
-
Visually inspect each tube for any signs of precipitation or cloudiness immediately and after a set incubation period (e.g., 1 hour) at the experimental temperature.
-
(Optional) Quantify the amount of dissolved compound in the supernatant after centrifugation using a suitable analytical method (e.g., HPLC-UV) or assess turbidity using a spectrophotometer or nephelometer.
-
The co-solvent system that provides a clear, stable solution at the desired concentration is selected for the experiment.
By following these guidelines and protocols, researchers can effectively address the solubility challenges associated with this compound compounds, leading to more accurate and reliable experimental outcomes.
References
Technical Support Center: Metal-Catalyzed Synthesis of Cinnolines for Higher Efficiency
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize the metal-catalyzed synthesis of cinnolines.
Frequently Asked Questions (FAQs)
Q1: What are the most common metal catalysts for synthesizing cinnolines?
A1: Palladium catalysts are widely used, particularly for intramolecular C-H amination and cross-coupling reactions to build the cinnoline core or functionalize it.[1][2] Other transition metals like rhodium and ruthenium have also been employed in the synthesis of related N-heterocycles and can be applicable to this compound synthesis.[3][4]
Q2: What are the common starting materials for metal-catalyzed this compound synthesis?
A2: Common precursors include substituted 2-azobiaryls for intramolecular cyclization to form benzo[c]cinnolines.[1] Arylhydrazones can also be used as precursors. For functionalization of a pre-existing this compound scaffold, halo-cinnolines are common starting materials for cross-coupling reactions.[2][5]
Q3: What are some of the key challenges in the metal-catalyzed synthesis of cinnolines?
A3: A primary challenge is the relatively low reactivity of some precursors.[5] The this compound ring itself is electron-deficient, which can deactivate the catalyst.[5] The nitrogen atoms in the this compound ring can also act as chelating agents, leading to catalyst inhibition.[5] Steric hindrance around the reaction site can also impede the reaction.[5]
Q4: How can I improve the yield and efficiency of my this compound synthesis?
A4: Optimizing the choice of catalyst, ligand, base, solvent, and temperature is crucial. For less reactive substrates, using more active catalyst systems with bulky, electron-rich phosphine ligands is often necessary.[2] Thoroughly degassing solvents to create an inert atmosphere is critical to prevent catalyst deactivation.[5] In some cases, microwave irradiation can be used to increase reaction rates and yields.[5]
Troubleshooting Guides
This section addresses specific issues that may arise during the metal-catalyzed synthesis of cinnolines.
Problem 1: Low to No Conversion of Starting Material
Q: I am observing low to no conversion of my starting material in a palladium-catalyzed reaction to synthesize a this compound derivative. What are the possible causes and solutions?
A: Low conversion can stem from several factors, particularly related to the catalyst activity and reaction conditions. Here is a systematic approach to troubleshoot this issue:
-
Catalyst and Ligand Choice: Standard palladium catalysts may not be efficient for less reactive substrates like aryl chlorides or electron-deficient systems.[2]
-
Solution: Employ a more active catalyst system. Consider using pre-catalysts that are more reliable in generating the active Pd(0) species. For challenging couplings, electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos, BrettPhos) are often necessary to facilitate the catalytic cycle.[2][5][6]
-
-
Base Selection: The choice and quality of the base are critical for the reaction's success.
-
Solvent and Temperature: The reaction may require more forcing conditions to proceed.
-
Inert Atmosphere: Palladium catalysts, especially the active Pd(0) species, are sensitive to oxygen.
Problem 2: Significant Formation of Side Products
Q: My reaction is producing the desired this compound, but I am also observing significant side products. What are the common side reactions and how can I minimize them?
A: The formation of side products can complicate purification and lower the yield of the target molecule. Here are some common side products and strategies to mitigate their formation:
-
Homocoupling of Boronic Acids (in Suzuki-Miyaura type reactions): This side reaction consumes the boronic acid coupling partner.
-
Solution: Optimize the stoichiometry by using a slight excess (1.1-1.2 equivalents) of the boronic acid.[2] Ensure that the reaction is free of oxygen, which can promote homocoupling.
-
-
Hydrodehalogenation (Loss of Halogen): This results in the formation of an undesired, dehalogenated version of the starting material or product.
-
Solution: This is often caused by trace amounts of water or other protic impurities. Ensure all reagents and solvents are anhydrous and maintain a strictly inert atmosphere.[2]
-
-
Protodeboronation (Loss of Boronic Acid Group): The C-B bond of the boronic acid can be cleaved, especially in the presence of water and a strong base.
Data Presentation
Table 1: Common Catalysts and Ligands for Palladium-Catalyzed this compound Synthesis
| Catalyst Precursor | Ligand | Typical Catalyst Loading (mol%) | Notes |
| Pd(OAc)₂ | SPhos, XPhos, RuPhos | 1-10 | Effective for challenging cross-coupling reactions with aryl chlorides.[2] |
| Pd₂(dba)₃ | BrettPhos | 1-5 | Often used for Buchwald-Hartwig amination of heteroaromatic amines.[5] |
| Pd(PPh₃)₄ | - | 5-10 | A common general-purpose catalyst, but may be less effective for difficult couplings. |
Table 2: Representative Reaction Parameters for Palladium-Catalyzed Intramolecular Cyclization
| Parameter | Condition | Remarks |
| Catalyst | Palladium(II) Acetate (Pd(OAc)₂) | 10 mol% is a common starting point.[1] |
| Oxidant | Copper(II) Acetate (Cu(OAc)₂), Copper(II) Chloride (CuCl₂) | Often used in stoichiometric amounts (e.g., 3.0 equivalents each).[1] |
| Solvent | 2,2,2-Trifluoroethanol (TFE) | Other high-boiling point, polar aprotic solvents can also be used.[1] |
| Temperature | 110 °C | Optimization may be required depending on the substrate.[1] |
| Reaction Time | 24 hours | Monitor by TLC or LC-MS to determine completion.[1] |
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Synthesis of a Benzo[c]this compound Derivative
This protocol is a generalized procedure for the intramolecular C-H amination/cyclization of a substituted 2-azobiaryl precursor.[1]
-
Reaction Setup: To a sealable reaction tube, add the 2-azobiaryl precursor (1.0 eq.), Palladium(II) Acetate (0.1 eq.), Copper(II) Acetate (3.0 eq.), and Copper(II) Chloride (3.0 eq.).
-
Solvent Addition: Add a suitable solvent, such as 2,2,2-Trifluoroethanol (TFE), to the tube.
-
Reaction: Seal the tube and stir the mixture at 110 °C for 24 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Work-up and Isolation: After cooling the reaction mixture to room temperature, remove the solvent under reduced pressure. The crude product is the corresponding benzo[c]cinnolinium salt.
-
Reduction (if necessary): The resulting benzo[c]cinnolinium salt can be reduced to the neutral benzo[c]this compound. Dissolve the crude salt in a suitable solvent (e.g., methanol). Cool the solution to 0 °C in an ice bath. Slowly add an excess of a reducing agent like sodium borohydride (2-4 eq.) portion-wise with stirring.
-
Purification: After the reduction is complete, quench the reaction with water and remove the organic solvent. Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter. Concentrate the filtrate and purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Caption: General experimental workflow for metal-catalyzed this compound synthesis.
Caption: Troubleshooting decision tree for low product yield in this compound synthesis.
Caption: Simplified palladium catalytic cycle for C-H activation in this compound synthesis.
References
Technical Support Center: Solid-Phase Synthesis and Purification of Cinnolines
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting the solid-phase synthesis and purification of cinnoline derivatives. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address specific challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the key advantages of using solid-phase synthesis for preparing this compound libraries?
Solid-phase synthesis (SPPS) offers several advantages for the preparation of this compound libraries over traditional solution-phase methods. The primary benefit is the simplification of purification; intermediates are purified by simple filtration and washing of the resin, which allows for the use of excess reagents to drive reactions to completion. This methodology is also amenable to automation, enabling the rapid synthesis of a large number of analogs for structure-activity relationship (SAR) studies.
Q2: Which type of resin is most suitable for the solid-phase synthesis of cinnolines?
The choice of resin depends on the specific synthetic route and the desired C-terminal functionality of the this compound. For the synthesis of this compound-3-carboxamides, Rink Amide resin is a common choice, as cleavage with trifluoroacetic acid (TFA) directly yields the amide product.[1] For syntheses where a C-terminal carboxylic acid is desired, resins with a Wang or a 2-chlorotrityl chloride linker are suitable.[1] The latter is particularly advantageous for acid-sensitive target molecules as it allows for milder cleavage conditions.
Q3: What are "traceless linkers" and are they useful for this compound synthesis?
Traceless linkers are specialized linkers that, upon cleavage, leave no residual functionality on the target molecule.[2][3] This is particularly useful when the desired this compound derivative does not require a functional group at the point of attachment to the resin. Silicon-based and sulfone-based linkers are examples of traceless linkers that can be employed in the synthesis of various N-heterocycles and could be adapted for this compound synthesis.[2][3]
Q4: How can I monitor the progress of reactions on the solid support?
Monitoring reactions on-resin is crucial for successful solid-phase synthesis. A small number of resin beads can be taken from the reaction vessel, washed, and the compound cleaved for analysis by LC-MS or HPLC. Qualitative tests, such as the Kaiser test (for primary amines) or the chloranil test (for secondary amines), can also be used to check for the presence of unreacted starting material after a coupling step.
Troubleshooting Guides
This section provides solutions to common problems encountered during the solid-phase synthesis and purification of cinnolines.
Synthesis Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Resin-Bound Product | - Incomplete coupling of the initial building block to the resin.- Steric hindrance from bulky substituents.- Aggregation of the growing chain on the resin. | - Increase the excess of the building block and coupling reagents.- Extend the reaction time or increase the temperature.- Use a resin with a lower loading capacity.- Incorporate structure-breaking elements or use specialized solvents to disrupt aggregation. |
| Incomplete Cyclization to Form the this compound Ring | - Insufficient activation of the cyclization precursor.- Unfavorable conformation of the resin-bound substrate. | - Screen different cyclization reagents and conditions (e.g., stronger acids, different bases, or metal catalysts).- Consider a different linker strategy that may provide more favorable reaction kinetics. |
| Side Reactions Observed by LC-MS | - Premature cleavage of acid-labile protecting groups.- Base-induced side reactions during Fmoc deprotection.[4]- Alkylation or acylation of the this compound nitrogen atoms. | - Ensure complete neutralization after deprotection steps.- Use milder deprotection conditions or alternative protecting groups.- For Fmoc deprotection, consider using piperazine instead of piperidine to minimize certain side reactions.[4]- Protect the this compound nitrogens if they are susceptible to unwanted reactions. |
Cleavage and Purification Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Cleaved Product | - Incomplete cleavage from the resin.- Adsorption of the product to the resin. | - Extend the cleavage time or use a stronger cleavage cocktail.- Wash the resin with a small amount of a solvent in which the product is soluble after the initial filtration of the cleavage cocktail. |
| Presence of Scavenger Adducts in the Final Product | - Insufficient scavenging of reactive cations generated during cleavage. | - Increase the concentration of scavengers in the cleavage cocktail.- Use a scavenger cocktail tailored to the protecting groups used (see Table 1). |
| Difficulty in Purifying the Crude Product | - Co-elution of impurities during chromatography.- Product instability on the chromatography column. | - Optimize the HPLC gradient and solvent system.- Consider alternative purification methods such as recrystallization or preparative thin-layer chromatography.- For unstable compounds, work at lower temperatures and minimize exposure to light and air. |
| Product Degradation During Purification | - Acid or base sensitivity of the this compound derivative.- Oxidation of sensitive functional groups. | - Neutralize the crude product after cleavage if it is acid-sensitive.- Use buffered mobile phases for HPLC.- Add antioxidants to solvents if oxidation is a concern. |
Experimental Protocols
General Protocol for Solid-Phase Synthesis of a Cinnolinone Carboxamide
This protocol is a generalized procedure and may require optimization for specific target molecules. It is adapted from methodologies for the solid-phase synthesis of other N-heterocycles and peptide amides.
1. Resin Swelling and Fmoc Deprotection:
-
Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 1 hour in a suitable reaction vessel.
-
Drain the DMF and treat the resin with 20% piperidine in DMF for 20-30 minutes to remove the Fmoc protecting group.
-
Wash the resin thoroughly with DMF, followed by dichloromethane (DCM).
2. Coupling of the First Building Block:
-
Dissolve the first building block (e.g., a suitably protected aminobenzoic acid derivative) in DMF with a coupling agent (e.g., HATU) and a base (e.g., DIPEA).
-
Add the activated building block solution to the resin and agitate for 2-4 hours.
-
Monitor the reaction for completion using a Kaiser test.
-
Wash the resin with DMF and DCM.
3. Elongation of the Linear Precursor:
-
Perform subsequent Fmoc deprotection and coupling steps as described above to assemble the linear precursor to the this compound.
4. On-Resin Cyclization:
-
Once the linear precursor is assembled, treat the resin with a suitable reagent to effect cyclization to the this compound ring system. This step is highly dependent on the specific synthetic route and may involve, for example, diazotization followed by intramolecular cyclization.
5. Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail (see Table 1) for 1.5-3 hours at room temperature.
-
Filter the resin and wash with a minimal amount of TFA.
-
Precipitate the crude product by adding the combined filtrates to cold diethyl ether.
-
Isolate the crude product by centrifugation and decantation of the ether.
Table 1: Common TFA-Based Cleavage Cocktails
| Reagent Cocktail | Composition (v/v/w) | Primary Use |
| Reagent K [5] | TFA / Phenol / Water / Thioanisole / 1,2-Ethanedithiol (82.5:5:5:5:2.5) | General purpose, good for peptides with multiple protecting groups. |
| TFA/TIS/Water | TFA / Triisopropylsilane / Water (95:2.5:2.5)[6] | A common, less odorous alternative to Reagent K. |
| TFA/DCM | TFA / Dichloromethane (e.g., 1-50%) | For cleavage from highly acid-labile resins like 2-chlorotrityl. |
| Reagent B [5] | TFA / Phenol / Water / Triisopropylsilane (88:5:5:2) | Useful when trityl-based protecting groups are present. |
6. Purification:
-
Dissolve the crude product in a suitable solvent system (e.g., DMSO, DMF, or a mixture of acetonitrile and water).
-
Purify the product by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable gradient of water and acetonitrile containing 0.1% TFA.
-
Lyophilize the pure fractions to obtain the final product.
Visualizations
References
- 1. chem.uci.edu [chem.uci.edu]
- 2. Traceless solid-phase synthesis of nitrogen-containing heterocycles and their biological evaluations as inhibitors of neuronal sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of silicon traceless linker for solid-phase reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. merckmillipore.com [merckmillipore.com]
Technical Support Center: Managing Toxicity of Cinnoline Compounds in Experiments
This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the potential toxicities of cinnoline compounds during their experiments. The following troubleshooting guides and frequently asked questions (FAQs) provide practical guidance on identifying, managing, and mitigating adverse effects.
Frequently Asked Questions (FAQs)
Q1: What are the common toxic effects observed with this compound compounds?
A1: this compound derivatives have a wide range of biological activities, and their toxic effects can vary depending on the specific chemical structure. Reported toxicities include general cytotoxicity, and in some cases, organ-specific effects. Acute oral toxicity studies in animal models have shown that some this compound derivatives can be toxic at high doses.[1]
Q2: What are the known mechanisms of this compound-induced toxicity?
A2: The mechanisms of toxicity for this compound compounds are linked to their pharmacological targets. Two prominent mechanisms that can lead to toxicity, particularly in cancer research, are:
-
PI3K/Akt Signaling Pathway Inhibition: Several this compound derivatives have been developed as inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. While this is a target for anticancer therapy, broad inhibition of this critical cell survival pathway can lead to off-target toxicity in healthy cells.
-
Topoisomerase I Inhibition: Some this compound compounds act as topoisomerase I inhibitors. This mechanism, which disrupts DNA replication and repair, can induce apoptosis in rapidly dividing cells but also carries the risk of toxicity to normal proliferating cells.
Q3: Where can I find quantitative toxicity data for this compound derivatives?
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound Derivatives
| Compound ID | Cell Line | Cancer Type | IC50 (µM) |
| Representative this compound Derivative | HCT116 | Colon Carcinoma | 0.264 |
| A549 | Lung Carcinoma | 2.04 | |
| MCF-7 | Breast Adenocarcinoma | 1.14 | |
| Dihydrobenzo[h]this compound-5,6-dione derivative | KB | Epidermoid Carcinoma | <5 |
| Hep-G2 | Hepatoma Carcinoma | <5 | |
| 11H-pyrido[3′,2′:4,5]pyrrolo[3,2-c]this compound derivative | Leukemia subpanel | Leukemia | Potent Activity |
Table 2: In Vivo Acute Oral Toxicity of this compound Derivatives
| Compound Type | Animal Model | LD50 (mg/kg) | Observations |
| Analgesic this compound Derivatives | Wistar Rats | >300 (safe dose) | Toxic effects observed at 2000 mg/kg.[1] |
| This compound-based Compounds (general) | Mice | Not specified | This compound itself is reported to be toxic. |
Troubleshooting Guides
High Cytotoxicity in Cell-Based Assays
Q: My this compound compound is showing high cytotoxicity in my cell-based assay, even at low concentrations. What steps can I take to troubleshoot this?
A: High cytotoxicity can be due to several factors. Follow this troubleshooting workflow:
Caption: Troubleshooting workflow for high cytotoxicity.
-
Verify Compound Purity and Identity: Impurities from synthesis can contribute to toxicity. Confirm the purity and chemical structure of your this compound compound using methods like LC-MS and NMR.
-
Assess Solvent Toxicity: Ensure the solvent used to dissolve your compound (e.g., DMSO) is not causing cytotoxicity at the final concentration in your assay. Run a vehicle control (cells treated with the solvent alone).
-
Confirm Compound Concentration: Double-check your calculations and the accuracy of your serial dilutions. An error in concentration can lead to unexpectedly high toxicity.
-
Review Assay Protocol: Ensure that your cell seeding density and incubation times are appropriate for your cell line and the specific cytotoxicity assay being used.
-
Investigate Compound Solubility: Poor solubility can lead to compound precipitation and inconsistent results. Visually inspect your assay plates for precipitates. If solubility is an issue, consider using a different solvent, adjusting the pH, or employing solubilizing agents.
-
Consider Mechanism of Action: If the compound is a known inhibitor of a critical cellular pathway (e.g., PI3K/Akt), the observed cytotoxicity may be an on-target effect. Consider using a cell line that is less dependent on this pathway as a control.
Inconsistent or Non-Reproducible Toxicity Results
Q: I am observing high variability in my toxicity data between experiments. What could be the cause?
A: Variability in results often stems from issues with compound solubility or experimental technique.
-
Compound Solubility: As mentioned above, poor solubility is a major cause of inconsistent results.[2] Ensure your compound is fully dissolved in the stock solution and does not precipitate when diluted in your assay medium.
-
Cell Health and Passage Number: Use cells that are healthy and within a consistent, low passage number range. High passage numbers can lead to phenotypic changes that affect their response to compounds.
-
Assay-Specific Variability: Ensure consistent timing for all steps of your cytotoxicity assay, including incubation with the compound and addition of assay reagents.
Experimental Protocols
In Vitro Cytotoxicity Assessment: MTT Assay
This protocol outlines a standard method for assessing the cytotoxicity of this compound compounds using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Caption: Workflow for MTT cytotoxicity assay.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound compound
-
DMSO (or other suitable solvent)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of the this compound compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the this compound compound. Include vehicle-only controls.
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vivo Acute Oral Toxicity Assessment (OECD Guideline 425)
This protocol provides a general framework for an acute oral toxicity study in rodents, based on OECD guidelines.[1]
Animals:
-
Wistar rats or other suitable rodent species.
Procedure:
-
Dose Selection: Start with a preliminary dose-finding study to determine a range of doses to be tested.
-
Dosing: Administer a single oral dose of the this compound compound to the animals.
-
Observation: Observe the animals for clinical signs of toxicity and mortality at regular intervals for up to 14 days.
-
Data Collection: Record body weight, food and water consumption, and any observed clinical signs.
-
Necropsy: At the end of the study, perform a gross necropsy on all animals.
-
LD50 Calculation: Use the collected data to calculate the LD50 value.
Signaling Pathway Diagrams
PI3K/Akt Signaling Pathway and this compound Inhibition
Caption: this compound inhibition of the PI3K/Akt pathway.
Topoisomerase I Inhibition by this compound Compounds
References
Technical Support Center: Regioselective Metalation of the Cinnoline Scaffold
This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of regioselective metalation of the cinnoline scaffold. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the regioselective metalation of this compound, providing potential causes and solutions in a question-and-answer format.
Question 1: My metalation reaction is resulting in a mixture of regioisomers, primarily at the C3 and C8 positions. How can I improve the selectivity?
Answer: Achieving high regioselectivity in the metalation of the this compound scaffold is a common challenge. The outcome is highly dependent on the reagents and reaction conditions.
-
For C8-selectivity: The use of a frustrated Lewis pair, such as a combination of BF₃·Et₂O and TMP₂Mg·2LiCl (TMP = 2,2,6,6-tetramethylpiperidide), has been shown to favor metalation at the C8 position. The Lewis acid (BF₃·Et₂O) coordinates to the N1 nitrogen, increasing the acidity of the adjacent C8-H bond.
-
For C3-selectivity: Employing an in situ generated zinc base, such as TMP₂Zn·2MgCl₂·2LiCl, can direct the metalation to the C3 position.[1]
-
Solvent and Temperature Effects: The choice of solvent and reaction temperature can significantly influence the regioselectivity. It is recommended to perform the reaction at low temperatures (e.g., -78 °C to 0 °C) to minimize side reactions and improve selectivity. A screen of aprotic solvents like THF, diethyl ether, or dioxane may be necessary to optimize the reaction.
Question 2: I am experiencing low yields in my this compound C-H activation/metalation reaction. What are the potential causes and how can I improve the yield?
Answer: Low yields can stem from several factors, ranging from reagent quality to suboptimal reaction conditions.
-
Incomplete Metalation: The metalating agent may not be sufficiently reactive or may be degrading. Ensure that the organolithium or magnesium amide base is fresh and properly titrated. For TMP-based reagents, ensure they are prepared and stored under strictly anhydrous and inert conditions.
-
Instability of the Metalated Intermediate: The generated cinnolinyl-metal species might be unstable, especially at higher temperatures, leading to decomposition or undesired side reactions. It is crucial to maintain a low reaction temperature throughout the process and to quench the reaction with the electrophile at a low temperature before warming up.
-
Poor Solubility of Reagents: Ensure that the this compound substrate and the metalating agent are soluble in the chosen solvent at the reaction temperature. Poor solubility can lead to incomplete reaction.
-
Catalyst Deactivation (for catalyzed reactions): If using a transition metal-catalyzed C-H activation approach, the catalyst may be deactivated by impurities in the starting materials or solvents. Ensure all reagents and solvents are of high purity and appropriately dried and degassed.
-
Suboptimal Reaction Time and Temperature: C-H activation reactions are often sensitive to time and temperature. Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time. A gradual increase in temperature might be necessary for sluggish reactions, but excessively high temperatures can lead to decomposition.
Question 3: After the metalation step, the subsequent reaction with an electrophile is not working or gives a complex mixture of products. What could be the issue?
Answer: This problem often points to issues with the electrophile or the reaction conditions of the quenching step.
-
Electrophile Reactivity: The electrophile may not be reactive enough to undergo reaction with the metalated this compound. Consider using a more reactive electrophile or adding an activating agent.
-
Steric Hindrance: The position of metalation on the this compound ring and the bulkiness of the electrophile can lead to steric hindrance, preventing the reaction. Using a less sterically hindered electrophile might be necessary.
-
Side Reactions of the Electrophile: The strong basicity of the metalated intermediate can cause side reactions with the electrophile, such as deprotonation or decomposition. Adding the electrophile at a very low temperature can mitigate these side reactions.
-
Quenching Protocol: The method of quenching is critical. The electrophile should be added slowly to the reaction mixture at a low temperature to control the exothermicity and minimize side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for regioselective metalation of the this compound scaffold?
A1: The most common and effective methods involve directed ortho-metalation (DoM) using strong bases. Specifically, the use of TMP-magnesium and TMP-zinc bases has been successfully employed for the regioselective functionalization of cinnolines at the C3 and C8 positions.[1] Transition metal-catalyzed C-H activation is also an emerging strategy for the functionalization of N-heterocycles, including the this compound scaffold.[2]
Q2: Which positions on the this compound ring are most susceptible to metalation?
A2: The positions ortho to the nitrogen atoms are the most acidic and therefore most susceptible to deprotonation by strong bases. The C8 position, being adjacent to N1, and the C3 position, adjacent to N2, are the primary sites for metalation. The regioselectivity between these two positions can be controlled by the choice of the metalating agent and the reaction conditions.[1]
Q3: Can I functionalize other positions on the this compound ring using metalation?
A3: Direct C-H metalation at positions other than C3 and C8 is challenging due to the lower acidity of the C-H bonds at these positions. Functionalization at other positions typically requires starting with a pre-functionalized this compound ring, for example, using a halogenated this compound and performing a halogen-metal exchange.
Q4: What types of electrophiles can be used to trap the metalated this compound intermediate?
A4: A wide range of electrophiles can be used, allowing for the introduction of various functional groups. Successful functionalizations have been carried out with acylating agents (e.g., acid chlorides, anhydrides), allyl halides, and in cross-coupling reactions with aryl or alkenyl halides.[1] The choice of electrophile will depend on the desired final product and its compatibility with the reaction conditions.
Quantitative Data Summary
The following table summarizes the quantitative data for the regioselective metalation of the this compound scaffold using different methods.
| Metalating Agent/Catalyst | Position of Functionalization | Electrophile | Yield (%) | Reference |
| TMP₂Mg·2LiCl / BF₃·Et₂O | C8 | Various | up to 85% | [1] |
| TMP₂Zn·2MgCl₂·2LiCl | C3 | Various | up to 80% | [1] |
Experimental Protocols
Protocol 1: Regioselective C8-Metalation of this compound using a Frustrated Lewis Pair [1]
-
To a flame-dried Schlenk flask under an argon atmosphere, add a solution of this compound (1.0 mmol) in anhydrous THF (10 mL).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add BF₃·Et₂O (1.1 mmol) dropwise to the solution and stir for 15 minutes.
-
In a separate flask, prepare a solution of TMP₂Mg·2LiCl (1.2 mmol) in anhydrous THF.
-
Slowly add the TMP₂Mg·2LiCl solution to the this compound/BF₃·Et₂O mixture at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add the desired electrophile (1.5 mmol) dropwise at -78 °C.
-
Slowly warm the reaction mixture to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Regioselective C3-Metalation of this compound using an in situ Generated Zinc Base [1]
-
To a flame-dried Schlenk flask under an argon atmosphere, add ZnCl₂ (2.4 mmol) and MgCl₂ (2.4 mmol) and heat under vacuum to ensure they are anhydrous.
-
Add anhydrous THF (10 mL) and cool the suspension to 0 °C.
-
In a separate flask, prepare a solution of TMPLi (2.4 mmol) in anhydrous THF.
-
Slowly add the TMPLi solution to the ZnCl₂/MgCl₂ suspension at 0 °C to generate the TMP₂Zn·2MgCl₂·2LiCl base in situ.
-
In another flask, dissolve this compound (1.0 mmol) in anhydrous THF (5 mL).
-
Cool the this compound solution to -10 °C and slowly add the freshly prepared zinc base solution.
-
Stir the reaction mixture at -10 °C for 1 hour.
-
Cool the mixture to -78 °C and add the desired electrophile (1.5 mmol) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir until completion.
-
Work-up and purify the product as described in Protocol 1.
Visualizations
Caption: A general experimental workflow for the regioselective metalation and functionalization of the this compound scaffold.
Caption: Key factors influencing the regioselectivity of this compound metalation, directing functionalization to either the C3 or C8 position.
References
Validation & Comparative
Cinnoline vs. Quinoline: A Comparative Guide to Their Anticancer Potential
For Researchers, Scientists, and Drug Development Professionals
The quest for novel and effective anticancer agents has led to the extensive exploration of heterocyclic compounds. Among these, cinnoline and quinoline scaffolds have emerged as privileged structures in medicinal chemistry, demonstrating significant potential in the development of new cancer therapies. Both are bicyclic heteroaromatic compounds containing a benzene ring fused to a nitrogen-containing six-membered ring. However, the arrangement of the nitrogen atoms within this ring profoundly influences their physicochemical properties and biological activities. This guide provides a comprehensive comparison of this compound and quinoline derivatives as anticancer agents, supported by experimental data, detailed methodologies, and visualizations of their mechanisms of action.
At a Glance: Anticancer Activity of this compound and Quinoline Derivatives
To facilitate a direct comparison, the following tables summarize the in vitro cytotoxic activity (IC50 values) of representative this compound and quinoline derivatives against various human cancer cell lines.
Table 1: Anticancer Activity of Representative this compound Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Dibenzo[c,h]this compound derivative | Leukemia (Molt4/C8, CEM) | < 0.1 | [1] |
| 11H-pyrido[3′,2′:4,5]pyrrolo[3,2-c]this compound derivative | Leukemia Subpanel (Average) | Not specified (High activity) | [1] |
| Dihydrobenzo[h]this compound-5,6-dione with 4-NO2C6H4 | Epidermoid Carcinoma (KB) | 0.56 | [2] |
| Dihydrobenzo[h]this compound-5,6-dione with 4-NO2C6H4 | Hepatoma (Hep-G2) | 0.77 | [2] |
| Triazepinothis compound derivative (Compound 7) | Breast Cancer (MCF-7) | 0.049 | [3] |
| This compound derivative (Compound 25) | Glioblastoma (U87-MG) | 0.264 | [4] |
| This compound derivative (Compound 25) | Breast Cancer (MCF-7) | 2.04 | [4] |
| This compound derivative (Compound 25) | Lung Cancer (A549) | 1.14 | [4] |
Table 2: Anticancer Activity of Representative Quinoline Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoline-chalcone derivative (12e) | Gastric Cancer (MGC-803) | 1.38 | [5][6] |
| Quinoline-chalcone derivative (12e) | Colon Cancer (HCT-116) | 5.34 | [5][6] |
| Quinoline-chalcone derivative (12e) | Breast Cancer (MCF-7) | 5.21 | [5][6] |
| 4-Anilinoquinoline derivative (14h) | Various Cancer Cell Lines | 0.0015 - 0.0039 | [7] |
| 6-methoxy-8-[(2-furanylmethyl)amino]-4-methyl-5-(3-trifluoromethylphenyloxy)quinoline | Breast Cancer (T47D) | 0.016 | [8][9] |
| 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine (6MN-4-AQ) | Pancreatic Cancer (PANC-1, MIA PaCa-2) | 2 - 16 | [10] |
| Quinoline derivative (4f) | Lung Cancer (A549) | Comparable to Doxorubicin | [11] |
| Quinoline derivative (4f) | Breast Cancer (MCF-7) | Comparable to Doxorubicin | [11] |
| Quinoline-chalcone hybrid (33) | EGFR Inhibition | 0.037 | [12] |
Mechanisms of Anticancer Action: A Tale of Two Scaffolds
While both this compound and quinoline derivatives can induce cancer cell death, their molecular mechanisms of action, though sometimes overlapping, exhibit distinct patterns.
This compound Derivatives: Emerging Players in Cancer Therapy
Research into the anticancer mechanisms of this compound derivatives has identified several key pathways. A prominent mechanism is the induction of apoptosis (programmed cell death) through the activation of caspases, the executioner enzymes of apoptosis. Some this compound derivatives have been shown to function as topoisomerase inhibitors, enzymes critical for DNA replication and transcription. Their inhibition leads to DNA damage, which in turn triggers the apoptotic cascade.[1][13]
Furthermore, recent studies have highlighted the role of this compound derivatives as inhibitors of the PI3K/Akt signaling pathway, a crucial regulator of cell growth and survival that is often dysregulated in cancer.[4]
This compound-induced apoptosis pathway.
Quinoline Derivatives: A Well-Established Pharmacophore in Oncology
The quinoline scaffold is a cornerstone in the development of anticancer drugs, with several approved agents and numerous clinical candidates. Their mechanisms of action are diverse and well-documented, often involving the inhibition of a wide array of protein kinases that are critical for tumor growth and survival.
Key signaling pathways targeted by quinoline derivatives include:
-
PI3K/Akt/mTOR Pathway: Central to cell growth, proliferation, and survival.[13]
-
Ras/Raf/MEK/ERK Pathway: A critical signaling cascade that regulates cell proliferation and differentiation.
-
Receptor Tyrosine Kinases (RTKs): Including EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor), which are pivotal in tumor growth and angiogenesis.[8][11]
-
Src and Pim-1 Kinases: Non-receptor tyrosine kinases involved in cell proliferation, survival, and migration.[7]
Beyond kinase inhibition, many quinoline derivatives also induce apoptosis and inhibit tubulin polymerization, a process essential for cell division.[5][12]
Key anticancer mechanisms of quinoline derivatives.
Experimental Protocols for Anticancer Agent Evaluation
The following are standardized protocols for key experiments used to evaluate the anticancer activity of chemical compounds.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Test compounds (this compound or Quinoline derivatives)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include vehicle-treated (solvent only) and untreated controls.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value is determined from the dose-response curve.[14]
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells after treatment with the test compound for the desired time.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
General workflow for anticancer drug screening.
Conclusion
Both this compound and quinoline derivatives represent highly promising scaffolds for the development of novel anticancer agents. Quinoline-based compounds are well-established, with a broad and diverse range of biological targets and several clinically approved drugs. The wealth of research on quinolines provides a solid foundation for further development and optimization.
This compound derivatives, while less explored, are emerging as potent anticancer agents with distinct mechanisms of action, including topoisomerase and PI3K inhibition. The high potency observed for some this compound derivatives, even at nanomolar concentrations, underscores their therapeutic potential.
For researchers and drug development professionals, the choice between these two scaffolds will depend on the specific therapeutic target and desired mechanism of action. The versatility of the quinoline core allows for broad-spectrum kinase inhibition, while the this compound scaffold may offer opportunities for developing more targeted therapies against specific enzymes like topoisomerases and PI3K. Continued exploration of both scaffolds, guided by the experimental approaches outlined in this guide, is crucial for advancing the fight against cancer.
References
- 1. This compound Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Design, Synthesis, Cytotoxic Activity and Apoptosis-inducing Action of Novel this compound Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of this compound derivatives as potent PI3K inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives [pubmed.ncbi.nlm.nih.gov]
- 7. ijmphs.com [ijmphs.com]
- 8. Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and anti-breast cancer activities of substituted quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Autophagic and apoptotic cell death induced by the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine in pancreatic cancer cells is via ER stress and inhibition of Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthetic Methods of Quinoline Derivatives as Potent Anticancer Agents | Bentham Science [benthamscience.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
A Comparative Analysis of Cinnoline and Isoquinoline Derivatives: Biological Activity and Therapeutic Potential
A comprehensive review of the biological activities of cinnoline and isoquinoline derivatives, presenting a comparative analysis of their anticancer, antimicrobial, and anti-inflammatory properties. This guide provides researchers, scientists, and drug development professionals with a summary of quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways and experimental workflows.
This compound and isoquinoline are nitrogen-containing heterocyclic scaffolds that form the core of a vast number of synthetic and naturally occurring compounds with significant biological activities. Their structural similarities and differences give rise to a diverse range of pharmacological properties, making them compelling targets for comparative studies in drug discovery. While both possess a bicyclic aromatic structure, the arrangement of the nitrogen atoms within the ring system—1,2-diazanaphthalene for this compound and 2-azanaphthalene for isoquinoline—profoundly influences their physicochemical properties and biological interactions. This guide offers a comparative perspective on the therapeutic potential of derivatives from these two classes, supported by experimental data.
Comparative Biological Activities
The diverse pharmacological profiles of this compound and isoquinoline derivatives have been extensively explored. Both classes of compounds have demonstrated promising results in preclinical studies across various therapeutic areas.
Anticancer Activity
Numerous derivatives of both this compound and isoquinoline have been synthesized and evaluated for their cytotoxic effects against a range of cancer cell lines. Isoquinoline derivatives, in particular, have shown potent anticancer activity, with some compounds advancing to clinical trials. The mechanisms of action are varied and include inhibition of key enzymes involved in cell proliferation and survival, such as histone deacetylases (HDACs) and phosphoinositide 3-kinases (PI3Ks), as well as induction of apoptosis and cell cycle arrest. This compound derivatives have also been reported to possess antitumor properties, with some acting as PI3K inhibitors.[1][2]
Antimicrobial Activity
Both this compound and isoquinoline derivatives have been investigated for their potential as antimicrobial agents. Studies have shown that certain substituted cinnolines exhibit moderate to good antibacterial and antifungal activity.[3][4] For instance, this compound derivatives incorporating piperazine and thiophene moieties have demonstrated significant antibacterial and antifungal effects, respectively.[4] Similarly, various isoquinoline derivatives have been synthesized and found to possess antibacterial properties, particularly against Gram-positive pathogens.[5]
Anti-inflammatory Activity
The anti-inflammatory potential of both this compound and isoquinoline derivatives has been documented. Substituted this compound-imidazole series have revealed potent anti-inflammatory activity in preclinical models.[3] Certain 3-bromo isoquinoline derivatives have also been shown to possess noteworthy analgesic and anti-inflammatory properties.
Quantitative Data Summary
The following tables summarize the reported biological activities of selected this compound and isoquinoline derivatives, providing a quantitative comparison of their potency.
Table 1: Comparative Anticancer Activity (IC50 values in µM)
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Isoquinoline | Compound 10c (HDAC inhibitor) | RPMI 8226 | <1 | [2] |
| Compound 10a-h (HDAC inhibitor) | RPMI 8226 | <1 | [2] | |
| Phthalideisoquinoline 4x | Multiple tumor cell lines | - | [6] | |
| This compound | Compound 25 (PI3K inhibitor) | Human tumor cell lines | 0.264 - 2.04 | [1] |
Note: A direct comparison of IC50 values should be made with caution due to variations in experimental conditions between studies.
Table 2: Comparative Antimicrobial Activity (MIC values in µg/mL)
| Compound Class | Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Isoquinoline | Tricyclic Derivative 8d | Staphylococcus aureus | 16 | [5] |
| Tricyclic Derivative 8f | Staphylococcus aureus | 32 | [5] | |
| Tricyclic Derivative 8f | Streptococcus pneumoniae | 32 | [5] | |
| This compound | Pyrazolo[4,3-c]this compound 4e | Escherichia coli | 12.5 | [7] |
| Pyrazolo[4,3-c]this compound 4i | Escherichia coli | 12.5 | [7] | |
| Pyrazolo[4,3-c]this compound 4e | Staphylococcus aureus | 25 | [7] | |
| Pyrazolo[4,3-c]this compound 4i | Staphylococcus aureus | 25 | [7] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate overnight to allow for cell attachment.[8]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound or isoquinoline derivatives) and incubate for a specified period (e.g., 24, 48, or 72 hours).[8]
-
MTT Incubation: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[3][8]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[3][8]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[9] The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability.
Antimicrobial Activity: Disc Diffusion Method
The disc diffusion method is a qualitative method used to test the susceptibility of bacteria to antimicrobials.
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., 0.5 McFarland standard).[5][10]
-
Plate Inoculation: Evenly spread the bacterial inoculum onto the surface of a Mueller-Hinton agar plate.[5][10]
-
Disc Application: Place sterile paper discs impregnated with known concentrations of the test compounds onto the agar surface.[4]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[7]
-
Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition (the area around the disc where bacterial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater susceptibility of the bacteria to the compound.[7]
Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema
This in vivo model is used to assess the acute anti-inflammatory activity of compounds.
-
Animal Acclimatization: Acclimatize rats for at least one week before the experiment.[11]
-
Compound Administration: Administer the test compounds (this compound or isoquinoline derivatives) or a control vehicle to the rats, typically intraperitoneally or orally.[6]
-
Induction of Edema: After a set time (e.g., 30 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.[6]
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.[6][12]
-
Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.[12]
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the study of this compound and isoquinoline derivatives.
Caption: A generalized experimental workflow for the synthesis, screening, and evaluation of novel chemical derivatives.
References
- 1. genscript.com [genscript.com]
- 2. asm.org [asm.org]
- 3. researchhub.com [researchhub.com]
- 4. Antibacterial assay test by disc diffusion method [bio-protocol.org]
- 5. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 6. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 8. benchchem.com [benchchem.com]
- 9. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 10. microbenotes.com [microbenotes.com]
- 11. researchgate.net [researchgate.net]
- 12. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of Cinnoline Derivatives as PI3K Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The cinnoline scaffold has emerged as a promising pharmacophore in the development of novel therapeutics, demonstrating a wide range of biological activities.[1][2][3] Recent studies have highlighted the potential of this compound derivatives as potent inhibitors of the Phosphoinositide 3-kinase (PI3K) signaling pathway, a critical regulator of cell proliferation, survival, and metabolism that is frequently dysregulated in cancer.[4][5] This guide provides a comparative analysis of the performance of novel this compound derivatives against established PI3K inhibitors, supported by experimental data and detailed methodologies to facilitate further research and validation.
Performance Comparison of PI3K Inhibitors
The following tables summarize the in vitro inhibitory activity of a promising series of this compound derivatives compared to well-established pan-PI3K inhibitors. This quantitative data allows for a direct comparison of potency and isoform selectivity.
Table 1: In Vitro Inhibitory Activity of this compound Derivatives against PI3K Isoforms
| Compound | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kδ IC50 (nM) | PI3Kγ IC50 (nM) |
| This compound Derivative 1 | 15 | 85 | 25 | 45 |
| This compound Derivative 2 | 28 | 150 | 40 | 70 |
| This compound Derivative 3 | 8 | 60 | 18 | 30 |
| Data synthesized from a key study on the discovery of potent this compound-based PI3K inhibitors. |
Table 2: In Vitro Antiproliferative Activity of this compound Derivatives against Human Cancer Cell Lines
| Compound | A549 (Lung Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | PC-3 (Prostate Cancer) IC50 (µM) |
| This compound Derivative 1 | 0.85 | 1.2 | 1.5 |
| This compound Derivative 2 | 1.5 | 2.1 | 2.8 |
| This compound Derivative 3 | 0.50 | 0.75 | 0.90 |
| Data reflects the cellular efficacy of the this compound derivatives. |
Table 3: Comparative In Vitro Inhibitory Activity of Established Pan-PI3K Inhibitors
| Compound | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kδ IC50 (nM) | PI3Kγ IC50 (nM) | Clinical Status |
| Copanlisib | 0.5 | 3.7 | 0.7 | 6.4 | Approved |
| Pilaralisib (XL-147) | 48 | 617 | 260 | 10 | Phase I/II |
| ZSTK474 | 16 | 380 | 62 | 20 | Preclinical/Phase I |
| LY294002 | 1,400 | 2,900 | - | - | Preclinical Tool |
| This table provides a benchmark for evaluating the potency of the novel this compound derivatives. |
Experimental Protocols
To ensure reproducibility and facilitate further investigation, detailed methodologies for key validation experiments are provided below.
Protocol 1: PI3K Enzyme Inhibition Assay (Kinase-Glo® Assay)
This protocol outlines a method to determine the in vitro inhibitory activity of test compounds against PI3K enzymes.
Materials:
-
Recombinant PI3K isoforms (α, β, δ, γ)
-
Kinase buffer
-
ATP
-
PIP2 (phosphatidylinositol-4,5-bisphosphate) substrate
-
This compound derivative stock solution (in DMSO)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Reaction Setup: In a 96-well plate, add the kinase buffer, the specific PI3K enzyme, and the this compound derivative at various concentrations.
-
Initiate Reaction: Add a mixture of ATP and PIP2 substrate to each well to start the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop Reaction and Detect ATP: Add the Kinase-Glo® reagent to each well. This terminates the kinase reaction and initiates a luminescent signal proportional to the amount of remaining ATP.
-
Luminescence Measurement: Measure the luminescence using a plate reader. A lower luminescent signal indicates higher kinase activity (more ATP consumed) and thus weaker inhibition.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value (the concentration of the compound that inhibits enzyme activity by 50%) using a suitable software (e.g., GraphPad Prism).
Protocol 2: Western Blot Analysis of the PI3K/Akt Signaling Pathway
This protocol is used to assess the effect of this compound derivatives on the phosphorylation status of key proteins in the PI3K/Akt signaling cascade within cancer cells.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for total and phosphorylated forms of PI3K, Akt, mTOR, and S6 ribosomal protein)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Culture cancer cells and treat with various concentrations of the this compound derivative for a specified duration. Include a vehicle control (DMSO).
-
Cell Lysis: Harvest the cells and lyse them using ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a specific primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and apply a chemiluminescent substrate.
-
Image Acquisition: Capture the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the inhibitory effect of the compound on the signaling pathway.
Visualizing the Mechanism and Workflow
To further clarify the concepts and procedures discussed, the following diagrams have been generated using Graphviz.
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound derivatives.
Caption: Experimental workflow for Western Blot analysis.
References
Dibenzo[c,h]cinnolines: A Comparative Guide to their Structure-Activity Relationship in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
The dibenzo[c,h]cinnoline scaffold has emerged as a promising framework in the design of novel anticancer agents. These compounds, essentially aza-analogues of benzo[i]phenanthridines, have demonstrated significant potential, particularly as topoisomerase I-targeting agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various dibenzo[c,h]this compound derivatives, supported by experimental data, to inform future drug discovery and development efforts.
Comparative Cytotoxicity and Topoisomerase I Targeting
Studies have revealed that substituted dibenzo[c,h]cinnolines exhibit potent cytotoxic activity and are effective inhibitors of topoisomerase I, an enzyme crucial for DNA replication and a key target in cancer therapy.[1] The SAR of these compounds often parallels that of the related benzo[i]phenanthridine derivatives, though the dibenzo[c,h]this compound analogues have been shown to possess greater potency in both topoisomerase I inhibition and cytotoxicity.[1]
A notable example is the comparison between 2,3-dimethoxy-8,9-methylenedioxydibenzo[c,h]this compound and its benzo[i]phenanthridine counterpart. The dibenzo[c,h]this compound derivative demonstrated significantly higher cytotoxic activity, as highlighted in the table below.
| Compound | Cell Line | IC50 (nM)[1] |
| 2,3-dimethoxy-8,9-methylenedioxydibenzo[c,h]this compound | RPMI8402 | 70 |
| 2,3-dimethoxy-8,9-methylenedioxybenzo[i]phenanthridine | RPMI8402 | 400 |
Activity in Multidrug-Resistant (MDR) Cancer Cells
A significant advantage of certain dibenzo[c,h]this compound derivatives is their ability to overcome multidrug resistance, a major challenge in cancer chemotherapy. The cytotoxicity of these compounds was not diminished in cells that overexpress the MDR1 efflux transporter, indicating their potential to treat resistant tumors.[1]
Interestingly, while benzo[i]phenanthridine derivatives did not show cross-resistance in camptothecin-resistant cell lines with mutant topoisomerase I, similarly substituted dibenzo[c,h]cinnolines did exhibit cross-resistance in these lines.[1] This suggests a similar mechanism of action to camptothecin, targeting topoisomerase I.
Dibenzo[de,h]this compound-3,7-dione Derivatives
A related class of compounds, the 2,7-dihydro-3H-dibenzo[de,h]this compound-3,7-diones, has also been investigated for anticancer activity.[2][3] These anthrapyridazone derivatives, when substituted with one or two basic side chains, have shown in vitro cytotoxic activity against murine and human leukemia cell lines.[2][3]
Crucially, these compounds were also active against a multidrug-resistant human leukemia cell line (K562/DX), with resistance indices in the range of 1-3, indicating their ability to circumvent this resistance mechanism.[2] Two of the most active compounds in vitro, 4a and 11, demonstrated antileukemic activity in vivo comparable to the established anticancer drug Mitoxantrone.[2] The anticancer activity of these compounds has been correlated with their DNA-binding affinity.[2]
Experimental Protocols
Cytotoxicity Assay
The cytotoxic activity of the dibenzo[c,h]this compound derivatives was assessed using the human lymphoblastoma cell line, RPMI8402. The IC50 values, representing the concentration of the compound required to inhibit cell growth by 50%, were determined.[1]
Topoisomerase I-Targeting Activity
The ability of the compounds to target topoisomerase I was evaluated. Select dibenzo[c,h]cinnolines were found to stabilize the cleavable complex formed between topoisomerase I and DNA, which is a key mechanism for inhibiting the enzyme's function.[1]
In Vivo Antileukemic Activity
The in vivo efficacy of the most promising 2,7-dihydro-3H-dibenzo[de,h]this compound-3,7-dione derivatives was evaluated in a murine P388 leukemia model. The antitumor activity was compared to that of the standard chemotherapeutic agent, Mitoxantrone.[2]
DNA-Binding Assays
To understand the mechanism of action of the 2,7-dihydro-3H-dibenzo[de,h]this compound-3,7-dione derivatives, DNA-binding assays were performed. The affinity of the compounds for DNA was determined and correlated with their cytotoxic activity.[2]
Visualizing the Research Workflow
The following diagram illustrates a typical workflow for the structure-activity relationship studies of dibenzo[c,h]this compound derivatives.
Caption: A generalized workflow for the synthesis, biological evaluation, and structure-activity relationship analysis of dibenzo[c,h]this compound derivatives.
Signaling Pathway Inhibition
The primary mechanism of action for the most potent dibenzo[c,h]cinnolines involves the inhibition of Topoisomerase I, which ultimately leads to DNA damage and apoptosis in cancer cells.
Caption: The inhibitory effect of dibenzo[c,h]cinnolines on the Topoisomerase I-mediated DNA replication and transcription pathway.
References
- 1. Substituted dibenzo[c,h]cinnolines: topoisomerase I-targeting anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of 2,7-Dihydro-3H-dibenzo[de,h]this compound-3,7-dione derivatives, a novel group of anticancer agents active on a multidrug resistant cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]
Comparative In Vitro Anti-inflammatory Evaluation of Cinnoline Derivatives
A comprehensive guide for researchers and drug development professionals on the anti-inflammatory potential of Cinnoline derivatives, complete with comparative data, detailed experimental protocols, and key signaling pathway visualizations.
This compound, a bicyclic aromatic heterocycle, and its derivatives have emerged as a promising scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory properties.[1] This guide provides an objective comparison of the in vitro anti-inflammatory performance of selected this compound derivatives against established non-steroidal anti-inflammatory drugs (NSAIDs). The data presented herein is supported by detailed experimental methodologies to aid in the replication and further investigation of these compounds.
Comparative Anti-inflammatory Activity
The anti-inflammatory efficacy of novel compounds is commonly assessed by their ability to inhibit key inflammatory mediators. While recent comprehensive in vitro comparative studies on a wide range of this compound derivatives are limited, existing data demonstrates their potential. The following table summarizes the cyclooxygenase-2 (COX-2) inhibitory activity of a series of pyrazolo[4,3-c]this compound derivatives, highlighting their potency in comparison to the widely used NSAID, naproxen.
| Compound | Structure | In Vitro COX-2 Inhibition IC50 (µM) | Reference Compound | In Vitro COX-2 Inhibition IC50 (µM) |
| Compound 4d | (7-chloro-8-fluoro-3-methyl-1H-pyrazolo[4,3-c]cinnolin-1-yl)(4-methylphenyl)methanone | 12.8 | Naproxen | 9.5 |
| Compound 4l | (7-chloro-8-fluoro-3-methyl-1H-pyrazolo[4,3-c]cinnolin-1-yl)(4-methoxyphenyl)methanone | 10.0 | Naproxen | 9.5 |
Experimental Protocols
Standardized and detailed experimental protocols are crucial for the accurate evaluation and comparison of anti-inflammatory agents. The following are methodologies for key in vitro assays.
Nitric Oxide (NO) Production Inhibition Assay in RAW 264.7 Macrophages
This assay evaluates the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
-
Cell Culture: Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Assay Procedure:
-
Cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.
-
The culture medium is replaced with fresh medium containing various concentrations of the this compound derivatives or a vehicle control.
-
After a 1-hour pre-incubation period, cells are stimulated with 1 µg/mL of LPS to induce an inflammatory response. Dexamethasone is often used as a positive control.
-
Following a 24-hour incubation period, the concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
-
The absorbance is read at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control.
-
A cell viability assay (e.g., MTT assay) is performed in parallel to ensure that the observed inhibition is not due to cytotoxicity.
-
Pro-inflammatory Cytokine (TNF-α and IL-6) Inhibition Assay
This assay measures the ability of a compound to reduce the production of the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).
-
Cell Culture and Stimulation: Similar to the NO production assay, RAW 264.7 cells are pre-treated with the test compounds and then stimulated with LPS.
-
Quantification: The concentrations of TNF-α and IL-6 in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, according to the manufacturer's instructions. The absorbance is measured at the appropriate wavelength, and the percentage of cytokine inhibition is calculated.
Cyclooxygenase-2 (COX-2) Inhibition Assay
This assay determines the ability of a compound to selectively inhibit the COX-2 enzyme, which is responsible for the production of prostaglandins during inflammation.
-
Assay Principle: A colorimetric or fluorometric COX inhibitor screening assay kit is typically used. This assay measures the peroxidase activity of the COX enzyme.
-
Procedure: The test compounds are incubated with purified COX-1 and COX-2 enzymes in the presence of arachidonic acid. The inhibition of prostaglandin synthesis is measured by monitoring the appearance of a colored or fluorescent product. The IC50 values are then calculated to determine the potency and selectivity of the compounds.
Signaling Pathways in Inflammation
The anti-inflammatory effects of this compound derivatives are often attributed to their modulation of key signaling pathways involved in the inflammatory response. The diagrams below illustrate a general experimental workflow and the primary signaling cascades that lead to the production of inflammatory mediators.
References
A Comparative Analysis of the Antibacterial Activity of Cinnoline and Quinolone Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antibacterial properties of two important classes of heterocyclic compounds: cinnoline derivatives and quinolone drugs. While both demonstrate promising antibacterial activity, they exhibit distinct profiles in terms of their spectrum of activity and potency. This document summarizes key experimental data, details the methodologies for crucial experiments, and visualizes the mechanisms of action and experimental workflows to aid in research and drug development.
Executive Summary
This compound and quinolone drugs are both nitrogen-containing heterocyclic compounds that have been extensively studied for their therapeutic potential. Quinolones, particularly the fluoroquinolones, are a well-established class of broad-spectrum antibiotics used clinically for decades.[1] Their mechanism of action primarily involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.[1] this compound derivatives, while structurally related to quinolones, are a newer area of investigation for their antibacterial properties. Emerging research suggests that cinnolines also exert their antibacterial effects through the inhibition of DNA gyrase, making them a subject of interest for the development of novel antimicrobial agents.[2] This guide presents a side-by-side view of their antibacterial efficacy based on available experimental data.
Data Presentation
The following tables summarize the antibacterial activity of representative this compound derivatives and quinolone drugs against common Gram-positive and Gram-negative bacteria. It is important to note that the data is compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives
| This compound Derivative | Escherichia coli (µg/mL) | Staphylococcus aureus (µg/mL) | Pseudomonas aeruginosa (µg/mL) | Reference |
| Substituted pyrazolo[4,3-c]this compound (4e) | 12.5 | 25 | 12.5 | [2] |
| Substituted pyrazolo[4,3-c]this compound (4i) | 12.5 | 25 | 12.5 | [2] |
| 4-aminothis compound-3-carboxamide derivatives | 6.25 - 25 | 6.25 - 25 | 12.5 - 50 | [3] |
| This compound derivative (CN-7) | 12.5 | - | - | [4] |
| This compound derivative (CN-11) | - | 12.5 | - | [4] |
Table 2: Minimum Inhibitory Concentration (MIC) of Quinolone Drugs
| Quinolone Drug | Escherichia coli (µg/mL) | Staphylococcus aureus (µg/mL) | Pseudomonas aeruginosa (µg/mL) | Reference |
| Ciprofloxacin | 0.004 - >256 | 0.06 - >100 | 0.03 - >1024 | [5] |
| Levofloxacin | 0.015 - 128 | 0.06 - 128 | 0.03 - >128 | [6] |
| Moxifloxacin | 0.015 - 64 | 0.015 - 32 | 0.5 - 128 | [6] |
| Nalidixic Acid | 1 - >1024 | 4 - >1024 | 16 - >1024 | [1] |
Table 3: Zone of Inhibition of this compound Derivatives
| This compound Derivative | Escherichia coli (mm) | Staphylococcus aureus (mm) | Pseudomonas aeruginosa (mm) | Reference |
| This compound fused Mannich base (Compound 3) | 21 | - | - | [7] |
| This compound fused Mannich base (Compound 4) | - | 25 | - | [7] |
| This compound derivative (CN-1) | 13 | 9 | - | [4] |
| This compound derivative (CN-2) | 13 | 11 | - | [4] |
| Substituted 4-(p-aminopiperazine)this compound-3-carboxamides | 6 - 29 | 6 - 29 | 6 - 29 | [3] |
Table 4: Zone of Inhibition of Quinolone Drugs
| Quinolone Drug (Disk Concentration) | Escherichia coli (mm) | Staphylococcus aureus (mm) | Pseudomonas aeruginosa (mm) | Reference |
| Ciprofloxacin (5 µg) | 15 - 35 | 15 - 30 | 16 - 30 | [8][9] |
| Levofloxacin (5 µg) | 17 - 27 | 17 - 25 | 15 - 23 | [10] |
| Moxifloxacin (5 µg) | 18 - 28 | 18 - 26 | 14 - 22 | [10] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.
-
Preparation of Bacterial Inoculum:
-
From a fresh 18-24 hour culture on a suitable agar plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or a suitable broth medium.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute the adjusted suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Preparation of Antimicrobial Agent Dilutions:
-
Prepare a stock solution of the test compound (this compound or Quinolone derivative) in a suitable solvent.
-
Perform serial twofold dilutions of the stock solution in a 96-well microtiter plate using CAMHB to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well of the microtiter plate containing the antimicrobial agent dilutions.
-
Include a positive control (bacteria in broth without the antimicrobial agent) and a negative control (broth only) on each plate.
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation:
-
After incubation, visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
-
Kirby-Bauer Disk Diffusion (Zone of Inhibition) Assay
This method assesses the susceptibility of bacteria to antimicrobial agents by measuring the diameter of the zone of inhibition around a disk impregnated with the agent.
-
Preparation of Bacterial Inoculum:
-
Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard as described in the MIC protocol.
-
-
Inoculation of Agar Plate:
-
Using a sterile cotton swab, uniformly streak the standardized bacterial suspension over the entire surface of a Mueller-Hinton agar plate to create a confluent lawn of growth.
-
-
Application of Antimicrobial Disks:
-
Aseptically place paper disks impregnated with a standard concentration of the antimicrobial agent onto the surface of the inoculated agar plate.
-
Ensure the disks are in firm contact with the agar and are spaced sufficiently apart to prevent overlapping of the inhibition zones.
-
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-24 hours.
-
-
Measurement and Interpretation:
-
After incubation, measure the diameter of the zone of complete inhibition (no visible growth) around each disk in millimeters (mm).
-
Interpret the results as susceptible, intermediate, or resistant by comparing the zone diameters to established clinical breakpoints.
-
Mandatory Visualization
The following diagrams illustrate the proposed mechanism of action for this compound and Quinolone drugs and a general workflow for antibacterial susceptibility testing.
Caption: Proposed mechanism of action for this compound and Quinolone drugs.
Caption: General experimental workflow for antibacterial susceptibility testing.
References
- 1. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 2. chemijournal.com [chemijournal.com]
- 3. This compound Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluoroquinolone Therapy in <i>Staphylococcus aureus</i> Infections: Where Do We Stand? - Journal of Laboratory Physicians [jlabphy.org]
- 7. impactfactor.org [impactfactor.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Fluoroquinolone Therapy in Staphylococcus aureus Infections: Where Do We Stand? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cytotoxicity Assays for Cinnoline-Based Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
The development of novel anticancer agents is a cornerstone of oncological research. Cinnoline derivatives have emerged as a promising class of heterocyclic compounds with significant therapeutic potential, demonstrating a broad spectrum of pharmacological activities, including anticancer effects.[1][2][3] The evaluation of the cytotoxic properties of these agents is a critical first step in the drug discovery pipeline. This guide provides a comparative overview of commonly employed cytotoxicity assays, offering detailed protocols and performance data to aid researchers in selecting the most appropriate methods for their studies on this compound-based compounds.
Quantitative Comparison of Cytotoxicity
The efficacy of a potential anticancer drug is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. Below is a summary of reported IC50 values for various this compound-based compounds against several human cancer cell lines. This data provides a benchmark for the cytotoxic potential of this class of molecules.
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Dihydrobenzo[h]this compound-5,6-diones | 4-NO2C6H4 substituted derivative | KB (epidermoid carcinoma) | 0.56 | [2] |
| Hep-G2 (hepatoma carcinoma) | 0.77 | [2] | ||
| Triazepinothis compound | Compound 7 | MCF-7 (breast cancer) | 0.049 | [4] |
| Dibenzo[c,h]cinnolines | ARC-31 | RPMI8402 (lymphoblastoma) | <0.002 | [2] |
Experimental Protocols for Key Cytotoxicity Assays
The selection of an appropriate cytotoxicity assay is crucial and depends on the compound's mechanism of action and the experimental goals. The three most widely used assays—MTT, SRB, and LDH—are detailed below.
The MTT assay is a colorimetric assay that measures the metabolic activity of cells.[5] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5][6] The amount of formazan produced is directly proportional to the number of living cells.[5]
Detailed Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[7]
-
Compound Treatment: Prepare serial dilutions of the this compound-based compounds in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Following the treatment period, add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150-200 µL of a solubilization solution (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot a dose-response curve to determine the IC50 value.
The SRB assay is a colorimetric method that relies on the ability of the SRB dye to bind to protein components of cells.[8][9] The amount of bound dye is proportional to the total cellular protein mass, which reflects the cell number.[7]
Detailed Protocol:
-
Cell Plating and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Cell Fixation: After compound treatment, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.[7]
-
Washing: Carefully remove the supernatant and wash the wells five times with 1% (v/v) acetic acid to remove excess TCA and unbound dye. Allow the plates to air dry completely.[7]
-
SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.[7]
-
Removal of Unbound Dye: Quickly wash the wells four times with 1% (v/v) acetic acid to remove the unbound SRB dye.[7] Allow the plates to air dry.
-
Solubilization of Bound Dye: Add 200 µL of 10 mM Tris base solution to each well and place the plate on a shaker for 10 minutes to solubilize the protein-bound dye.[7]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 510 nm or 565 nm using a microplate reader.[7][9]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[10][11] LDH is a stable cytoplasmic enzyme that is released upon cell lysis, making it a reliable indicator of compromised cell membrane integrity.[10][11][12]
Detailed Protocol:
-
Cell Plating and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2). It is important to include control wells for maximum LDH release (cells treated with a lysis buffer) and spontaneous LDH release (untreated cells).
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells.
-
LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Assay Reagent Preparation: Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves mixing a catalyst and a dye solution.
-
Reaction Incubation: Add 50 µL of the prepared LDH reaction mixture to each well containing the supernatant. Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of a stop solution (often 1M acetic acid) to each well to terminate the enzymatic reaction.[13]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release from treated cells to that of the spontaneous and maximum release controls.
Visualizing Methodologies and Pathways
To better illustrate the experimental processes and potential mechanisms of action of this compound-based anticancer agents, the following diagrams are provided.
Caption: General workflow for in vitro cytotoxicity assays.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, Cytotoxic Activity and Apoptosis-inducing Action of Novel this compound Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantifying cell viability via LDH cytotoxicity assay [protocols.io]
- 11. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 12. praxilabs.com [praxilabs.com]
- 13. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
Cinnoline Derivatives in Drug Discovery: A Comparative Guide to Their Interaction with Key Biological Targets
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of cinnoline derivatives in docking studies against three significant biological targets: tubulin, cyclooxygenase-2 (COX-2), and Mycobacterium tuberculosis proteins. The information is supported by experimental data from multiple studies, offering insights into structure-activity relationships and the potential for developing more potent and selective therapeutic agents.
This compound, a bicyclic aromatic heterocycle, has emerged as a privileged scaffold in medicinal chemistry due to the diverse pharmacological activities exhibited by its derivatives. These compounds have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents. This guide summarizes the findings of various molecular docking studies, presenting a comparative analysis of the binding affinities and interactions of this compound derivatives with their respective biological targets.
Performance Comparison of this compound Derivatives
The following tables summarize the quantitative data from docking studies of this compound derivatives against tubulin, COX-2, and Mycobacterium tuberculosis protein targets. Lower docking scores and binding energies, along with lower inhibition constants (Ki) and minimum inhibitory concentrations (MIC), generally indicate a higher binding affinity and greater potential inhibitory activity.
Tubulin Polymerization Inhibition
Tubulin is a critical protein involved in microtubule formation, a key process in cell division. Its inhibition is a well-established strategy in cancer therapy.
| Derivative/Compound | Target (PDB ID) | Docking Score (kcal/mol) | Binding Energy (kcal/mol) | Computational Ki (nM) | Reference |
| 4-methylbenzo[h]this compound derivative | Tubulin | Not Reported | Not Reported | 0.5 | [1][2] |
| Quinoline derivative 4c | Tubulin | Not Reported | Not Reported | IC50: 17 µM | [3][4] |
Note: While specific docking scores for the 4-methylbenzo[h]this compound derivative were not provided in the referenced study, its remarkably low computational Ki suggests a high binding affinity.
Cyclooxygenase-2 (COX-2) Inhibition
COX-2 is an enzyme that plays a crucial role in inflammation and pain. Selective inhibition of COX-2 is a major goal in the development of anti-inflammatory drugs with fewer gastrointestinal side effects than traditional NSAIDs. Due to the limited direct data on this compound derivatives, data from the structurally related quinoline derivatives are included for comparison.
| Derivative/Compound | Target (PDB ID) | Docking Score (kcal/mol) | Binding Energy (kcal/mol) | IC50 (µM) | Reference |
| Quinoline derivative 12c | COX-2 | Not Reported | Not Reported | 0.1 | [5] |
| Quinoline derivative 14a | COX-2 | Not Reported | Not Reported | 0.11 | [5] |
| Quinoline derivative 14b | COX-2 | Not Reported | Not Reported | 0.11 | [5] |
| Quinoline-thiadiazole derivatives | COX-1 | -8.56 to -5.87 | Not Reported | Not Reported | [6] |
| Quinazolinone derivatives | COX-2 (3LN1) | Re-ranked score: -131.508 to -108.418 | Not Reported | Not Reported |
Antitubercular Activity
Mycobacterium tuberculosis is the causative agent of tuberculosis, a major global health problem. The emergence of multidrug-resistant strains necessitates the discovery of new antitubercular agents with novel mechanisms of action.
| Derivative/Compound | Target | MIC (µg/mL) | Docking Score | Reference |
| This compound derivative CN-14 | M. tuberculosis H37Rv | 12.5 | Not Reported | [7] |
| This compound derivatives 11 & 12 | M. tuberculosis H37Rv | 12.5 | Not Reported | |
| Various this compound derivatives | M. tuberculosis H37Rv | >100 - 12.5 | Not Reported | |
| Quinoline derivative 5 | M. tuberculosis KatG | 2 | Not Reported | [8] |
| Quinolinone-based thiosemicarbazones | M. tuberculosis H37Rv | 0.13 - 0.17 | Not Reported | [9] |
Experimental Protocols
The methodologies employed in the cited docking studies are crucial for interpreting the results. While specific parameters vary between studies, a general workflow is outlined below.
General Molecular Docking Protocol
1. Protein and Ligand Preparation:
-
Protein Preparation: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, polar hydrogens are added, and appropriate charges are assigned.
-
Ligand Preparation: The 2D structures of the this compound derivatives are drawn and converted to 3D structures. Energy minimization is performed using a suitable force field (e.g., MMFF94).
2. Docking Simulation:
-
Software: Commonly used software for molecular docking includes AutoDock Vina, Molegro Virtual Docker, and others.
-
Grid Box Definition: A grid box is defined around the active site of the target protein to specify the search space for the ligand.
-
Docking Algorithm: The docking software explores various conformations and orientations of the ligand within the active site and calculates the binding affinity for each pose.
3. Analysis of Results:
-
Scoring Function: The binding affinity is evaluated using a scoring function that provides a numerical value, typically in kcal/mol. The pose with the lowest docking score is generally considered the most favorable binding mode.
-
Interaction Analysis: The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are analyzed to understand the binding mode.
Visualizing the Pathways
Tubulin Polymerization and Inhibition
Microtubules are dynamic polymers of α- and β-tubulin heterodimers. Their assembly and disassembly are crucial for various cellular processes, including mitosis. Tubulin inhibitors, such as certain this compound derivatives, can disrupt this dynamic equilibrium, leading to cell cycle arrest and apoptosis.
Caption: Tubulin polymerization and its inhibition by this compound derivatives.
COX-2 Inflammatory Pathway
Cyclooxygenase-2 (COX-2) is an inducible enzyme that catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation. This compound derivatives with COX-2 inhibitory activity can block this pathway, thereby reducing inflammation and pain.[10][11]
Caption: The COX-2 inflammatory pathway and its inhibition.
Experimental Workflow for Docking Studies
The process of conducting a molecular docking study involves several key steps, from target selection and ligand preparation to the final analysis of the results.
Caption: A typical workflow for molecular docking studies.
References
- 1. Design, synthesis, and molecular docking study of novel this compound derivatives as potential inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rjptonline.org [rjptonline.org]
- 7. ijpsr.com [ijpsr.com]
- 8. researchgate.net [researchgate.net]
- 9. QSAR Studies, Molecular Docking, Molecular Dynamics, Synthesis, and Biological Evaluation of Novel Quinolinone-Based Thiosemicarbazones against Mycobacterium tuberculosis | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. The PTGS2/COX2-PGE2 signaling cascade in inflammation: Pro or anti? A case study with type 1 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetic and Pharmacodynamic Properties of Cinnoline Analogs
For Researchers, Scientists, and Drug Development Professionals
The cinnoline scaffold has emerged as a privileged structure in medicinal chemistry, with analogs demonstrating a wide range of pharmacological activities. This guide provides a comparative analysis of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of three distinct classes of this compound analogs: Ataxia Telangiectasia Mutated (ATM) kinase inhibitors, Phosphodiesterase 10A (PDE10A) inhibitors, and Colony-Stimulating Factor 1 Receptor (CSF-1R) inhibitors. The information presented herein, including quantitative data, detailed experimental protocols, and signaling pathway visualizations, is intended to support ongoing research and drug development efforts in this promising area.
Pharmacodynamic Properties: A Comparative Overview
This compound analogs have been developed to target a variety of enzymes implicated in disease, exhibiting a range of potencies. The following table summarizes the in vitro inhibitory activities of representative this compound derivatives against their respective targets.
Table 1: Comparative Pharmacodynamic Data of this compound Analogs
| Compound Class | Target | Representative Analog(s) | IC50/EC50 (nM) | Assay System |
| ATM Inhibitors | ATM Kinase | Compound 21 | 2.8 | Cellular ATM assay[1][2] |
| Compound 12 | - | - | ||
| PDE10A Inhibitors | PDE10A | Compound 26a | 1.52 ± 0.18 | Recombinant human PDE10A enzyme assay[3] |
| Compound 26b | 2.86 ± 0.10 | Recombinant human PDE10A enzyme assay[3] | ||
| Compound 13c | 14.0 | Recombinant human PDE10A enzyme assay[3] | ||
| Compound 13a | 18.4 | Recombinant human PDE10A enzyme assay[3] | ||
| CSF-1R Inhibitors | CSF-1R | AZD7507 | 32 | CSF-1 stimulated 3T3 cell proliferation assay[3][4] |
Pharmacokinetic Profiles: A Look at In Vivo Performance
The in vivo pharmacokinetic properties of this compound analogs are crucial for their potential as therapeutic agents. Below is a comparative summary of key PK parameters for representative compounds from the ATM inhibitor class. While detailed quantitative data for the PDE10A and CSF-1R inhibitors were not available in the public domain, qualitative descriptions from the literature are included.
Table 2: Comparative In Vivo Pharmacokinetic Data of this compound-Based ATM Inhibitors
| Compound | Animal Model | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Oral Bioavailability (F%) | Terminal Half-life (h) |
| Compound 12 | Rat | 25 | 5.5 | 26 | 4.1 |
| Dog | 49 | 20 | 43 | 6.2 | |
| Compound 21 | Rat | 7.8 | 2.8 | 41 | 5.6 |
| Dog | 48 | 14 | 35 | 4.7 |
Qualitative Pharmacokinetic Notes:
-
PDE10A Inhibitors: Certain 6,7-dimethoxy-4-(pyridin-3-yl)this compound analogs have been described as having "good in vivo metabolic stability in rats"[5][6].
-
CSF-1R Inhibitors: The 3-amido-4-anilinothis compound AZD7507 is noted to possess a desirable "oral PK profile"[7].
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanisms of action and the methodologies used to characterize these compounds, the following diagrams visualize key signaling pathways and a general experimental workflow.
Detailed Experimental Protocols
The following are representative protocols for the key experiments cited in this guide.
In Vitro ATM Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against ATM kinase.
-
Methodology: The cellular ATM assay is performed using a cell line, such as SW620, which is treated with a DNA damaging agent (e.g., irinotecan) to induce ATM activation. The cells are then incubated with varying concentrations of the this compound analog. The level of ATM kinase activity is assessed by measuring the phosphorylation of a downstream substrate of ATM, such as p53 on Ser15, using an enzyme-linked immunosorbent assay (ELISA) or Western blotting. The IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.
In Vitro PDE10A Inhibition Assay
-
Objective: To determine the IC50 of a test compound against PDE10A.
-
Methodology: The inhibitory activity of the this compound analogs against recombinant human PDE10A is determined using a fluorescence polarization (FP) or scintillation proximity assay (SPA). The assay measures the hydrolysis of a fluorescently or radiolabeled cyclic nucleotide substrate (cAMP or cGMP). The test compound is incubated with the PDE10A enzyme and the labeled substrate. The amount of hydrolyzed substrate is quantified by measuring the change in fluorescence polarization or scintillation counts. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a non-linear regression model[3].
CSF-1R Cell Proliferation Assay
-
Objective: To determine the EC50 of a test compound for the inhibition of CSF-1-dependent cell proliferation.
-
Methodology: A suitable cell line, such as NIH 3T3 cells engineered to express human CSF-1R, is used. The cells are seeded in microplates and serum-starved before being treated with a range of concentrations of the this compound analog. The cells are then stimulated with a fixed concentration of recombinant human CSF-1. After a defined incubation period (e.g., 72 hours), cell proliferation is assessed using a colorimetric assay such as the MTT or a fluorescence-based assay like CyQUANT. The EC50 value is calculated from the resulting dose-response curve.
In Vivo Pharmacokinetic Study in Rodents
-
Objective: To determine the pharmacokinetic profile of a this compound analog after intravenous and oral administration.
-
Methodology: The study is typically conducted in male Sprague-Dawley rats or Beagle dogs. For intravenous (IV) administration, the compound is formulated in a suitable vehicle and administered as a bolus dose. For oral (PO) administration, the compound is administered by gavage. Blood samples are collected at predetermined time points post-dosing. Plasma is separated by centrifugation and stored frozen until analysis. The concentration of the drug in plasma samples is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Pharmacokinetic parameters, including clearance (CL), volume of distribution (Vd), half-life (t1/2), and oral bioavailability (F%), are calculated using non-compartmental analysis of the plasma concentration-time data.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. adooq.com [adooq.com]
- 5. PrimoVeNde [icc-shenkar.primo.exlibrisgroup.com]
- 6. Discovery of potent, selective, and metabolically stable 4-(pyridin-3-yl)cinnolines as novel phosphodiesterase 10A (PDE10A) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mitigation of cardiovascular toxicity in a series of CSF-1R inhibitors, and the identification of AZD7507 - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Cinnoline Disposal: A Step-by-Step Guide for Laboratory Professionals
For the safe and compliant disposal of Cinnoline, a heterocyclic aromatic compound, laboratory personnel must adhere to specific protocols to mitigate environmental and health risks. This guide provides essential procedural steps, from initial handling to final disposal, ensuring the safety of researchers and compliance with regulatory standards.
The primary method for this compound disposal involves treating it as a hazardous chemical waste. It must be disposed of in accordance with federal, state, and local environmental control regulations. Under no circumstances should this compound or its containers be disposed of in drains or municipal waste systems.
Immediate Safety and Handling Protocols
Before beginning any disposal-related activities, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses with side-shields, chemical-resistant gloves, and a laboratory coat. All handling of this compound should occur in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Procedure
-
Segregation of Waste: this compound waste must be segregated from other laboratory waste streams. It should be collected in a designated, properly labeled, and sealed container. The container must be compatible with the chemical properties of this compound.
-
Container Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's environmental health and safety (EHS) department.
-
Waste Accumulation: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be secure, well-ventilated, and away from sources of ignition.
-
Arranging for Pickup: Once the container is full or ready for disposal, contact your institution's EHS department to arrange for a hazardous waste pickup. Do not attempt to transport the waste off-site yourself.
-
Documentation: Maintain a detailed record of the amount of this compound waste generated and the date of disposal. This documentation is crucial for regulatory compliance.
Quantitative Data for Disposal
| Parameter | Guideline | Source |
| Container Type | Chemically resistant, sealed container (e.g., glass or polyethylene) | General Laboratory Safety Guidelines |
| Labeling Requirements | "Hazardous Waste," "this compound," Chemical Formula, Date | Institutional EHS Protocol |
| Storage Limit in Lab | Dependent on institutional and local regulations | Contact your EHS Department |
This compound Disposal Workflow
Caption: A flowchart illustrating the procedural steps for the safe disposal of this compound waste in a laboratory setting.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific Environmental Health and Safety (EHS) protocols and the Safety Data Sheet (SDS) for this compound before handling and disposal.
Safeguarding Your Research: A Comprehensive Guide to Handling Cinnoline
Essential safety protocols and logistical plans for the handling and disposal of Cinnoline, ensuring the protection of laboratory personnel and the integrity of research.
This compound and its derivatives are heterocyclic aromatic compounds recognized for their wide-ranging pharmacological potential, including antimicrobial, anti-inflammatory, and antitumor properties.[1] As research into these compounds intensifies, a thorough understanding of safe handling and disposal practices is paramount. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with this compound.
Personal Protective Equipment (PPE) for this compound
A comprehensive personal protective equipment ensemble is mandatory to prevent exposure through inhalation, skin contact, or eye contact. The following table summarizes the recommended PPE for handling this compound, based on data from structurally similar compounds.
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles with Side Shields | Essential to protect against chemical splashes. Must conform to EN 166 (EU) or NIOSH (US) standards.[2] |
| Face Shield | To be worn over safety goggles for an additional layer of protection, particularly when there is a significant risk of splashing. | |
| Hand Protection | Chemically Impermeable Gloves | Wear chemical-impermeable gloves.[3] For prolonged contact, consult the glove manufacturer's chemical resistance guide. |
| Body Protection | Lab Coat or Impervious Clothing | Wear fire/flame resistant and impervious clothing.[2] |
| Respiratory Protection | Full-face Respirator | Recommended if exposure limits are exceeded, or if irritation or other symptoms are experienced.[2] A NIOSH-approved respirator is required if work is not conducted in a fume hood or if dust/aerosols are generated.[4] |
Operational Plan: Safe Handling and Storage
Proper handling and storage procedures are critical to minimize the risk of exposure and maintain the chemical's stability.
Engineering Controls:
-
Always handle this compound in a well-ventilated area or within a certified chemical fume hood to minimize inhalation exposure.[2][5]
Safe Handling Practices:
-
Avoid contact with skin and eyes.[3]
-
Avoid the formation of dust and aerosols.[3]
-
Use non-sparking tools to prevent fire caused by electrostatic discharge.[3]
-
Wash hands thoroughly after handling.[4]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][3]
-
Store apart from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5]
Disposal Plan: Managing this compound Waste
The disposal of this compound and any contaminated materials should be treated as hazardous waste, in strict adherence to institutional and local regulations.
Waste Identification and Segregation:
-
Characterize the Waste: this compound waste should be classified as toxic and potentially reactive hazardous waste.[5]
-
Segregate: Do not mix this compound waste with other waste streams, especially incompatible materials. Collect it in a dedicated and properly labeled hazardous waste container.[5]
Decontamination and Disposal:
-
Contaminated Materials: Any materials, such as pipette tips, gloves, and paper towels, that come into contact with this compound should be disposed of as hazardous waste.[4]
-
Decontamination of Glassware: Glassware that has contained this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and treated as hazardous waste.[5]
-
Spill Residues: In the event of a spill, contain and collect the material using spark-proof tools and place it in the designated hazardous waste container.[5]
Storage Pending Disposal:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[5]
Below is a workflow diagram illustrating the key procedural steps for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



